molecular formula C7H11NO2 B1375269 3-Amino-1-(furan-3-yl)propan-1-ol CAS No. 1447967-07-8

3-Amino-1-(furan-3-yl)propan-1-ol

Cat. No.: B1375269
CAS No.: 1447967-07-8
M. Wt: 141.17 g/mol
InChI Key: OARTUIJAOPOUKN-UHFFFAOYSA-N
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Description

3-Amino-1-(furan-3-yl)propan-1-ol is a chemical compound with the molecular formula C7H11NO2 and a molecular weight of 141.17 g/mol . This compound features a furan heterocycle substituted with both amino and hydroxyl functional groups on a propanol backbone, making it a valuable building block in organic synthesis and medicinal chemistry research. The presence of multiple functional groups allows this amino alcohol to participate in various chemical reactions and potentially interact with biological targets. As a specialized intermediate, this compound is primarily used in research settings for the construction of more complex molecules. Its structure is analogous to other furan-based amino alcohols which have been identified as key intermediates in the preparation of pharmaceuticals and other biologically active compounds . Researchers utilize this chiral scaffold in the exploration of new therapeutic agents. The compound must be handled by experienced personnel in accordance with applicable laboratory safety standards. Handling and Safety: This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use, or for human or veterinary use . Please refer to the Safety Data Sheet (SDS) for comprehensive handling, storage, and disposal information.

Properties

IUPAC Name

3-amino-1-(furan-3-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c8-3-1-7(9)6-2-4-10-5-6/h2,4-5,7,9H,1,3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OARTUIJAOPOUKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C(CCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino-1-(furan-3-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization methods for the novel compound, 3-Amino-1-(furan-3-yl)propan-1-ol. Due to the absence of existing literature on this specific molecule, this document outlines a robust and scientifically sound approach based on well-established chemical principles and analogous transformations.

Proposed Synthesis Pathway

The synthesis of this compound can be efficiently achieved through a two-step process commencing with a Mannich reaction to form a β-aminoketone intermediate, which is subsequently reduced to the target amino alcohol.

Logical Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_start Start Starting Materials Furan3CHO 3-Furancarboxaldehyde Me2NHHCl Dimethylamine Hydrochloride HCHO Formaldehyde Mannich_Rxn Mannich Reaction Furan3CHO->Mannich_Rxn Me2NHHCl->Mannich_Rxn HCHO->Mannich_Rxn Intermediate 3-(Dimethylamino)-1-(furan-3-yl)propan-1-one Mannich_Rxn->Intermediate Formation of Mannich Base Reduction Reduction Intermediate->Reduction Demethylation Demethylation (Conceptual) Reduction->Demethylation If starting with dimethylamine Product This compound Reduction->Product Direct if starting with ammonia Demethylation->Product Purification Purification Product->Purification

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 3-(Dimethylamino)-1-(furan-3-yl)propan-1-one (Mannich Base)

This procedure is adapted from established protocols for the Mannich reaction.[1][2][3]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-furancarboxaldehyde (1.0 eq), dimethylamine hydrochloride (1.2 eq), and paraformaldehyde (1.5 eq) in ethanol.

  • Reaction Conditions: Add a catalytic amount of hydrochloric acid and reflux the mixture for 4-6 hours.

  • Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then dissolved in water and basified with a saturated sodium bicarbonate solution.

  • Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude β-aminoketone.

Step 2: Synthesis of this compound

The reduction of the β-aminoketone is a standard procedure often employing sodium borohydride.[4][5][6][7][8][9][10]

  • Reaction Setup: The crude 3-(dimethylamino)-1-(furan-3-yl)propan-1-one is dissolved in methanol in a round-bottom flask and cooled to 0 °C in an ice bath.

  • Reduction: Sodium borohydride (2.0 eq) is added portion-wise to the stirred solution.

  • Reaction Conditions: The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours.

  • Monitoring: The reaction is monitored by TLC for the disappearance of the starting ketone.

  • Work-up: The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with dichloromethane.

  • Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel. Due to the polar nature of the product, a polar eluent system such as a gradient of methanol in dichloromethane is recommended.[11][12][13][14][15]

A note on the amino group: The proposed synthesis initially yields a dimethylamino group. For the primary amine, a similar Mannich reaction could be attempted with ammonium chloride, or a subsequent demethylation step would be required. The direct use of ammonia in a Mannich reaction can be less efficient.

Characterization Data

The following tables summarize the expected quantitative data for the characterization of this compound based on the analysis of analogous compounds.[16][17][18][19][20]

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H on Cα of Furan~7.4s-
H on Cγ of Furan~7.3t~1.7
H on Cβ of Furan~6.4t~1.8
CH-OH~4.8t~6.5
CH₂-N~2.9t~7.0
CH₂ (adjacent to CH-OH)~1.8-2.0m-
OH and NH₂broad singlet--
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
Carbon Predicted Chemical Shift (ppm)
C=O (in furan)~143
CH (in furan)~140
CH (in furan)~109
C-CH₂ (in furan)~125
CH-OH~70
CH₂-N~42
CH₂~35
Table 3: Predicted IR Spectroscopy Data
Functional Group Predicted Wavenumber (cm⁻¹) Appearance
O-H Stretch (alcohol)3200-3600Broad
N-H Stretch (primary amine)3300-3500Two sharp peaks
C-H Stretch (furan)~3100Sharp
C-H Stretch (aliphatic)2850-3000Medium
C=C Stretch (furan)~1500, ~1600Medium
C-O Stretch (alcohol)1050-1200Strong
Table 4: Predicted Mass Spectrometry Data
Ion Predicted m/z Fragmentation Pathway
[M]+141Molecular Ion
[M-H₂O]+123Dehydration
[M-CH₂NH₂]+111α-cleavage
[C₅H₅O]+81Furan ring fragment

Signaling Pathways and Logical Relationships

While the specific biological activity of this compound is unknown, its structural motifs, particularly the amino alcohol and furan ring, are present in various biologically active molecules. For instance, amino alcohols are key pharmacophores in many adrenergic receptor agonists and antagonists. The furan moiety is found in numerous natural products and synthetic drugs with a wide range of activities.

Hypothetical Drug Development Logic

Drug_Development Start Compound Synthesis (this compound) Screening High-Throughput Screening Start->Screening Hit_ID Hit Identification Screening->Hit_ID Hit_ID->Screening No Hits Lead_Opt Lead Optimization Hit_ID->Lead_Opt Active Compound(s) Identified Preclinical Preclinical Studies Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A generalized logical workflow for drug development.

This guide provides a foundational framework for the synthesis and characterization of this compound. The proposed methods are robust and can be adapted and optimized based on experimental findings. The predicted characterization data will serve as a valuable reference for confirming the identity and purity of the synthesized compound. This information is intended to facilitate further research into the potential applications of this novel molecule in medicinal chemistry and drug development.

References

An In-depth Technical Guide to 3-Amino-1-(furan-3-yl)propan-1-ol (CAS 1023733-77-4)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on the specific compound 3-Amino-1-(furan-3-yl)propan-1-ol with CAS number 1023733-77-4 is extremely limited. This guide has been constructed by compiling and analyzing data from structurally related compounds, including furan derivatives and amino alcohols. The information presented herein is intended for research and development purposes and should be used as a general reference, not as a definitive source for the target compound. All experimental work should be conducted with appropriate safety precautions and validated through rigorous analytical methods.

Introduction

This compound is a heterocyclic organic compound containing a furan ring, a propanol backbone, and an amino group. The furan moiety is a five-membered aromatic ring with one oxygen atom, which is a common scaffold in medicinal chemistry known to impart a wide range of biological activities.[1][2][3] The presence of both a hydroxyl and an amino group classifies it as an amino alcohol, a structural motif found in many pharmaceuticals and biologically active molecules. Given the therapeutic potential of furan derivatives and amino alcohols, this compound represents an interesting scaffold for drug discovery and development.

Physicochemical Properties (Predicted and Inferred)

Due to the absence of experimental data for this compound, the following table presents predicted properties and data from analogous compounds to provide an estimation of its characteristics.

PropertyPredicted/Inferred ValueAnalogous Compound DataCitation
Molecular FormulaC₇H₁₁NO₂--
Molecular Weight141.17 g/mol --
AppearanceLikely a colorless to pale yellow liquid or low-melting solidFuran is a colorless liquid; 3-Amino-1-propanol is a colorless liquid.[4][5]
Boiling PointEstimated >200 °C3-Amino-1-propanol: 187-188 °C[5]
Melting PointNot available3-Amino-1-propanol: 10-12 °C[5]
SolubilityLikely soluble in water and common organic solvents like ethanol and methanol.Furan is slightly soluble in water, soluble in organic solvents. 3-Amino-1-propanol is soluble in water, alcohol, and ether.[4][5]

Synthesis and Characterization

A specific, validated synthetic protocol for this compound is not available in the literature. However, based on general organic chemistry principles and published methods for similar compounds, a plausible synthetic route can be proposed.

Proposed Synthetic Pathway

A potential synthetic route could involve the reduction of a corresponding amino ketone or the amination of a halo-alcohol.

G Proposed Synthesis of this compound cluster_0 Route A: Reductive Amination cluster_1 Route B: Amination of Halo-alcohol Furan-3-carbaldehyde Furan-3-carbaldehyde 3-(Furan-3-yl)-3-oxopropanenitrile 3-(Furan-3-yl)-3-oxopropanenitrile Furan-3-carbaldehyde->3-(Furan-3-yl)-3-oxopropanenitrile Knoevenagel Condensation (Malononitrile) 1-(Furan-3-yl)ethan-1-one 1-(Furan-3-yl)ethan-1-one 3-(Furan-3-yl)-3-oxopropanenitrile->1-(Furan-3-yl)ethan-1-one Hydrolysis & Decarboxylation 3-Amino-1-(furan-3-yl)propan-1-one 3-Amino-1-(furan-3-yl)propan-1-one 1-(Furan-3-yl)ethan-1-one->3-Amino-1-(furan-3-yl)propan-1-one Mannich Reaction (Formaldehyde, Amine) This compound This compound 3-Amino-1-(furan-3-yl)propan-1-one->this compound Reduction (e.g., NaBH4) Furan-3-yl magnesium bromide Furan-3-yl magnesium bromide 1-(Furan-3-yl)prop-2-en-1-ol 1-(Furan-3-yl)prop-2-en-1-ol Furan-3-yl magnesium bromide->1-(Furan-3-yl)prop-2-en-1-ol Reaction with Acrolein 3-Bromo-1-(furan-3-yl)propan-1-ol 3-Bromo-1-(furan-3-yl)propan-1-ol 1-(Furan-3-yl)prop-2-en-1-ol->3-Bromo-1-(furan-3-yl)propan-1-ol Hydrobromination 3-Bromo-1-(furan-3-yl)propan-1-ol->this compound Amination (Ammonia)

Caption: Plausible synthetic routes to this compound.

Experimental Protocols (General)

General Procedure for Reductive Amination (Illustrative): This protocol is a general representation and would require optimization for the specific substrate.

  • Synthesis of 3-Amino-1-(furan-3-yl)propan-1-one (Mannich Reaction): To a solution of 1-(furan-3-yl)ethan-1-one in a suitable solvent (e.g., ethanol), add paraformaldehyde and an amine salt (e.g., dimethylamine hydrochloride). Reflux the mixture for several hours. After cooling, the product can be isolated by extraction and purified by chromatography.

  • Reduction to this compound: Dissolve the amino ketone in a protic solvent (e.g., methanol) and cool in an ice bath. Add a reducing agent (e.g., sodium borohydride) portion-wise. Stir the reaction mixture at room temperature until completion (monitored by TLC). Quench the reaction with water and extract the product with an organic solvent. The crude product can be purified by column chromatography.

Characterization Techniques

The characterization of the synthesized compound would typically involve the following analytical methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify functional groups such as O-H (alcohol), N-H (amine), and C-O-C (furan).

  • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): To determine the purity of the compound.[6][7]

Potential Biological Activities and Applications

While no specific biological data exists for this compound, the furan scaffold is present in numerous compounds with a wide range of pharmacological activities.[1][2][3]

Areas of Potential Pharmacological Interest
  • Antimicrobial Activity: Furan derivatives have shown activity against various bacterial and fungal strains.[2]

  • Anti-inflammatory and Analgesic Effects: Some furan-containing compounds exhibit anti-inflammatory and pain-relieving properties.[2]

  • Central Nervous System (CNS) Activity: The furan nucleus is found in molecules with antidepressant, anxiolytic, and anticonvulsant activities.[2]

  • Anticancer Properties: Certain furan derivatives have been investigated for their potential as anticancer agents.[1]

The amino alcohol moiety is also a key feature in many drugs, contributing to their pharmacokinetic and pharmacodynamic properties.

Potential Signaling Pathway Involvement

The biological effects of furan derivatives can be mediated through various signaling pathways. The specific pathway targeted would depend on the overall structure of the molecule and its interaction with biological targets.

G Potential Biological Signaling Pathways for Furan Derivatives cluster_0 Example Pathways Furan Derivative Furan Derivative Target Protein (e.g., Enzyme, Receptor) Target Protein (e.g., Enzyme, Receptor) Furan Derivative->Target Protein (e.g., Enzyme, Receptor) Binding/Modulation Signaling Cascade Signaling Cascade Target Protein (e.g., Enzyme, Receptor)->Signaling Cascade Activation/Inhibition Cellular Response Cellular Response Signaling Cascade->Cellular Response Transcription, Proliferation, Apoptosis, etc. MAPK Pathway MAPK Pathway Signaling Cascade->MAPK Pathway NF-κB Pathway NF-κB Pathway Signaling Cascade->NF-κB Pathway PI3K/Akt Pathway PI3K/Akt Pathway Signaling Cascade->PI3K/Akt Pathway

Caption: Generalized signaling pathways potentially modulated by furan derivatives.

Safety and Handling

No specific safety data is available for this compound. The following precautions are based on the general hazards associated with furans and amino alcohols.

Hazard Identification (Inferred)
  • Toxicity: Furan itself is toxic and a suspected carcinogen.[8][9] Derivatives should be handled with care.

  • Irritation: Amino alcohols can be irritating to the skin, eyes, and respiratory tract.

  • Flammability: Furan is a flammable liquid.[4] While the propanol side chain would increase the flash point, the compound should be kept away from ignition sources.

Recommended Handling Procedures
  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry, and dark place.

Conclusion

This compound (CAS 1023733-77-4) is a compound of interest due to its hybrid structure, combining the biologically significant furan scaffold with an amino alcohol moiety. While specific experimental data for this molecule is currently lacking in the public domain, this guide provides a comprehensive overview based on analogous compounds. The information on potential synthetic routes, predicted physicochemical properties, possible biological activities, and safety considerations serves as a valuable resource for researchers and drug development professionals interested in exploring the potential of this and related novel chemical entities. Further experimental investigation is necessary to fully characterize this compound and validate its potential applications.

References

The Ascendant Therapeutic Potential of Furan-Containing Amino Alcohols: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The furan scaffold, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, lending its unique electronic and steric properties to a multitude of pharmacologically active agents. When coupled with an amino alcohol moiety, the resulting furan-containing amino alcohol structures present a compelling class of compounds with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of their synthesis, biological evaluation, and mechanisms of action, with a focus on their anticancer, antimicrobial, and neuroprotective properties. Quantitative data from key studies are summarized for comparative analysis, and detailed experimental protocols are provided to facilitate further research and development in this promising area.

Biological Activities of Furan-Containing Compounds

Furan derivatives have garnered significant attention for their diverse therapeutic applications, which are often enhanced by the presence of the furan ring, improving binding affinity, selectivity, and pharmacokinetic profiles.[1] These compounds have demonstrated a wide range of pharmacological effects, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and neuroprotective activities.[1][2][3]

Anticancer Activity

Several novel furan-based derivatives have shown significant cytotoxic activity against various cancer cell lines. For instance, certain furan-containing compounds have been reported to induce cell cycle arrest and apoptosis in breast cancer cells.[4] The mechanism of action often involves the inhibition of critical cellular processes, such as tubulin polymerization, and the modulation of apoptotic pathways.[4]

Table 1: Anticancer Activity of Selected Furan-Based Derivatives

CompoundCell LineActivityIC50 (µM)Reference
Furan-based derivative 4MCF-7 (Breast Cancer)Cytotoxic4.06[4]
Furan-based derivative 7MCF-7 (Breast Cancer)Cytotoxic2.96[4]
Pyrazolyl-chalcone 7gA549 (Lung Carcinoma)Cytotoxic27.7 (µg/ml)[5]
Pyrazolyl-chalcone 7gHepG2 (Hepatocellular Carcinoma)Cytotoxic26.6 (µg/ml)[5]
Antimicrobial Activity

The furan nucleus is a key component in several antimicrobial agents. Furan-containing compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, including clinically relevant strains.[6][7][8] The natural product L-(+)-furanomycin, a furan-containing amino acid, exhibits antibacterial properties by acting as a substrate for isoleucyl aminoacyl-tRNA synthetase, thereby disrupting protein synthesis.[1]

Table 2: Antimicrobial Activity of Selected Furan-Containing Compounds

CompoundOrganismActivityMIC (µg/mL)Reference
L-(+)-furanomycinM. tuberculosis, E. coli, B. subtilisAntibacterial1-5[1]
L-(+)-dihydrofuranomycinS. aureusAntibacterial32-64[1]
5-Acetamidoaurone 10Listeria monocytogenesAntibacterial3.12 (µM)[6]
5-Acetamidoaurone 20Clostridium difficileAntibacterial3.12 (µM)[6]
Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of furan-containing compounds, suggesting their utility in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[2][9] These compounds can exert their effects by scavenging free radicals, mitigating oxidative stress, and modulating inflammatory pathways.[2] Some furan-containing amino acid derivatives are also being investigated for their potential to modulate neural activity due to their structural similarity to neurotransmitters like GABA.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers.

Synthesis of Furan-Containing Amino Alcohols

A general method for the synthesis of furan-containing amino alcohols involves the nucleophilic addition of a furan-derived organometallic reagent to an α-amino aldehyde or the reduction of a corresponding α-amino ketone.

Example: Synthesis via Grignard Reagent Addition

  • Preparation of the Grignard Reagent: To a solution of 2-bromofuran in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add magnesium turnings. Stir the mixture at room temperature until the magnesium is consumed.

  • Addition to Aldehyde: Cool the freshly prepared furan-2-ylmagnesium bromide solution to 0°C. Add a solution of the desired N-protected α-amino aldehyde in anhydrous THF dropwise.

  • Reaction and Quenching: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired furan-containing amino alcohol.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 1 × 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[4]

  • Compound Treatment: Treat the cells with various concentrations of the furan-containing compounds and incubate for another 24-48 hours.[4]

  • MTT Addition: Add MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.[4]

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.

  • Serial Dilution: Perform serial two-fold dilutions of the furan-containing compounds in the broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizing Pathways and Workflows

Graphviz diagrams are provided to illustrate key processes and relationships in the study of furan-containing amino alcohols.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies cluster_optimization Lead Optimization start Starting Materials (Furan derivative, Amino Acid) synthesis Chemical Synthesis start->synthesis purification Purification (Chromatography) synthesis->purification characterization Structural Analysis (NMR, MS) purification->characterization in_vitro In Vitro Assays (Anticancer, Antimicrobial) characterization->in_vitro data_analysis Data Analysis (IC50, MIC determination) in_vitro->data_analysis hit_id Hit Identification data_analysis->hit_id moa Cell-based Assays (Apoptosis, Enzyme Inhibition) hit_id->moa sar Structure-Activity Relationship (SAR) moa->sar sar->synthesis New Analogs

Caption: General workflow for the development of furan-containing amino alcohols.

apoptosis_pathway compound Furan-based Compound 7 tubulin β-Tubulin Polymerization compound->tubulin inhibition p53 p53 (upregulation) compound->p53 g2m G2/M Phase Arrest tubulin->g2m apoptosis Apoptosis g2m->apoptosis bax Bax (upregulation) p53->bax bcl2 Bcl-2 (downregulation) p53->bcl2 mitochondria Mitochondrial Pathway bax->mitochondria bcl2->mitochondria mitochondria->apoptosis

Caption: Proposed apoptotic pathway induced by a furan-based compound.[4]

Conclusion

Furan-containing amino alcohols represent a versatile and promising class of compounds for the development of new therapeutic agents. Their demonstrated efficacy in preclinical studies against cancer and microbial infections, coupled with emerging evidence of their neuroprotective potential, underscores the importance of continued research in this area. The synthetic accessibility of these compounds allows for extensive structure-activity relationship studies, which will be crucial for optimizing their potency and selectivity. The methodologies and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the discovery and development of novel furan-based therapeutics.

References

In-depth Technical Guide on 3-Amino-1-(furan-3-yl)propan-1-ol Structural Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The furan nucleus is a versatile heterocyclic scaffold that is a key component in a wide array of biologically active compounds and approved pharmaceutical agents.[1][2] Its unique electronic properties and ability to act as a bioisostere for other aromatic rings make it a privileged structure in medicinal chemistry.[3][4] The incorporation of an amino alcohol functionality, as seen in the representative structure of 3-Amino-1-(furan-3-yl)propan-1-ol, introduces chirality and additional hydrogen bonding capabilities, further enhancing the potential for specific interactions with biological targets. This technical guide provides a detailed exploration of the synthesis, biological activities, and structure-activity relationships of structural analogs and derivatives of this compound, aimed at researchers, scientists, and drug development professionals.

Synthesis of Furan-Containing Amino Alcohols

The synthesis of furan-containing amino alcohols can be approached through several strategic routes, primarily involving the construction of the furan ring followed by the introduction or modification of the amino alcohol side chain, or vice versa.

General Synthetic Strategies

A common approach involves the use of readily available furan precursors, such as furfural or furoic acid, which can be chemically modified to introduce the desired side chain. For instance, furfural can undergo reductive amination to yield furfurylamine, a key intermediate.[5][6][7]

Another versatile method is the Paal-Knorr synthesis, which allows for the construction of substituted furans from 1,4-dicarbonyl compounds.[8] This method offers a high degree of flexibility in introducing various substituents onto the furan ring.

The Feist-Benary synthesis is another classical method for furan synthesis, involving the reaction of α-haloketones with 1,3-dicarbonyl compounds.[9]

Experimental Protocols

Protocol 1: Reductive Amination of Furfural to Furfurylamine [6][10]

This protocol describes a one-pot synthesis of furfurylamine from furfural using a zinc metal-based reducing system in an aqueous medium.

Materials:

  • Furfural

  • Hydroxylammonium chloride (H₂NOH·HCl)

  • Sodium carbonate (Na₂CO₃)

  • Zinc dust

  • Ammonium chloride (NH₄Cl)

  • Zinc chloride (ZnCl₂)

  • Water

Procedure:

  • A mixture of furfural (10 mL, 120.72 mmol) and hydroxylammonium chloride (10.07 g, 144.86 mmol) in water (20 mL) is prepared.

  • A solution of sodium carbonate (7.68 g, 72.43 mmol) in water (30 mL) is added dropwise to the mixture to form furfuryloxime.

  • The resulting solution is heated to 60°C.

  • Water (33 mL), zinc dust (55.27 g, 845.04 mmol), ammonium chloride (32.29 g, 603.6 mmol), and zinc chloride (1.64 g, 12.07 mmol) are added to the heated solution.

  • The mixture is stirred for 15 minutes.

  • After cooling and filtration, the product, furfurylamine, is isolated from the mother liquor.

Protocol 2: Synthesis of 2-Aryl-5-(4-oxo-3-phenethyl-2-thioxothiazolidinylidenemethyl)furans [11]

This protocol outlines a multi-step synthesis involving a Suzuki-Miyaura cross-coupling followed by a Knoevenagel condensation.

Materials:

  • Substituted arylboronic acids

  • 5-bromofuran-2-carbaldehyde

  • 3-phenethyl-2-thioxothiazolidin-4-one

  • Palladium catalyst

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., toluene, ethanol)

Procedure:

  • Suzuki-Miyaura Coupling: 5-bromofuran-2-carbaldehyde is coupled with a substituted arylboronic acid in the presence of a palladium catalyst and a base to form the 5-arylfuran-2-carbaldehyde intermediate.

  • Knoevenagel Condensation: The resulting 5-arylfuran-2-carbaldehyde is then condensed with 3-phenethyl-2-thioxothiazolidin-4-one in the presence of a base (e.g., piperidine) in a suitable solvent like ethanol to yield the final product.

Biological Activities of Furan Derivatives

Furan-containing compounds exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][12] The nature and position of substituents on the furan ring, as well as the attached side chains, play a crucial role in determining the specific activity and potency.

Antimicrobial Activity

Numerous furan derivatives have been reported to possess significant antibacterial and antifungal activity.[1][12] The mechanism of action for some antimicrobial furans, such as nitrofurantoin, involves the reductive activation of a nitro group within bacterial cells, leading to the formation of reactive intermediates that damage bacterial DNA and ribosomal proteins.[4]

Compound ClassOrganismActivityReference
3-Aryl-3-(furan-2-yl)propanoic acid derivativesEscherichia coliMIC: 64 µg/mL[1]
4-Amino-5-hydroxy-2(5H)-furanonesStaphylococcus aureusMIC: 4-8 µg/mL[13]
Furan-conjugated tripeptidesHeLa (cervical cancer) cellsIC₅₀: 0.15 ± 0.05 µg/mL[1]
Dibenzofuran bis(bibenzyl)Candida albicansMIC: 16-512 µg/mL[12]

Table 1: Antimicrobial and Cytotoxic Activities of Selected Furan Derivatives.

Anti-inflammatory Activity

Furan derivatives have also been investigated for their anti-inflammatory properties. Some compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[14][15] The anti-inflammatory effects of some benzofuran derivatives are thought to be mediated through the inhibition of nitric oxide (NO) production and the scavenging of free radicals.[12]

Anticancer Activity

The anticancer potential of furan-containing molecules is an active area of research.[16][17] Several derivatives have demonstrated cytotoxicity against various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis, inhibition of tubulin polymerization, and downregulation of survival proteins like survivin.[16][17] For instance, certain 2-amino-5-aryl-furan derivatives have shown promising antitumor activity.[18]

CompoundCell LineIC₅₀ (µM)Reference
Furan selenocyanate 5cHepG-2 (liver cancer)8.64 ± 0.94[18]
Thiophene selenocyanate 11dHeLa (cervical cancer)6.39[18]
Thiophene selenocyanate 11dMCF-7 (breast cancer)6.77[18]
Pyridine carbohydrazide 4MCF-7 (breast cancer)4.06[16]
N-phenyl triazinone 7MCF-7 (breast cancer)2.96[16]
Silyl derivative 3aHCT-116 (colon cancer)1.3[17]
Silyl derivative 3dHCT-116 (colon cancer)1.6[17]

Table 2: Anticancer Activity of Selected Furan Derivatives.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship studies are crucial for optimizing the therapeutic potential of furan-based compounds. Key structural features that influence biological activity include:

  • Substitution Pattern on the Furan Ring: The nature and position of substituents on the furan ring significantly impact activity. Electron-withdrawing groups, such as nitro groups, can enhance the antimicrobial and anticancer properties of certain furan derivatives.[4]

  • Nature of the Side Chain: The length and composition of side chains attached to the furan ring are critical. For instance, in a series of furan selenocyanate derivatives, the length of the carbon chain significantly influenced their antitumor activity.[18]

  • Stereochemistry: For chiral molecules like amino alcohols, the stereochemistry can be a determining factor for biological activity. In a study of l-amino alcohol derivatives as antifungal agents, only the S-configuration compounds exhibited activity.[19][20]

Visualizations

Synthetic Workflow

G cluster_0 Synthesis of Furan-Containing Amino Alcohols A Furfural B Furfurylamine A->B Reductive Amination E Amino Alcohol Side Chain Introduction B->E C 1,4-Diketone D Substituted Furan C->D Paal-Knorr Synthesis D->E F Target Molecule: Furan-Containing Amino Alcohol E->F

Caption: General synthetic strategies for furan-containing amino alcohols.

Hypothetical Signaling Pathway for Anticancer Activity

G cluster_0 Hypothetical Anticancer Mechanism A Furan Derivative B Cancer Cell A->B Enters C Tubulin Polymerization A->C Inhibits G Survivin Downregulation A->G Induces D Microtubule Disruption C->D E Cell Cycle Arrest (G2/M Phase) D->E F Apoptosis Induction E->F H Caspase-3 Activation G->H H->F

Caption: Plausible anticancer mechanism involving tubulin inhibition.

Conclusion

While direct research on this compound is limited, the broader class of furan-containing amino alcohols represents a promising area for drug discovery. The versatility of furan chemistry allows for the synthesis of a diverse range of analogs, and studies have consistently demonstrated their potential as antimicrobial, anti-inflammatory, and anticancer agents. Future research should focus on the synthesis and evaluation of specific isomers and analogs of this compound to fully elucidate their therapeutic potential and mechanisms of action. The detailed experimental protocols and structure-activity relationship insights provided in this guide offer a solid foundation for such future investigations.

References

Spectroscopic Analysis of 3-Amino-1-(furan-3-yl)propan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic analysis of 3-Amino-1-(furan-3-yl)propan-1-ol. Due to the limited availability of direct spectroscopic data for this specific molecule, this document utilizes a representative dataset from the structurally related compound, 3-Amino-1-propanol, to illustrate the principles and methodologies of spectroscopic characterization. This guide outlines the standard experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The presented data is organized into clear tabular formats for ease of comparison and interpretation. Furthermore, a generalized workflow for spectroscopic analysis is visualized using the DOT language.

Introduction

This compound is a heterocyclic organic compound of interest in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active molecules. The furan ring is a common feature in many pharmaceuticals, and the aminopropanol side chain provides a versatile scaffold for further chemical modification. Accurate structural elucidation and characterization of such molecules are paramount for understanding their chemical properties and biological activities. Spectroscopic techniques are indispensable tools for this purpose, providing detailed information about the molecular structure, functional groups, and connectivity of atoms.

This guide serves as a practical resource for researchers engaged in the synthesis and characterization of this compound and related compounds. By presenting established spectroscopic methods and data interpretation principles, this document aims to facilitate a deeper understanding of the molecular architecture of this class of compounds.

Spectroscopic Data (Representative Compound: 3-Amino-1-propanol)

The following tables summarize the key spectroscopic data for 3-Amino-1-propanol, which serves as a foundational analogue for understanding the expected spectral features of this compound.

¹H NMR Data

Solvent: CDCl₃ Standard: Tetramethylsilane (TMS) at 0.00 ppm

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
1.68Quintet2H-CH₂-CH₂ -CH₂-
2.59Singlet (broad)3H-NH₂ , -OH
2.88Triplet2HNH₂ -CH₂ -
3.73Triplet2H-CH₂ -OH

Note: The broad singlet at 2.59 ppm for the -NH₂ and -OH protons is due to proton exchange. The integration suggests three protons, though this can vary.

¹³C NMR Data

Solvent: Not specified in the available data.

Chemical Shift (δ) ppmAssignment
35.7-CH₂-C H₂-CH₂-
42.1NH₂-C H₂-
64.0-C H₂-OH
IR Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3350-3450Strong, BroadO-H stretch (alcohol)
3280-3350Medium, BroadN-H stretch (primary amine)
2850-2960Medium-StrongC-H stretch (aliphatic)
1590-1650MediumN-H bend (scissoring)
1050-1150StrongC-O stretch (primary alcohol)
Mass Spectrometry Data (Electron Ionization - EI)
m/zRelative Intensity (%)Assignment
75Moderate[M]⁺ (Molecular Ion)
57Moderate[M - H₂O]⁺
44Strong[CH₂=NH₂]⁺
30Base Peak[CH₂=NH₂]⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the desired spectral resolution. Add a small amount of a reference standard, typically tetramethylsilane (TMS), for chemical shift calibration.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a 30-90° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required. Proton decoupling is typically used to simplify the spectrum and enhance the signal.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

    • Solid (KBr Pellet): If the sample is a solid, grind a small amount of the sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet using a hydraulic press.

    • Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄, CS₂).

  • Background Spectrum: Record a background spectrum of the empty sample holder (or the solvent) to subtract its contribution from the sample spectrum.

  • Sample Spectrum: Place the prepared sample in the IR spectrometer and acquire the spectrum. Typically, spectra are recorded over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common methods include:

    • Direct Infusion: For liquid samples, infuse a dilute solution of the sample directly into the ion source.

    • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, separate the components of a mixture using a gas chromatograph before they enter the mass spectrometer.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): For non-volatile or thermally labile compounds, separate the components using a liquid chromatograph.

  • Ionization: Ionize the sample molecules. Common ionization techniques include:

    • Electron Ionization (EI): A high-energy electron beam bombards the sample, causing fragmentation and ionization. This is a "hard" ionization technique that provides information about the molecular structure.

    • Electrospray Ionization (ESI): A high voltage is applied to a liquid to create an aerosol, leading to the formation of ions. This is a "soft" ionization technique that typically produces the molecular ion with minimal fragmentation.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the separated ions to generate the mass spectrum.

  • Data Interpretation: Analyze the mass spectrum to determine the molecular weight of the compound and to identify characteristic fragmentation patterns that can aid in structural elucidation.

Workflow and Data Integration

The spectroscopic analysis of a novel compound is a multi-faceted process that involves the integration of data from various techniques to build a comprehensive picture of the molecular structure.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Connectivity Determine Connectivity (NMR) NMR->Connectivity Functional_Groups Identify Functional Groups (IR) IR->Functional_Groups Molecular_Formula Determine Molecular Formula & Weight (MS) MS->Molecular_Formula Structure_Elucidation Propose & Confirm Structure Connectivity->Structure_Elucidation Functional_Groups->Structure_Elucidation Molecular_Formula->Structure_Elucidation Final_Report Final_Report Structure_Elucidation->Final_Report Final Report & Data Archiving

Caption: Workflow for the spectroscopic analysis and structural elucidation of a novel compound.

Conclusion

The spectroscopic characterization of this compound is crucial for its development in scientific research and pharmaceutical applications. While direct spectral data for this specific molecule is not widely available, this guide provides a robust framework for its analysis by leveraging data from the structurally similar compound, 3-Amino-1-propanol, and outlining standard experimental procedures. The combination of NMR, IR, and MS techniques, as depicted in the workflow, allows for a comprehensive and unambiguous determination of the molecular structure. This guide is intended to be a valuable resource for scientists and researchers, enabling them to confidently approach the spectroscopic analysis of this and related novel chemical entities.

The Therapeutic Potential of Furan Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the diverse pharmacological activities, mechanisms of action, and experimental evaluation of furan-containing compounds.

The furan nucleus, a five-membered aromatic heterocycle containing one oxygen atom, is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic molecules with significant therapeutic applications.[1][2][3] This technical guide provides a comprehensive overview of the potential therapeutic applications of furan derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. It is designed for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and insights into the underlying signaling pathways.

Anticancer Applications

Furan derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic and antiproliferative activities against various cancer cell lines.[4] Their mechanisms of action often involve the modulation of key signaling pathways critical for cancer cell survival and proliferation.

Quantitative Data: In Vitro Anticancer Activity

A number of furan derivatives have shown potent activity against human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for several promising compounds are summarized in the table below.

Compound/DerivativeCell LineIC50 (µM)Reference
Furan-2-carboxamide derivativeNCI-H4600.0029[4]
Benzo[b]furan derivative 26MCF-70.057[1]
Benzo[b]furan derivative 36MCF-70.051[1]
Pyridine carbohydrazide 4MCF-74.06[4]
N-phenyl triazinone 7MCF-72.96[4]
Signaling Pathways in Anticancer Activity

Furan derivatives exert their anticancer effects by targeting crucial signaling pathways involved in cell cycle progression and apoptosis.

Several benzo[b]furan derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently overactivated in breast cancer.[1] This inhibition leads to the induction of mitochondrial-mediated apoptosis.

PI3K_Akt_mTOR_Pathway Furan_Derivative Furan Derivative PI3K PI3K Furan_Derivative->PI3K inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis mTOR->Apoptosis inhibits Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival

Caption: Inhibition of the PI3K/Akt/mTOR pathway by furan derivatives.

Certain furan-based compounds have been demonstrated to induce apoptosis by modulating the expression of key apoptotic and anti-apoptotic proteins. For instance, they can increase the levels of p53 and Bax while decreasing the level of Bcl-2, leading to the activation of the intrinsic mitochondrial apoptosis pathway.[4]

Apoptosis_Pathway Furan_Derivative Furan Derivative p53 p53 Furan_Derivative->p53 upregulates Bax Bax Furan_Derivative->Bax upregulates Bcl2 Bcl-2 Furan_Derivative->Bcl2 downregulates p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion inhibits Apoptosis Apoptosis Mitochondrion->Apoptosis

Caption: Induction of apoptosis by furan derivatives.

Experimental Protocols

A general procedure for synthesizing furan-based anticancer agents involves the reaction of an oxazolone precursor with various amines or hydrazides. For example, to synthesize N-(1-(furan-2-yl)-3-oxo-3-(arylamino)prop-1-en-2-yl)-3,4-dimethoxybenzamides, a primary aromatic amine is added to a suspension of the oxazolone in ethanol and refluxed for several hours. The resulting crystals are then recovered after cooling.[4]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the furan derivatives and incubate for another 24 hours.

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.[4]

Antimicrobial Applications

Furan derivatives, notably nitrofurantoin, have long been utilized for their antibacterial properties.[2] Their spectrum of activity extends to both Gram-positive and Gram-negative bacteria, as well as some fungi.

Quantitative Data: In Vitro Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial efficacy. The table below presents MIC values for various furan derivatives against different microbial strains.

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
3-aryl-3(furan-2-yl) propanoic acid derivativeEscherichia coli64[3]
Dibenzofuran bis(bibenzyl)Candida albicans16 - 512[2]
8-geranyloxy psoralenStaphylococcus epidermidis100[2]
8-geranyloxy psoralenCandida krusei300[2]
8-geranyloxy psoralenCandida kefyr100[2]
Experimental Protocols

A common method for the synthesis of nitrofurantoin involves the reaction of 5-nitrofurfural diethyl acetal with 1-aminohydantoin. The reaction is typically carried out in an acidic medium, followed by purification of the resulting product.[5]

  • Preparation of Inoculum: Prepare a standardized suspension of the target microorganism.

  • Serial Dilution: Perform serial dilutions of the furan derivative in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Applications

Furan derivatives have shown promise as anti-inflammatory agents through various mechanisms, including the inhibition of inflammatory mediators.[2]

Quantitative Data: In Vitro Anti-inflammatory Activity

The anti-inflammatory potential of furan derivatives can be assessed by their ability to inhibit protein denaturation, a hallmark of inflammation. The half-maximal inhibitory concentration (IC50) for this activity is a useful metric.

Compound/DerivativeAssayIC50 (µg/mL)Reference
Furan hybrid molecule H1Inhibition of Albumin Denaturation114.31[6]
Furan hybrid molecule H2Inhibition of Albumin Denaturation120.55[6]
Furan hybrid molecule H3Inhibition of Albumin Denaturation150.99[6]
Furan hybrid molecule H4Inhibition of Albumin Denaturation118.27[6]
Ibuprofen (Reference)Inhibition of Albumin Denaturation81.50[6]
Ketoprofen (Reference)Inhibition of Albumin Denaturation126.58[6]
Signaling Pathways in Anti-inflammatory Activity

Natural furan derivatives can exert their anti-inflammatory effects by modulating signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[2] They can inhibit the phosphorylation of key proteins in the MAPK cascade (JNK, p38, and ERK) and suppress the activation of NF-κB, a critical regulator of inflammatory gene expression.

Inflammatory_Pathways Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Inflammatory_Stimuli->MAPKKK IKK IKK Inflammatory_Stimuli->IKK Furan_Derivative Furan Derivative MAPK MAPK (JNK, p38, ERK) Furan_Derivative->MAPK inhibits phosphorylation Furan_Derivative->IKK inhibits MAPKK MAPKK MAPKKK->MAPKK MAPKK->MAPK Inflammatory_Response Inflammatory Response (e.g., TNF-α, IL-6) MAPK->Inflammatory_Response IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB->Inflammatory_Response activates transcription

Caption: Modulation of MAPK and NF-κB pathways by furan derivatives.

Experimental Protocols
  • Reaction Mixture Preparation: Prepare a reaction mixture containing egg albumin, phosphate-buffered saline (pH 6.4), and varying concentrations of the furan derivative.

  • Incubation: Incubate the reaction mixtures at 37°C for 15 minutes.

  • Heat-Induced Denaturation: Induce denaturation by heating the mixtures at 70°C for 5 minutes.

  • Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm.

  • Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated relative to a control without the furan derivative.

  • Animal Model: Use rats or mice as the animal model.

  • Compound Administration: Administer the furan derivative or a vehicle control to the animals.

  • Induction of Edema: After a set time, inject a solution of carrageenan into the plantar surface of the hind paw to induce inflammation.

  • Measurement of Paw Volume: Measure the paw volume at regular intervals using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the control group.[7][8][9][10]

Neuroprotective Applications

Furan derivatives have emerged as promising candidates for the treatment of neurodegenerative diseases due to their antioxidant, anti-inflammatory, and neuroprotective properties.[11][12]

Quantitative Data: In Vitro Neuroprotective Activity

The neuroprotective effects of furan derivatives can be quantified by their ability to protect neuronal cells from damage induced by neurotoxins. The half-maximal effective concentration (EC50) is a measure of this protective effect.

Compound/DerivativeAssayEC50 (µM)Reference
Benzofuran-2-carboxamide 1fNMDA-induced excitotoxicity~30[13]
Coumarin-chalcone derivative LM-016DPPH radical scavenging126
Coumarin-chalcone derivative LM-021DPPH radical scavenging181
Coumarin-chalcone derivative LM-022DPPH radical scavenging143
Kaempferol (Reference)DPPH radical scavenging28
Experimental Protocols
  • Cell Culture: Culture primary neurons or neuronal cell lines (e.g., SH-SY5Y) in appropriate media.

  • Induction of Neurotoxicity: Expose the cells to a neurotoxic agent (e.g., glutamate, amyloid-beta) to induce cell death.

  • Compound Treatment: Co-treat the cells with the neurotoxin and various concentrations of the furan derivative.

  • Cell Viability Assessment: After a specific incubation period, assess cell viability using methods such as the MTT assay or by measuring lactate dehydrogenase (LDH) release.

  • Data Analysis: Determine the EC50 value of the furan derivative for its neuroprotective effect.[12]

Conclusion

Furan derivatives represent a versatile and promising class of compounds with a broad spectrum of therapeutic applications. Their demonstrated efficacy in preclinical models of cancer, infectious diseases, inflammation, and neurodegeneration highlights their potential for further drug development. The ability to readily modify the furan scaffold allows for the optimization of pharmacological properties, paving the way for the discovery of novel and more effective therapeutic agents. The detailed experimental protocols and insights into the mechanisms of action provided in this guide are intended to facilitate further research and development in this exciting field.

References

literature review on substituted furan compounds

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Substituted Furan Compounds

Furan, a five-membered aromatic heterocycle containing an oxygen atom, serves as a pivotal structural scaffold in a multitude of pharmacologically active compounds.[1] Its unique electronic and steric properties, often acting as a bioisostere for phenyl rings, make it a valuable component in medicinal chemistry for optimizing drug-receptor interactions, metabolic stability, and overall bioavailability.[1][2] This technical guide provides a comprehensive review of substituted furan compounds, covering their synthesis, biological activities, structure-activity relationships, and mechanisms of action, tailored for researchers, scientists, and professionals in drug development.

Synthesis of Substituted Furan Compounds

The synthesis of the furan ring is a well-established area of organic chemistry, with several classical and modern methods available. The choice of method often depends on the desired substitution pattern and the availability of starting materials.[3] Key strategies include the construction of the furan ring from acyclic precursors and the functionalization of a pre-existing furan ring.[4]

Key Synthetic Methodologies
  • Paal-Knorr Furan Synthesis: This is one of the most fundamental methods for preparing furans, involving the acid-catalyzed cyclization and dehydration of 1,4-dicarbonyl compounds.[5][6][7] The reaction is versatile, and recent advancements have included the use of microwave assistance to improve reaction times and yields.[7]

  • Feist-Benary Synthesis: This classic method involves the reaction of an α-halo ketone with the enolate of a β-dicarbonyl compound, followed by dehydration to form the substituted furan.[5][8]

  • Metal-Catalyzed Synthesis: A wide variety of metal-catalyzed reactions have been developed for furan synthesis over the past decade, offering access to complex substitution patterns.[4] These include palladium-catalyzed cycloisomerization of enynols, gold-catalyzed hydration of diynes, and copper-catalyzed cycloadditions.[4][9]

  • From Furfural: Industrially, furan is often manufactured from furfural, which is derived from biomass.[5][10] Furfural can be converted to furan via palladium-catalyzed decarbonylation.[5][6] It also serves as a starting material for various substituted derivatives.

G cluster_synthesis Key Synthesis Routes for Substituted Furans Acyclic Acyclic Precursors Diketone 1,4-Dicarbonyl Compound HaloKetone α-Halo Ketone + β-Dicarbonyl Cmpd Enyne Enynes / Diynes Furan Substituted Furan Diketone->Furan Paal-Knorr (Acid Catalyst) HaloKetone->Furan Feist-Benary (Base) Enyne->Furan Metal-Catalyzed (Pd, Au, Cu, etc.)

Caption: Major synthetic pathways to substituted furan rings.
Experimental Protocol: Paal-Knorr Synthesis (General)

The Paal-Knorr synthesis provides a direct route to furans from 1,4-dicarbonyl compounds.[7]

  • Reactant Preparation: Dissolve the 1,4-dicarbonyl compound in a suitable non-aqueous solvent (e.g., toluene, acetic acid).

  • Catalyst Addition: Add an acid catalyst. Common catalysts include strong mineral acids (H₂SO₄), Lewis acids (ZnCl₂), or acidic resins.[6][7] Phosphorus pentoxide (P₂O₅) is also traditionally used.[5]

  • Reaction: Heat the mixture, often to reflux, and monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, cool the reaction mixture and neutralize the acid. Extract the product into an organic solvent.

  • Purification: Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography or distillation.

Biological Activities and Structure-Activity Relationships (SAR)

Furan derivatives exhibit a vast spectrum of biological activities, making them a cornerstone in drug discovery.[1][11] Their therapeutic potential spans antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and cardioprotective applications.[1][12]

Table 1: Biological Activities of Substituted Furan Compounds

Biological Activity Example Compound Class / Drug Key Structural Features Reference(s)
Antibacterial Nitrofurans (e.g., Nitrofurantoin) 5-Nitro group on the furan ring is crucial for activity. [1][11][13]
Anti-inflammatory COX-2 Inhibitors (e.g., Rofecoxib) A furanone ring is essential for selective enzyme binding. [1]
Anticancer Furan-fused Chalcones, Tubulin Inhibitors Fused furan ring enhances antiproliferative activity. [14][15][16]
Antiviral Various derivatives Inhibition of viral replication (e.g., HIV, influenza). [1][17]
Cardioprotective Ranolazine, Amiodarone Furan moiety contributes to managing angina and arrhythmia. [1][17]

| ST2 Inhibition | Furanylmethylpyrrolidine derivatives | Inhibition of the ST2/IL-33 protein-protein interaction. |[18] |

Structure-Activity Relationship (SAR) Insights

The biological activity of furan-containing molecules is highly dependent on the nature and position of substituents on the furan ring.[19]

  • Substitution Position: The 2- and 5-positions of the furan ring are the most critical for modulating biological activity.[1] Electrophilic substitution reactions preferentially occur at the 2-position due to the electron-rich nature of the ring.[1][19]

  • Electron-Withdrawing Groups (EWGs): The introduction of EWGs, such as a nitro group (-NO₂), often enhances antibacterial and anticancer activities.[1][19] In nitrofurantoin, the nitro group is reduced in bacterial cells to produce reactive intermediates that damage bacterial DNA.[1]

  • Side Chains and Fused Rings: Attaching side chains (e.g., amines, alkyls) or fusing the furan with other rings (e.g., to form benzofurans) can modulate solubility, receptor affinity, and lipophilicity, which in turn affects bioavailability and CNS activity.[1][14]

  • Phenyl Ring Mimicry: The furan ring can act as a bioisosteric replacement for a phenyl ring, offering a different hydrophilic-lipophilic balance and potential for hydrogen bonding via the ring oxygen, which can be advantageous in drug design.[1][2]

Caption: Key structure-activity relationship principles for substituted furans.

Signaling Pathways and Mechanisms of Action

Substituted furans exert their biological effects by modulating specific biological targets, including enzymes, receptors, and signaling pathways.[19]

Furan Toxicity Pathway

A critical aspect of furan pharmacology is its potential for hepatotoxicity.[1][20] This toxicity is not caused by furan itself but by its metabolic activation in the liver.[21]

  • Metabolic Activation: Furan is oxidized by cytochrome P450 enzymes, primarily CYP2E1, to a highly reactive α,β-unsaturated dialdehyde, cis-2-butene-1,4-dial.[21][22]

  • Covalent Binding: This reactive metabolite readily forms covalent adducts with cellular nucleophiles, particularly the amine and thiol groups on proteins and nucleic acids.[22]

  • Cellular Disruption: The adduction of critical proteins disrupts cellular homeostasis. Key targets identified include mitochondrial enzymes involved in energy production (ATP synthesis, β-oxidation) and proteins responsible for maintaining redox balance and proper protein folding.[21]

  • Cytotoxicity: The widespread functional loss of these proteins leads to mitochondrial dysfunction, oxidative stress, and ultimately, hepatocyte cell death, which, coupled with regenerative cell proliferation, can contribute to carcinogenicity with long-term exposure.[21][22]

G cluster_toxicity Furan Bioactivation and Hepatotoxicity Pathway Furan Furan Metabolite cis-2-butene-1,4-dial (Reactive Metabolite) Furan->Metabolite Oxidation Adducts Protein Adducts Metabolite->Adducts Covalent Binding Proteins Cellular Proteins (Mitochondrial, Redox, etc.) Proteins->Adducts Dysfunction Mitochondrial Dysfunction & Oxidative Stress Adducts->Dysfunction Functional Loss Toxicity Hepatotoxicity (Cell Death) Dysfunction->Toxicity CYP CYP2E1 (in Liver) CYP->Furan

Caption: Metabolic pathway leading to furan-induced hepatotoxicity.

Drug Development and Screening

The development of novel furan-based therapeutics follows a standard drug discovery workflow, from initial synthesis to biological evaluation.

Experimental Protocol: Antiproliferative Activity Assay (General)

The following is a generalized protocol for assessing the anticancer activity of newly synthesized furan compounds, for which IC₅₀ values are often reported.[14][16]

  • Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer) in an appropriate medium under standard conditions (37°C, 5% CO₂).[16]

  • Compound Preparation: Dissolve the synthesized furan derivatives in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions to test a range of concentrations.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with the various concentrations of the furan compounds. Include a vehicle control (DMSO only) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Viability Assay (MTT Assay):

    • Add MTT reagent to each well and incubate for 2-4 hours to allow viable cells to form formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or isopropanol with HCl).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) value by plotting a dose-response curve.

G cluster_workflow General Workflow for Furan Drug Discovery Synthesis Synthesis of Furan Derivatives Purify Purification & Characterization Synthesis->Purify Screen In Vitro Screening (e.g., Enzyme/Cell Assays) Purify->Screen HitID Hit Identification (IC₅₀ / MIC Determination) Screen->HitID SAR SAR Studies & Lead Optimization HitID->SAR SAR->Synthesis Iterative Design Vivo In Vivo Testing (Animal Models) SAR->Vivo Candidate Drug Candidate Vivo->Candidate

Caption: A typical workflow for the discovery of furan-based therapeutics.

Conclusion

Substituted furan compounds remain a highly productive and versatile scaffold in medicinal chemistry and drug development.[1][23] Their straightforward synthesis, diverse biological activities, and tunable physicochemical properties ensure their continued relevance.[2][3] A thorough understanding of the structure-activity relationships and the potential for metabolic activation is crucial for designing novel furan-based therapeutics with improved efficacy and safety profiles.[1][20] Future research will likely focus on developing more selective and potent derivatives by exploring novel substitution patterns and leveraging advanced synthetic methodologies.[24][25]

References

3-Amino-1-(furan-3-yl)propan-1-ol as a novel chemical entity

Author: BenchChem Technical Support Team. Date: November 2025

Technical Whitepaper: 3-Amino-1-(furan-3-yl)propan-1-ol

Topic: this compound as a Novel Chemical Entity Content Type: An In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: this compound is a novel chemical entity with no readily available data in public scientific literature. This document presents a predictive and hypothetical guide based on the known properties of its constituent chemical moieties (a furan ring and an aminopropanol chain) and established principles of medicinal chemistry and pharmacology. All proposed syntheses, properties, activities, and protocols require experimental validation.

Introduction

The furan nucleus is a versatile scaffold in medicinal chemistry, present in numerous compounds with a wide array of biological activities, including antibacterial, anti-inflammatory, and neuroprotective effects.[1][2][3] The aminopropanol chain is also a common feature in many pharmacologically active agents. The combination of these two moieties in the novel structure of this compound presents an intriguing target for discovery research. This whitepaper outlines a hypothetical profile of this compound, from its synthesis and predicted properties to potential biological activities and a proposed workflow for its initial investigation.

Chemical Profile

Predicted Physicochemical Properties

The physicochemical properties of this compound have been predicted based on its structural components. These predictions are essential for anticipating its behavior in biological systems and for designing initial experimental work.

PropertyPredicted ValueBasis of Prediction
Molecular Formula C₇H₁₁NO₂---
Molecular Weight 141.17 g/mol ---
Appearance Colorless to pale yellow liquidBased on properties of furan and 3-amino-1-propanol.[4][5]
Boiling Point ~200-220 °CExtrapolated from 3-amino-1-propanol (187-190°C) with an added furan group.
Solubility Soluble in water and polar organic solvents (e.g., ethanol, methanol)Based on the hydrophilicity of the alcohol and amine groups.[6]
LogP (octanol/water) -0.5 to 0.5Calculated based on the lipophilicity of furan and hydrophilicity of the aminopropanol side chain.
pKa (amine) ~9.5 - 10.5Typical for a primary alkylamine.
Proposed Synthesis

A plausible synthetic route to this compound can be envisioned starting from 3-furoic acid. This multi-step synthesis involves the formation of a β-amino ketone intermediate, followed by stereoselective reduction to the desired amino alcohol.

G cluster_0 Synthesis Workflow 3-Furoic_Acid 3-Furoic Acid Acyl_Chloride Acyl Chloride Formation (SOCl₂) 3-Furoic_Acid->Acyl_Chloride Weinreb_Amide Weinreb Amide Formation (Me(OMe)NH·HCl) Acyl_Chloride->Weinreb_Amide Grignard_Addition Grignard Addition (VinylMgBr) Weinreb_Amide->Grignard_Addition Enone 3-(Furan-3-yl)-prop-2-en-1-one Grignard_Addition->Enone Amine_Addition Michael Addition of Amine (e.g., Benzylamine) Enone->Amine_Addition Beta_Amino_Ketone 3-(Benzylamino)-1-(furan-3-yl)propan-1-one Amine_Addition->Beta_Amino_Ketone Ketone_Reduction Ketone Reduction (NaBH₄) Beta_Amino_Ketone->Ketone_Reduction Protected_Amino_Alcohol 3-(Benzylamino)-1-(furan-3-yl)propan-1-ol Ketone_Reduction->Protected_Amino_Alcohol Deprotection Deprotection (H₂, Pd/C) Protected_Amino_Alcohol->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: Proposed synthetic pathway for this compound.

Hypothetical Biological Activity

Given the diverse activities of furan-containing compounds, this compound could interact with a range of biological targets.[7] A plausible hypothesis is its action as a ligand for a G-protein coupled receptor (GPCR), a common target class for drugs containing amino alcohol structures. For instance, it could act as an antagonist at a receptor involved in inflammatory or neurological pathways.

Postulated Signaling Pathway: GPCR Antagonism

If the compound acts as an antagonist at a Gαq-coupled receptor, it would block the downstream signaling cascade typically initiated by the endogenous ligand, potentially leading to anti-inflammatory or neuromodulatory effects.

cluster_pathway Hypothetical Gαq-Coupled Receptor Signaling Ligand Endogenous Ligand GPCR Gαq-Coupled Receptor Ligand->GPCR Activates NCE This compound (Antagonist) NCE->GPCR Blocks Gq Gαq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response Cellular Response Ca->Response PKC->Response

Caption: Hypothetical antagonism of a Gαq-coupled receptor signaling pathway.

Proposed Experimental Investigation

A structured workflow is necessary to synthesize, purify, and characterize this novel entity, followed by a systematic evaluation of its biological activity.

Experimental Workflow

Caption: Proposed workflow for the investigation of a new chemical entity.

Detailed Experimental Protocols (Hypothetical)

Protocol: Synthesis of 3-(Benzylamino)-1-(furan-3-yl)propan-1-ol

This protocol details the key reduction step in the proposed synthesis.

  • Setup: To a solution of 3-(benzylamino)-1-(furan-3-yl)propan-1-one (1.0 eq) in methanol (0.1 M) at 0°C under a nitrogen atmosphere, add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes.

  • Reaction: Stir the reaction mixture at 0°C and allow it to slowly warm to room temperature over 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, cool the mixture to 0°C and slowly add saturated aqueous ammonium chloride (NH₄Cl) solution to quench the excess NaBH₄.

  • Extraction: Concentrate the mixture under reduced pressure to remove the methanol. Add deionized water and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the protected amino alcohol.

Protocol: Competitive Receptor Binding Assay

This protocol outlines a general method to determine if the compound binds to a specific GPCR.[8]

  • Reagents:

    • Cell membranes expressing the target receptor.

    • Radiolabeled ligand (e.g., [³H]-ligand) specific for the target receptor.

    • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

    • Test Compound: this compound, serially diluted.

  • Procedure:

    • In a 96-well plate, combine the cell membranes (5-10 µg protein/well), a fixed concentration of radiolabeled ligand (at its K_d value), and varying concentrations of the test compound.

    • For total binding, omit the test compound. For non-specific binding, add a high concentration of a known unlabeled ligand.

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.[8]

  • Termination & Filtration:

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate, washing immediately with ice-cold assay buffer to separate bound from free radioligand.

  • Quantification:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding (Total Binding - Non-specific Binding).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

Protocol: MTT Cytotoxicity Assay

This protocol is for assessing the general cytotoxicity of the new compound.[9]

  • Cell Plating: Seed a 96-well plate with a suitable cell line (e.g., HEK293, HepG2) at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Addition: Prepare serial dilutions of this compound in culture medium and add them to the wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.[9]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ (concentration that causes 50% cytotoxicity).

Conclusion

While this compound remains an uncharacterized molecule, this predictive guide provides a comprehensive framework for its synthesis and initial pharmacological evaluation. Its structure, combining the biologically active furan ring with an aminopropanol pharmacophore, marks it as a promising candidate for drug discovery efforts. The proposed workflows and protocols offer a clear path for researchers to validate these hypotheses and uncover the therapeutic potential of this novel chemical entity.

References

Exploring the Chemical Space of Furan-Based Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The furan scaffold, a five-membered aromatic heterocycle containing an oxygen atom, is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals. Its unique electronic properties, including its ability to act as a bioisostere for phenyl rings and engage in various non-covalent interactions, make it a versatile building block in the design of novel therapeutic agents.[1] This technical guide provides an in-depth exploration of the chemical space of furan-based compounds for researchers, scientists, and drug development professionals. It covers key synthetic methodologies, presents quantitative biological data, details experimental protocols, and visualizes relevant signaling pathways and drug discovery workflows.

Synthetic Strategies for Accessing Furan-Based Compounds

The synthesis of the furan ring is a well-established area of organic chemistry, with several named reactions providing reliable routes to a diverse range of substituted furans. Two of the most prominent methods are the Paal-Knorr synthesis and the Feist-Benary synthesis.

Paal-Knorr Furan Synthesis

The Paal-Knorr synthesis is a robust method for the preparation of substituted furans from 1,4-dicarbonyl compounds. The reaction proceeds via an acid-catalyzed cyclization and subsequent dehydration.

Experimental Protocol: Synthesis of 2,5-Dimethylfuran

A representative protocol for the Paal-Knorr synthesis of 2,5-dimethylfuran from hexane-2,5-dione is as follows:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add hexane-2,5-dione (1 equivalent).

  • Catalyst Addition: Add a catalytic amount of a protic acid (e.g., p-toluenesulfonic acid) or a Lewis acid. Anhydrous conditions using a dehydrating agent like phosphorus pentoxide (P₂O₅) can also be employed.

  • Solvent and Reflux: Add a suitable solvent, such as toluene, and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure 2,5-dimethylfuran.

Feist-Benary Furan Synthesis

The Feist-Benary synthesis provides a route to substituted furans through the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.

Experimental Protocol: Synthesis of Ethyl 2,5-Dimethylfuran-3-carboxylate

A general procedure for the Feist-Benary synthesis is as follows:

  • Enolate Formation: In a suitable solvent such as ethanol, dissolve the β-dicarbonyl compound (e.g., ethyl acetoacetate, 1 equivalent) and add a mild base like pyridine or triethylamine to generate the enolate.

  • Alkylation: To the enolate solution, add the α-halo ketone (e.g., chloroacetone, 1 equivalent) and stir the mixture. The reaction is typically performed at temperatures ranging from room temperature to 50-100°C.

  • Cyclization and Dehydration: The initial alkylation is followed by an intramolecular cyclization and subsequent dehydration to form the furan ring. This step can sometimes be facilitated by gentle heating or the addition of a mild acid upon completion of the initial reaction.

  • Work-up and Extraction: After the reaction is complete, as indicated by TLC, neutralize the reaction mixture and extract the product with an organic solvent.

  • Purification: The crude product is then purified by column chromatography on silica gel to afford the desired substituted furan.

Biological Activities of Furan-Based Compounds

Furan derivatives exhibit a broad spectrum of pharmacological activities, making them attractive candidates for drug discovery programs. The following sections summarize some of the key therapeutic areas where furan-based compounds have shown promise, with quantitative data presented in structured tables.

Anticancer Activity

Numerous furan-containing molecules have demonstrated potent cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes or the disruption of cellular processes like cell cycle progression.

CompoundCancer Cell LineIC50 (µM)Reference
Furan-based Pyridine CarbohydrazideMCF-7 (Breast)4.06[2]
Furan-based N-phenyl triazinoneMCF-7 (Breast)2.96[2]
5-Nitrofurfural-derived ThiazolidinoneMDA-MB-231 (Breast)1.37 - 21.85[3]
5-Nitrofurfural-derived ThiazolidinoneMCF-7 (Breast)1.37 - 21.85[3]
Furanone DerivativeU373 (Glioblastoma)>100

Experimental Protocol: MTT Assay for IC50 Determination

The half-maximal inhibitory concentration (IC50) of a compound is a measure of its potency in inhibiting a specific biological or biochemical function. The MTT assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound.[4][5]

  • Cell Seeding: Seed adherent cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the furan-based test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490-570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Activity

Furan derivatives have a long history as antimicrobial agents. Nitrofurantoin, a nitrofuran, is a well-known antibiotic for urinary tract infections. The antimicrobial efficacy of furan-based compounds is typically quantified by their minimum inhibitory concentration (MIC).

Compound ClassBacterial StrainMIC (µg/mL)Reference
3,5-Disubstituted Furan DerivativeBacillus subtilis200[4]
3,5-Disubstituted Furan DerivativeEscherichia coli200[4]
Dibenzofuran bis(bibenzyl)Candida albicans16 - 512[6]
Thiazole-Furan HybridEscherichia coli4.88 - 39.06[7]
Thiazole-Furan HybridStaphylococcus aureus4.88 - 19.53[7]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[8][9][10][11][12]

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the furan-based compound in a suitable solvent. Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacterium equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Anti-inflammatory Activity

Furan-containing compounds have been investigated for their anti-inflammatory properties, with a key target being the cyclooxygenase (COX) enzymes.

Compound ClassTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
5-Aryl-4-phenyl-3(2H)furanoneCOX-20.06>1667[13]
Naphthofuranone DerivativeCOX-20.329>1519[13]
1-Phenyl-2-(pyridyl)acetyleneCOX-20.50>200[13]
Furan-based Hybrid MoleculeAlbumin Denaturation114.31 - 150.99 (µg/mL)-[14]

Signaling Pathways and Drug Discovery Workflow

The development of furan-based drugs requires a systematic approach, from initial hit identification to lead optimization and preclinical evaluation. Understanding the interaction of these compounds with specific signaling pathways is crucial for rational drug design.

Furan Derivatives as COX-2 Inhibitors

Many furan-based compounds exert their anti-inflammatory effects by selectively inhibiting the COX-2 enzyme. This selectivity is desirable as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Furan_Inhibitor Furan-based COX-2 Inhibitor Furan_Inhibitor->COX2

Inhibition of the COX-2 pathway by a furan-based inhibitor.
Modulation of the p38 MAPK Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is involved in cellular responses to stress and inflammation. Some furan derivatives have been shown to modulate this pathway, suggesting a potential mechanism for their anti-inflammatory and anticancer effects.

p38_MAPK_Pathway Stress_Signal Stress Signal (e.g., Cytokines, ROS) MKK3_6 MKK3/6 Stress_Signal->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Downstream_Targets Downstream Targets (e.g., Transcription Factors) p38_MAPK->Downstream_Targets Cellular_Response Cellular Response (e.g., Apoptosis, Inflammation) Downstream_Targets->Cellular_Response Furan_Compound Furan-based Compound Furan_Compound->p38_MAPK Modulation

Modulation of the p38 MAPK signaling cascade by a furan-based compound.
Drug Discovery Workflow for Furan-Based Compounds

The discovery and development of novel furan-based drugs typically follows a structured workflow, integrating computational and experimental approaches.

Drug_Discovery_Workflow cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Preclinical Phase Target_ID Target Identification & Validation Library_Design Furan Library Design & Synthesis Target_ID->Library_Design HTS High-Throughput Screening (HTS) Library_Design->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead (SAR Studies) Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization (ADMET Profiling) Hit_to_Lead->Lead_Opt In_Vivo In Vivo Efficacy & Safety Studies Lead_Opt->In_Vivo IND IND-Enabling Studies In_Vivo->IND

A generalized drug discovery workflow for furan-based compounds.

The furan nucleus represents a highly valuable scaffold in the field of drug discovery, with its derivatives demonstrating a remarkable diversity of biological activities. This guide has provided a comprehensive overview of the chemical space of furan-based compounds, including key synthetic methods, quantitative biological data, detailed experimental protocols, and visualizations of relevant molecular pathways and discovery workflows. By leveraging this information, researchers and drug development professionals can more effectively navigate the exploration of this promising class of compounds in the quest for novel and effective therapeutics. Further investigation into the structure-activity relationships and mechanisms of action of furan derivatives will undoubtedly continue to yield exciting opportunities for the development of new medicines.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3-Amino-1-(furan-3-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed synthesis protocol for 3-Amino-1-(furan-3-yl)propan-1-ol, a valuable building block for drug discovery and development. The synthesis is a two-step process commencing with the base-catalyzed addition of acetonitrile to 3-furaldehyde to yield the key intermediate, 3-hydroxy-3-(furan-3-yl)propanenitrile. Subsequent chemoselective reduction of the nitrile group affords the target amino alcohol. This protocol is designed for researchers in organic synthesis and medicinal chemistry, providing a clear methodology for the preparation of this important scaffold.

Introduction

Furan-containing compounds are prevalent in a wide array of pharmaceuticals and biologically active molecules[1]. The unique electronic properties and conformational characteristics of the furan ring make it an attractive moiety in drug design. This compound represents a versatile scaffold possessing both a primary amine and a secondary alcohol, offering multiple points for further chemical modification. This application note details a reliable and reproducible two-step synthesis of this compound, focusing on chemoselectivity to preserve the furan ring integrity.

Overall Synthesis Scheme

The synthesis of this compound is achieved in two sequential steps:

  • Step 1: Synthesis of 3-hydroxy-3-(furan-3-yl)propanenitrile. This step involves the nucleophilic addition of the carbanion generated from acetonitrile to the carbonyl group of 3-furaldehyde.

  • Step 2: Reduction of 3-hydroxy-3-(furan-3-yl)propanenitrile. This final step is a chemoselective reduction of the nitrile functionality to a primary amine, yielding the desired product.

Diagram of the Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Cyanohydrin Formation cluster_step2 Step 2: Nitrile Reduction Furaldehyde 3-Furaldehyde Intermediate 3-hydroxy-3-(furan-3-yl)propanenitrile Furaldehyde->Intermediate Base Catalyst (e.g., NaH) Acetonitrile Acetonitrile Acetonitrile->Intermediate Base Catalyst (e.g., NaH) FinalProduct This compound Intermediate->FinalProduct ReducingAgent Reducing Agent (e.g., Raney Ni/H₂ or LiAlH₄) ReducingAgent->FinalProduct

Caption: Overall two-step synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 3-hydroxy-3-(furan-3-yl)propanenitrile

This procedure outlines the formation of the cyanohydrin intermediate.

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMoles (mmol)
3-FuraldehydeC₅H₄O₂96.085.0 g52.0
AcetonitrileC₂H₃N41.0540 mL-
Sodium Hydride (60% in mineral oil)NaH24.002.5 g62.5
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11100 mL-
Hydrochloric Acid (1 M)HCl36.46As needed-
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01As needed-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-
Ethyl AcetateC₄H₈O₂88.11As needed-
HexanesC₆H₁₄86.18As needed-

Procedure:

  • To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 2.5 g, 62.5 mmol).

  • Wash the sodium hydride with anhydrous hexanes (3 x 15 mL) to remove the mineral oil, decanting the hexane washings carefully under a stream of nitrogen.

  • Add anhydrous THF (50 mL) to the flask, and cool the suspension to 0 °C in an ice bath.

  • Slowly add acetonitrile (40 mL) to the stirred suspension. Stir the mixture at 0 °C for 30 minutes.

  • Dissolve 3-furaldehyde (5.0 g, 52.0 mmol) in anhydrous THF (50 mL) and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction by the slow addition of water (20 mL) at 0 °C.

  • Adjust the pH of the mixture to ~7 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes, 30:70 to 50:50 gradient) to afford 3-hydroxy-3-(furan-3-yl)propanenitrile as a pale yellow oil.

Expected Yield: 65-75%

Characterization Data (Hypothetical):

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (t, J = 1.6 Hz, 1H), 7.41 (m, 1H), 6.42 (m, 1H), 5.05 (t, J = 6.0 Hz, 1H), 2.80 (d, J = 6.0 Hz, 2H), 2.50 (br s, 1H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 144.0, 140.5, 125.0, 117.5, 109.0, 65.0, 28.0.

  • IR (neat, cm⁻¹): 3400 (br, O-H), 2250 (C≡N), 1505, 1020.

  • MS (ESI): m/z 138.05 [M+H]⁺.

Step 2: Chemoselective Reduction of 3-hydroxy-3-(furan-3-yl)propanenitrile

This protocol describes the reduction of the nitrile to a primary amine while preserving the alcohol and furan functionalities. Two alternative methods are provided.

This method is advantageous for its operational simplicity and the use of a relatively inexpensive catalyst.

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMoles (mmol)
3-hydroxy-3-(furan-3-yl)propanenitrileC₇H₇NO₂137.144.0 g29.2
Raney Nickel (slurry in water)Ni58.69~2 g-
MethanolCH₄O32.04100 mL-
Ammonia (7 N in Methanol)NH₃17.0310 mL-
Hydrogen GasH₂2.0250 psi-
Celite®--As needed-

Procedure:

  • In a hydrogenation vessel, add Raney Nickel slurry (~2 g). Wash the catalyst with methanol (3 x 20 mL), carefully decanting the supernatant.

  • Add a solution of 3-hydroxy-3-(furan-3-yl)propanenitrile (4.0 g, 29.2 mmol) in methanol (100 mL) and the methanolic ammonia solution (10 mL).

  • Seal the vessel and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel to 50 psi with hydrogen and stir the mixture vigorously at room temperature for 24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite®, washing the filter cake with methanol (3 x 20 mL).

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify by column chromatography on silica gel (eluent: dichloromethane/methanol/triethylamine, 90:9:1) to afford this compound as a viscous oil.

Expected Yield: 70-85%

LAH is a powerful reducing agent capable of reducing the nitrile to a primary amine[2][3][4][5][6]. This method is suitable for smaller scale syntheses.

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMoles (mmol)
3-hydroxy-3-(furan-3-yl)propanenitrileC₇H₇NO₂137.144.0 g29.2
Lithium Aluminum HydrideLiAlH₄37.952.2 g58.0
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11150 mL-
Sodium Sulfate DecahydrateNa₂SO₄·10H₂O322.20As needed-

Procedure:

  • To a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add LAH (2.2 g, 58.0 mmol) and anhydrous THF (100 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 3-hydroxy-3-(furan-3-yl)propanenitrile (4.0 g, 29.2 mmol) in anhydrous THF (50 mL) and add it dropwise to the LAH suspension over 1 hour.

  • After the addition, remove the ice bath and heat the reaction mixture to reflux for 6 hours.

  • Cool the reaction mixture to 0 °C and quench sequentially by the careful, dropwise addition of water (2.2 mL), 15% aqueous NaOH (2.2 mL), and water (6.6 mL).

  • Stir the resulting granular precipitate at room temperature for 1 hour.

  • Filter the solid and wash it thoroughly with THF (3 x 30 mL).

  • Combine the filtrate and washings and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to give the crude product.

  • Purify by column chromatography as described in Method A.

Expected Yield: 60-70%

Data Presentation

Table 1: Summary of Synthesis Steps and Expected Yields

StepReactionKey ReagentsSolventTemperatureTimeExpected Yield (%)
1Cyanohydrin Formation3-Furaldehyde, Acetonitrile, NaHTHF0 °C to RT12 h65-75
2ANitrile Reduction (Catalytic Hydrogenation)Raney Ni, H₂ (50 psi), NH₃MethanolRoom Temp.24 h70-85
2BNitrile Reduction (Hydride)LiAlH₄THFReflux6 h60-70

Logical Relationships and Pathways

Diagram of Key Reaction Mechanisms

Reaction_Mechanisms cluster_step1_mech Step 1: Cyanohydrin Formation Mechanism cluster_step2_mech Step 2: Nitrile Reduction (Conceptual) acetonitrile CH₃CN carbanion ⁻CH₂CN acetonitrile->carbanion Deprotonation base Base (NaH) base->carbanion alkoxide Furan-3-CH(O⁻)CH₂CN carbanion->alkoxide Nucleophilic Attack furaldehyde_carbonyl Furan-3-CHO furaldehyde_carbonyl->alkoxide Nucleophilic Attack intermediate 3-hydroxy-3-(furan-3-yl)propanenitrile alkoxide->intermediate Protonation (Workup) nitrile_intermediate R-C≡N imine_anion [R-CH=N⁻] nitrile_intermediate->imine_anion Hydride Addition hydride [H⁻] source (e.g., LAH or H₂/Catalyst) hydride->imine_anion diamine_anion [R-CH₂-N²⁻] hydride->diamine_anion imine_anion->diamine_anion Hydride Addition final_amine R-CH₂NH₂ diamine_anion->final_amine Protonation (Workup)

Caption: Simplified mechanisms for the two key synthetic steps.

Conclusion

The described two-step protocol provides a comprehensive guide for the synthesis of this compound. The methodology is robust, offering two alternative procedures for the critical reduction step to accommodate different laboratory setups and scale requirements. The chemoselectivity of the nitrile reduction is a key feature of this protocol, ensuring the integrity of the furan ring. This compound serves as a valuable starting material for the synthesis of novel chemical entities in drug discovery programs.

Disclaimer: This protocol is intended for use by trained chemists in a properly equipped laboratory. All reactions should be carried out with appropriate safety precautions. The expected yields and characterization data are based on analogous reactions and may vary.

References

Application Notes and Protocols: Purification of 3-Amino-1-(furan-3-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-1-(furan-3-yl)propan-1-ol is a key chemical intermediate whose purity is critical for the successful synthesis of downstream products, including active pharmaceutical ingredients. This document provides a comprehensive overview of established techniques for the purification of this and structurally related amino alcohols. While specific quantitative data for this compound is not widely available in published literature, this guide presents adaptable protocols based on standard laboratory practices for analogous compounds. The primary purification methods covered are column chromatography, crystallization, and distillation.

Data Presentation: Purification Techniques for Amino Alcohols and Furan Derivatives

Due to the limited availability of specific comparative data for this compound, the following table summarizes common purification techniques applied to related amino alcohols and furan derivatives, along with typical considerations and expected outcomes.

Purification TechniqueClass of CompoundTypical Solvents/ConditionsKey AdvantagesConsiderations
Column Chromatography Amino Alcohols, Furan DerivativesSilica gel or Alumina stationary phase. Eluent systems often consist of hexane/ethyl acetate, dichloromethane/methanol, or other polar/non-polar mixtures.[1]Highly versatile for separating complex mixtures. Effective for removing both polar and non-polar impurities.Can be time-consuming and require significant solvent volumes. Product recovery may be reduced.
Crystallization Amino AlcoholsWater, lower alcohols (e.g., ethanol, isopropanol), or a mixture of water and alcohol are commonly used.[2][3][4][5]Can yield very high-purity material. Scalable for industrial applications.Requires a compound that is solid at room temperature and has suitable solubility characteristics. Yield can be variable.
Distillation Amino AlcoholsTypically performed under reduced pressure (vacuum distillation) to lower the boiling point and prevent thermal decomposition.[6][7]Effective for separating volatile compounds with different boiling points. Can be very efficient for large quantities.Not suitable for non-volatile or thermally unstable compounds. Requires specialized equipment.
High-Performance Liquid Chromatography (HPLC) Furan DerivativesReversed-phase columns (e.g., C8, C18) with mobile phases such as acetonitrile/water or methanol/water, often with acid modifiers.[8][9][10]Provides high-resolution separation and is excellent for analytical assessment of purity. Preparative HPLC can be used for purification.Limited to smaller sample sizes for preparative work. Can be costly.
Gas Chromatography (GC) Furan DerivativesTypically uses capillary columns (e.g., HP-5MS) for separation of volatile furan derivatives.[11][12]Primarily an analytical technique for assessing purity and identifying volatile impurities.Not a preparative technique for isolating large quantities of purified material.

Experimental Protocols

The following are generalized protocols that can be adapted for the purification of this compound.

Protocol 1: Purification by Column Chromatography

This method is suitable for purifying crude reaction mixtures containing the target compound and various impurities.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Solvents: Hexane, Ethyl Acetate, Methanol, Dichloromethane (all HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Glass chromatography column

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate or methanol).

    • Spot the dissolved sample onto a TLC plate.

    • Develop the TLC plate using various solvent systems (e.g., start with 100% hexane, then 9:1 hexane:ethyl acetate, progressing to more polar mixtures like 1:1 hexane:ethyl acetate and 100% ethyl acetate, and potentially adding a small percentage of methanol for highly polar compounds) to determine the optimal eluent for separation. The ideal solvent system should provide good separation between the desired product spot and impurity spots, with a retention factor (Rf) for the product of approximately 0.3-0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent identified from the TLC analysis.

    • Pour the slurry into the chromatography column and allow the silica to settle into a uniform bed. Drain the excess solvent until the solvent level is just at the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent if necessary.

    • Alternatively, for less soluble compounds, create a dry-load by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column and begin to apply pressure (if using flash chromatography) or allow gravity to facilitate the flow.

    • Collect the eluting solvent in fractions (e.g., 10-20 mL per tube).

    • Monitor the separation by spotting fractions onto TLC plates and visualizing with a UV lamp or appropriate staining agent.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Crystallization

This method is ideal for obtaining high-purity material from a crude product that is a solid at room temperature. The choice of solvent is critical.

Materials:

  • Crude this compound

  • Crystallization solvents (e.g., water, ethanol, isopropanol, acetone, or mixtures thereof)[2][3][4]

  • Erlenmeyer flask

  • Heating plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection:

    • In a small test tube, add a small amount of the crude product.

    • Add a potential crystallization solvent dropwise at room temperature. A good solvent will not dissolve the compound at room temperature but will dissolve it when heated.

    • If the compound dissolves readily at room temperature, the solvent is not suitable. If it does not dissolve even when heated, it is also not suitable. Test various solvents and solvent mixtures to find the optimal one.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the chosen solvent in small portions while heating and stirring the mixture until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to fully dissolve the compound.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask will slow the cooling process, which can lead to larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

    • Allow the crystals to air dry on the filter paper or place them in a desiccator under vacuum to remove the last traces of solvent.

Visualization of Purification Workflow

The following diagram illustrates a general workflow for the purification of a synthesized chemical intermediate like this compound.

Purification_Workflow start Crude Synthesis Product extraction Work-up / Extraction start->extraction concentration Solvent Removal (Rotary Evaporation) extraction->concentration crude_isolate Crude Isolate concentration->crude_isolate purification_choice Choice of Purification Method crude_isolate->purification_choice chromatography Column Chromatography purification_choice->chromatography Complex Mixture crystallization Crystallization purification_choice->crystallization Crude Solid distillation Distillation (Under Vacuum) purification_choice->distillation Volatile Liquid pure_fractions Combine Pure Fractions chromatography->pure_fractions filtration Crystal Filtration & Washing crystallization->filtration collection Collect Pure Distillate distillation->collection final_concentration Final Solvent Removal pure_fractions->final_concentration drying Drying of Crystals filtration->drying final_product Pure this compound collection->final_product final_concentration->final_product drying->final_product

Caption: General purification workflow for this compound.

References

Application Notes and Protocols: 3-Amino-1-(furan-3-yl)propan-1-ol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of the versatile building block, 3-Amino-1-(furan-3-yl)propan-1-ol. This compound, featuring a furan moiety, a secondary alcohol, and a primary amine, offers multiple reactive sites for the construction of complex molecular architectures, making it a valuable intermediate in medicinal chemistry and materials science.

Introduction

The furan scaffold is a privileged structure in numerous biologically active compounds, exhibiting a wide range of pharmacological activities including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2] The incorporation of an amino alcohol side chain, as seen in this compound, provides a key structural motif present in many pharmaceuticals. This combination of a biologically relevant heterocycle with a versatile functional group handle makes this compound a highly attractive starting material for the synthesis of novel chemical entities with potential therapeutic applications.

Physicochemical Properties

A summary of the expected physicochemical properties of this compound is presented below. These values are estimated based on the properties of analogous compounds.

PropertyValue
Molecular FormulaC₇H₁₁NO₂
Molecular Weight141.17 g/mol
AppearancePale yellow oil
Boiling Point~250-260 °C (decomposes)
SolubilitySoluble in water, methanol, ethanol, DMSO
pKa (amine)~9.5

Synthesis Protocol

A plausible synthetic route to this compound involves the reduction of a corresponding β-aminoketone, which can be synthesized via a Mannich-type reaction.

Scheme 1: Synthesis of this compound

G furan3carbaldehyde Furan-3-carbaldehyde intermediate1 3-(Dimethylamino)-1-(furan-3-yl)propan-1-one furan3carbaldehyde->intermediate1 Mannich Reaction (HCl, heat) acetone Acetone acetone->intermediate1 dimethylamine_hcl Dimethylamine HCl dimethylamine_hcl->intermediate1 product This compound intermediate1->product Reduction nabh4 NaBH4, MeOH nabh4->product

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • Furan-3-carbaldehyde

  • Acetone

  • Dimethylamine hydrochloride

  • Hydrochloric acid (concentrated)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Diethyl ether (Et₂O)

  • Sodium hydroxide (NaOH)

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

Step 1: Synthesis of 3-(Dimethylamino)-1-(furan-3-yl)propan-1-one (Mannich Reaction)

  • To a 250 mL round-bottom flask, add furan-3-carbaldehyde (1.0 eq), acetone (1.5 eq), and dimethylamine hydrochloride (1.2 eq).

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux for 4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude β-aminoketone.

Step 2: Reduction to this compound

  • Dissolve the crude 3-(dimethylamino)-1-(furan-3-yl)propan-1-one in methanol in a 250 mL round-bottom flask and cool to 0 °C in an ice bath.

  • Slowly add sodium borohydride (2.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Make the aqueous solution basic (pH > 10) with 2M sodium hydroxide.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

  • Purify the product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient).

StepReactantMolar RatioProductYield (%)Purity (%)
1Furan-3-carbaldehyde1.03-(Dimethylamino)-1-(furan-3-yl)propan-1-one75>90 (crude)
23-(Dimethylamino)-1-(furan-3-yl)propan-1-one1.0This compound85>98 (after purification)

Applications in Organic Synthesis

This compound is a versatile building block for the synthesis of a variety of heterocyclic and acyclic compounds.

Synthesis of Oxazolidinone Derivatives

The amino alcohol functionality can be readily cyclized to form oxazolidinone rings, which are important scaffolds in medicinal chemistry, notably in antibiotics.

G aminofuran This compound oxazolidinone Furan-substituted Oxazolidinone aminofuran->oxazolidinone Cyclization phosgene_analog Phosgene or equivalent phosgene_analog->oxazolidinone base Base (e.g., Et3N) base->oxazolidinone

Caption: Synthesis of furan-substituted oxazolidinones.

Experimental Protocol: Synthesis of a Furan-Substituted Oxazolidinone

Materials:

  • This compound

  • Triphosgene

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane in a flame-dried round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous dichloromethane.

  • Add the triphosgene solution dropwise to the amino alcohol solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract with dichloromethane.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate.

  • Purify the product by flash chromatography.

ReactantMolar RatioProductYield (%)
This compound1.0Furan-substituted Oxazolidinone80-90
Synthesis of Chiral Ligands

The amino and alcohol groups can be derivatized to create chiral ligands for asymmetric catalysis. For example, acylation of the amine followed by etherification of the alcohol can lead to valuable ligand structures.

G aminofuran This compound amide_alcohol N-Acyl Intermediate aminofuran->amide_alcohol Acylation acyl_chloride Acyl Chloride (R-COCl) acyl_chloride->amide_alcohol base1 Base base1->amide_alcohol chiral_ligand Chiral Ligand amide_alcohol->chiral_ligand Etherification alkyl_halide Alkyl Halide (R'-X) alkyl_halide->chiral_ligand base2 Base base2->chiral_ligand

Caption: Pathway for the synthesis of chiral ligands.

Experimental Protocol: Synthesis of a Chiral Amido-Ether Ligand

Materials:

  • This compound

  • Acetyl chloride

  • Pyridine

  • Sodium hydride (NaH)

  • Benzyl bromide

  • Tetrahydrofuran (THF)

Procedure:

Step 1: N-Acetylation

  • Dissolve this compound (1.0 eq) in pyridine at 0 °C.

  • Slowly add acetyl chloride (1.1 eq) and stir at room temperature for 3 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.

  • Dry over MgSO₄, filter, and concentrate to give the N-acetylated intermediate.

Step 2: O-Benzylation

  • Dissolve the N-acetylated intermediate (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Add sodium hydride (1.2 eq) portion-wise at 0 °C.

  • Stir for 30 minutes, then add benzyl bromide (1.1 eq).

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench with methanol and then water.

  • Extract with ethyl acetate, dry the organic layer, and concentrate.

  • Purify by column chromatography.

StepProductYield (%)
1N-Acetyl Intermediate>95
2Chiral Amido-Ether Ligand80-90

Conclusion

This compound is a promising and versatile building block for organic synthesis. Its straightforward synthesis and the presence of multiple, differentially reactive functional groups allow for the construction of a wide array of complex molecules, including potential drug candidates and novel chiral ligands. The protocols provided herein serve as a guide for researchers to explore the rich chemistry of this valuable synthetic intermediate.

References

Application Notes and Protocols for the Quantification of 3-Amino-1-(furan-3-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-1-(furan-3-yl)propan-1-ol is a chemical entity of interest in pharmaceutical research and development due to its structural motifs—a furan ring, a secondary alcohol, and a primary amine. Accurate and precise quantification of this analyte is critical for pharmacokinetic studies, formulation development, and quality control. This document provides detailed application notes and proposed protocols for the quantification of this compound in various matrices, leveraging common analytical techniques. The following methods are based on established principles for the analysis of similar amino alcohols and furan-containing compounds and serve as a robust starting point for method development and validation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for analytical method development.

PropertyValue (Predicted/Estimated)Source/Justification
Molecular Formula C₇H₁₁NO₂Based on structure
Molecular Weight 141.17 g/mol Based on structure
Appearance Predicted to be an oil or low-melting solidAnalogy to similar small molecules[1]
Solubility Soluble in water and polar organic solvents (e.g., methanol, ethanol)Presence of polar functional groups (amine, alcohol)[2]
pKa (amine) ~9-10Typical for primary amines
UV Absorbance Furan ring expected to have a UV maximum around 210-230 nmCharacteristic of furan moiety
Chirality Contains one chiral center at the carbinol carbonStructural analysis

Proposed Analytical Methods

Three primary analytical methods are proposed for the quantification of this compound:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A straightforward method suitable for relatively high concentration samples, such as in drug substance analysis.

  • High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) following Derivatization: A more sensitive and selective method, ideal for lower concentrations, by tagging the primary amine with a fluorescent label.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The most sensitive and selective method, suitable for complex biological matrices and trace-level quantification.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the proposed analytical methods. These are target values for method development and validation.

ParameterHPLC-UVHPLC-FLD (Derivatized)LC-MS/MS
Linearity (r²) > 0.995> 0.999> 0.999
Range 1 - 100 µg/mL10 - 1000 ng/mL0.1 - 100 ng/mL
Limit of Detection (LOD) ~0.5 µg/mL~2 ng/mL~0.05 ng/mL
Limit of Quantification (LOQ) ~1 µg/mL~10 ng/mL~0.1 ng/mL
Accuracy (% Recovery) 98 - 102%95 - 105%95 - 105%
Precision (% RSD) < 2%< 5%< 5%

Experimental Protocols

HPLC-UV Method for Drug Substance

This protocol is designed for the quantification of this compound in a pure or formulated drug substance.

a. Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample.

  • Dissolve in and dilute to 10.0 mL with a diluent of 50:50 (v/v) acetonitrile:water to obtain a 1 mg/mL stock solution.

  • Further dilute with the diluent to prepare working standards and quality control samples within the range of 1 - 100 µg/mL.

b. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection: 220 nm.

c. Workflow Diagram:

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve dilute Prepare Standards dissolve->dilute inject Inject Sample dilute->inject separate C18 Separation inject->separate detect UV Detection (220 nm) separate->detect quantify Quantify Peak Area detect->quantify

Caption: HPLC-UV workflow for quantification.

HPLC-FLD Method with Derivatization

This method is suitable for lower concentration samples and involves derivatizing the primary amine with a fluorescent tag like Dansyl Chloride or o-Phthalaldehyde (OPA).

a. Derivatization Protocol (using OPA):

  • To 100 µL of sample or standard, add 100 µL of borate buffer (pH 9.5).

  • Add 50 µL of OPA/mercaptoethanol derivatizing reagent.

  • Vortex for 30 seconds and allow to react for 2 minutes at room temperature in the dark.

  • Immediately inject the sample onto the HPLC system.

b. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 20 mM Sodium Phosphate buffer (pH 7.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 20% B to 80% B over 15 minutes.

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 20 µL.

  • Fluorescence Detection: Excitation: 340 nm, Emission: 455 nm.

c. Workflow Diagram:

HPLC_FLD_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC-FLD Analysis sample Aliquot Sample buffer Add Borate Buffer sample->buffer reagent Add OPA Reagent buffer->reagent react React for 2 min reagent->react inject Inject Derivatized Sample react->inject separate C18 Separation inject->separate detect Fluorescence Detection (Ex: 340 nm, Em: 455 nm) separate->detect quantify Quantify Peak Area detect->quantify

Caption: HPLC-FLD workflow with OPA derivatization.

LC-MS/MS Method for Biological Matrices

This highly sensitive and selective method is ideal for quantifying this compound in complex matrices like plasma or urine.

a. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample, add 150 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

b. LC-MS/MS Conditions:

  • LC Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 2% B to 98% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions (Hypothetical):

    • Analyte: Q1: 142.1 m/z -> Q3: 124.1 m/z (loss of H₂O)

    • Analyte: Q1: 142.1 m/z -> Q3: 95.1 m/z (furan ring fragment)

    • Note: These transitions need to be optimized experimentally.

c. Logical Relationship Diagram:

LCMS_Logic cluster_sample Sample Preparation cluster_lcms LC-MS/MS System plasma Plasma Sample ppt Protein Precipitation (Acetonitrile + IS) plasma->ppt centrifuge Centrifugation ppt->centrifuge supernatant Supernatant for Analysis centrifuge->supernatant lc UPLC Separation supernatant->lc esi ESI+ Source lc->esi q1 Quadrupole 1 (Precursor Ion: m/z 142.1) esi->q1 q2 Quadrupole 2 (Collision Cell) q1->q2 q3 Quadrupole 3 (Product Ion: m/z 124.1) q2->q3 detector Detector q3->detector

Caption: LC-MS/MS analysis logical flow.

Chiral Separation Method

Due to the presence of a chiral center, separating the enantiomers of this compound may be necessary. This can be achieved using a chiral stationary phase (CSP).

a. Chromatographic Conditions:

  • Column: Chiral polysaccharide-based column (e.g., Chiralpak AD-H, 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of n-hexane and ethanol with a small percentage of a basic modifier like diethylamine (e.g., 80:20:0.1 v/v/v).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Note: The mobile phase composition and modifier will require optimization for baseline separation.

Conclusion

The analytical methods proposed in this document provide a comprehensive framework for the quantitative analysis of this compound. The choice of method will depend on the required sensitivity, the sample matrix, and the specific goals of the analysis. It is imperative that any chosen method be fully validated according to ICH guidelines or other relevant regulatory standards to ensure the reliability and accuracy of the generated data.

References

Application Notes and Protocols for the Analysis of 3-Amino-1-(furan-3-yl)propan-1-ol by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and predicted spectral data for the characterization of the novel organic compound 3-Amino-1-(furan-3-yl)propan-1-ol using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This information is intended to guide researchers in the structural elucidation and purity assessment of this and structurally related molecules.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and drug development due to the presence of both a furan ring and an amino alcohol functional group. Accurate structural characterization is paramount for its use in further research and development. This document outlines the standardized procedures for obtaining and interpreting ¹H NMR, ¹³C NMR, and mass spectra for this compound.

Predicted Spectroscopic Data

Predicted ¹H and ¹³C NMR Data

The predicted chemical shifts for this compound are summarized in the table below. These predictions are based on the known spectral data of furan and aminopropanol moieties.[2][7][8][10][11][12][13][14] The numbering of the atoms for NMR assignment is as follows:

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1~4.8 (t)~70
2~1.9 (m)~35
3~2.9 (t)~40
2'~7.4 (s)~143
4'~6.4 (s)~109
5'~7.4 (s)~139
-OHbroad s-
-NH₂broad s-

Note: Chemical shifts are referenced to a standard solvent signal (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[2] Multiplicities are abbreviated as s (singlet), t (triplet), and m (multiplet).

Predicted Mass Spectrometry Data

The predicted mass spectral data for this compound are presented below. The molecular weight of the compound (C₇H₁₁NO₂) is 141.16 g/mol .

Table 2: Predicted Mass Spectrometry Data

IonPredicted m/zDescription
[M+H]⁺142.0817Protonated molecular ion
[M]⁺˙141.0790Molecular ion
[M-H₂O]⁺˙123.0684Loss of water
[M-NH₃]⁺˙124.0524Loss of ammonia
[C₅H₅O]⁺81.0340Furan-containing fragment

Experimental Protocols

The following are detailed protocols for acquiring NMR and mass spectrometry data for this compound.

NMR Spectroscopy Protocol

This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)[2][11]

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds, 8-16 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals and reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds, 1024 or more scans.

    • Process the data similarly to the ¹H spectrum.

    • Reference the spectrum to the solvent peak.

Mass Spectrometry Protocol

This protocol describes the general procedure for obtaining a mass spectrum using Electrospray Ionization (ESI).

Materials:

  • This compound sample (~1 mg)

  • High-purity solvent (e.g., methanol, acetonitrile)

  • Mass spectrometer (e.g., ESI-TOF, ESI-Q-TOF)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a standard calibration solution.

    • Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to optimal values for the compound class.

  • Data Acquisition:

    • Introduce the sample solution into the mass spectrometer via direct infusion or through an LC system.

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • If fragmentation information is desired, perform MS/MS analysis by selecting the precursor ion of interest.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion and compare it with the calculated exact mass.

    • Analyze the fragmentation pattern to confirm the structure.

Visualizations

The following diagrams illustrate the experimental workflows for NMR and Mass Spectrometry analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Dissolve Sample in Deuterated Solvent B Insert into Spectrometer A->B C Lock and Shim B->C D Acquire 1H Spectrum C->D E Acquire 13C Spectrum C->E F Fourier Transform D->F E->F G Phase and Baseline Correction F->G H Integration and Referencing G->H I Structural Elucidation H->I

Caption: Workflow for NMR Spectroscopy.

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_proc_ms Data Analysis A_ms Prepare Dilute Solution C_ms Introduce Sample A_ms->C_ms B_ms Calibrate Spectrometer B_ms->C_ms D_ms Acquire Mass Spectrum C_ms->D_ms E_ms Perform MS/MS (Optional) D_ms->E_ms F_ms Determine Accurate Mass D_ms->F_ms G_ms Analyze Fragmentation E_ms->G_ms H_ms Confirm Structure F_ms->H_ms G_ms->H_ms

Caption: Workflow for Mass Spectrometry.

References

Application Notes and Protocols: 3-Amino-1-(furan-3-yl)propan-1-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-1-(furan-3-yl)propan-1-ol is a heterocyclic compound featuring a furan ring, a structure known for a wide array of biological activities. The furan scaffold is a key component in numerous pharmacologically active compounds, contributing to antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[1] The aminopropanol side chain is also a pharmacophore present in various therapeutic agents. This document provides a detailed overview of the potential applications of this compound in medicinal chemistry, along with representative experimental protocols for its synthesis and biological evaluation. While specific data for this exact molecule is limited in publicly available literature, the protocols provided are based on established methodologies for analogous furan-containing compounds.

Potential Medicinal Chemistry Applications

The unique combination of the furan moiety and the aminopropanol side chain in this compound suggests its potential as a scaffold for the development of novel therapeutic agents. The furan ring's electron-rich nature can facilitate strong interactions with biological targets like enzymes and receptors.[2] Based on the known activities of similar compounds, potential applications include:

  • Anticancer Agent: Furan derivatives have shown promise as anticancer agents by inducing apoptosis and disrupting cell cycle progression.[1] The structural similarity to other cytotoxic compounds suggests that this compound could be investigated for its effects on various cancer cell lines.

  • Antibacterial Agent: The furan nucleus is present in several antibacterial drugs. This compound could be screened for activity against a panel of pathogenic bacteria.

  • Antiviral and Antifungal Agents: The broad antimicrobial activity of furan derivatives extends to viruses and fungi.

  • CNS-active Agent: The aminopropanol backbone is found in many centrally acting drugs. Further modifications of this scaffold could lead to novel compounds with neurological or psychiatric applications.

Synthesis Protocol

A plausible synthetic route for this compound, particularly for its chiral forms, is via an asymmetric Henry (nitroaldol) reaction, followed by reduction of the nitro group. This approach is analogous to the synthesis of other chiral β-amino alcohols.

Protocol: Asymmetric Synthesis of (S)-3-Amino-1-(furan-3-yl)propan-1-ol

Step 1: Asymmetric Henry Reaction

  • To a solution of furan-3-carbaldehyde (1.0 eq) in an appropriate solvent (e.g., toluene), add a chiral copper(II)-bis(oxazoline) catalyst (0.1 eq).

  • Add nitromethane (5.0 eq) to the mixture.

  • Stir the reaction at room temperature for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting (S)-1-(furan-3-yl)-2-nitroethanol by column chromatography on silica gel.

Step 2: Reduction of the Nitro Group

  • Dissolve the purified (S)-1-(furan-3-yl)-2-nitroethanol (1.0 eq) in methanol.

  • Add a reducing agent, such as Raney nickel or palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield (S)-3-Amino-1-(furan-3-yl)propan-1-ol.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

G cluster_synthesis Synthetic Workflow furan_aldehyde Furan-3-carbaldehyde henry_reaction Asymmetric Henry Reaction furan_aldehyde->henry_reaction nitromethane Nitromethane nitromethane->henry_reaction catalyst Chiral Cu(II)-catalyst catalyst->henry_reaction nitro_alcohol (S)-1-(Furan-3-yl)-2-nitroethanol henry_reaction->nitro_alcohol reduction Nitro Group Reduction (H2, Pd/C) nitro_alcohol->reduction final_product (S)-3-Amino-1-(furan-3-yl)propan-1-ol reduction->final_product

Caption: Synthetic workflow for this compound.

Biological Evaluation Protocols

In Vitro Anticancer Activity: MTT Assay

This protocol is for determining the cytotoxic effects of this compound on a cancer cell line (e.g., MCF-7, a human breast cancer cell line).[1]

Materials:

  • MCF-7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

Procedure:

  • Seed MCF-7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[1]

  • Prepare serial dilutions of this compound in culture medium.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for another 24-48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data (Illustrative)
CompoundCell LineIC50 (µM)
This compoundMCF-7[Data not available]
Doxorubicin (Control)MCF-70.5

Note: The IC50 value for the title compound is not available in the literature and would need to be determined experimentally.

G cluster_screening Biological Screening Workflow cluster_invitro In Vitro Assays start Test Compound in_vitro In Vitro Screening start->in_vitro anticancer Anticancer Assay (MTT) in_vitro->anticancer antibacterial Antibacterial Assay (MIC) in_vitro->antibacterial toxicity Cytotoxicity Assay in_vitro->toxicity in_vivo In Vivo Studies preclinical Preclinical Development in_vivo->preclinical anticancer->in_vivo antibacterial->in_vivo

Caption: General workflow for biological screening.

In Vitro Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of the compound that inhibits the visible growth of a bacterium.[3]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • This compound (dissolved in a suitable solvent)

  • 96-well microtiter plates

Procedure:

  • Prepare a bacterial inoculum and adjust its turbidity to match the 0.5 McFarland standard.

  • Perform a serial two-fold dilution of the test compound in MHB in the wells of a 96-well plate.

  • Inoculate each well with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Quantitative Data (Illustrative)
CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
This compound[Data not available][Data not available]
Ciprofloxacin (Control)10.5

Note: MIC values for the title compound are not available and require experimental determination.

Potential Mechanism of Action and Signaling Pathways

Furan-containing compounds have been shown to modulate various signaling pathways involved in cancer progression. A plausible hypothesis for the anticancer activity of this compound could involve the induction of apoptosis through the intrinsic mitochondrial pathway.

G cluster_pathway Hypothetical Apoptotic Pathway compound This compound p53 p53 Activation compound->p53 bax Bax (Pro-apoptotic) p53->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) p53->bcl2 Downregulates mitochondrion Mitochondrion bax->mitochondrion Promotes permeabilization bcl2->mitochondrion Inhibits permeabilization cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical signaling pathway for apoptosis induction.

Metabolic Considerations and Potential Toxicity

It is crucial to consider the metabolic fate of furan-containing compounds. The furan ring can be oxidized by cytochrome P450 enzymes to form reactive intermediates, which can lead to hepatotoxicity.

Protocol: In Vitro Metabolic Stability Assay

Materials:

  • Human liver microsomes

  • NADPH regenerating system

  • This compound

  • LC-MS/MS system

Procedure:

  • Incubate the test compound at a known concentration with human liver microsomes in a phosphate buffer.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench the reaction in the aliquots with a cold organic solvent (e.g., acetonitrile).

  • Analyze the samples by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) to predict the metabolic stability of the compound.

Conclusion

This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. Based on the well-documented biological activities of furan and aminopropanol derivatives, this compound warrants investigation as a potential lead for the development of new anticancer and antimicrobial agents. The protocols outlined in this document provide a framework for the synthesis, biological screening, and preliminary metabolic assessment of this and related compounds. Further research, including extensive structure-activity relationship (SAR) studies, is necessary to fully elucidate its therapeutic potential.

References

Application Notes and Protocols for 3-Amino-1-(furan-3-yl)propan-1-ol: A Guide to Safe Handling and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: These application notes and protocols are intended as a general guide for the safe handling and storage of 3-Amino-1-(furan-3-yl)propan-1-ol. It is crucial to obtain and consult the specific Safety Data Sheet (SDS) provided by the manufacturer for comprehensive and compound-specific safety information. The information provided herein is based on general chemical safety principles for aminopropanol derivatives and furan-containing compounds, but it cannot replace a substance-specific SDS.

Introduction

This compound is a chemical intermediate with potential applications in pharmaceutical synthesis and drug development.[1] As with any novel or specialized chemical, understanding its properties and associated hazards is paramount for ensuring laboratory safety. This document outlines general procedures for the safe handling, storage, and disposal of this compound, drawing parallels from structurally related aminopropanols.

Hazard Identification and General Precautions

While a specific Safety Data Sheet for this compound is not publicly available, related compounds like 3-Amino-1-propanol are classified as corrosive and can cause severe skin burns and eye damage.[2][3] It is prudent to handle this compound with the same level of caution.

Potential Hazards:

  • Corrosive: May cause severe skin burns and eye damage upon contact.[4][5]

  • Harmful if swallowed: Oral toxicity is a concern with similar aminopropanols.[3][6]

  • Respiratory Irritant: Inhalation of vapors or mists may cause respiratory irritation.[7]

General Precautions:

  • Always work in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Avoid direct contact with skin, eyes, and clothing.

  • Do not ingest or inhale the substance.[3]

  • Wash hands thoroughly after handling.[5]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[2]
Body Protection A lab coat or other protective clothing to prevent skin contact.[2]
Respiratory If working outside a fume hood or if vapors/aerosols are generated, use a NIOSH-approved respirator.[3]

Experimental Protocols: Safe Handling Procedures

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Wear appropriate PPE during unpacking.

  • Unpack in a designated, well-ventilated area or a fume hood.

  • Verify that the container is properly labeled and matches the order information.

  • Have spill control materials readily available.

  • All dispensing and handling of the compound should be performed inside a certified chemical fume hood.[3]

  • Use only clean, dry, and compatible glassware and equipment.

  • Ground all equipment when transferring significant quantities to prevent static discharge.[7]

  • Avoid creating dust or aerosols.

  • Keep the container tightly closed when not in use to prevent moisture absorption, as similar compounds can be hygroscopic.[2]

Storage Procedures

Proper storage is crucial to maintain the integrity of the compound and ensure safety.

Storage ParameterRecommendation
Temperature Store in a cool, dry place. Some related compounds recommend storage below +30°C.[2][8]
Ventilation Store in a well-ventilated area.[3]
Container Keep in the original, tightly sealed container.[3]
Incompatible Materials Store away from strong oxidizing agents, acids, acid halides, and anhydrides.[2][3]
Security Store in a locked cabinet or other secure location to restrict access.[4][5]

Accidental Release and First Aid Measures

  • Evacuate the area and ensure adequate ventilation.

  • Wear full PPE, including respiratory protection if necessary.

  • Contain the spill using an inert absorbent material (e.g., sand, vermiculite).[3]

  • Collect the absorbed material into a suitable, labeled container for disposal.

  • Do not allow the material to enter drains or waterways.[6]

  • Clean the spill area thoroughly.

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[3][6]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[6][7]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6][7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4]

Disposal

Dispose of waste material in accordance with all applicable federal, state, and local regulations.[5][6] Do not dispose of down the drain.

Diagrams

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_storage Storage A Obtain & Review SDS B Don Appropriate PPE A->B C Prepare Work Area (Fume Hood) B->C D Dispense Compound C->D Begin Work E Perform Experiment D->E F Close Container E->F G Clean Work Area F->G Experiment Complete K Store in Cool, Dry, Ventilated Area F->K Return to Storage H Dispose of Waste G->H I Remove & Store PPE H->I J Wash Hands I->J L Away from Incompatibles K->L

Caption: Workflow for the safe handling of this compound.

Spill_Response_Protocol Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Others & Supervisor Evacuate->Alert Assess Assess Spill Size & Hazard Alert->Assess SmallSpill Small & Controllable Spill Assess->SmallSpill Small LargeSpill Large or Uncontrolled Spill Assess->LargeSpill Large Contain Contain with Absorbent SmallSpill->Contain Emergency Call Emergency Response LargeSpill->Emergency Collect Collect Waste Contain->Collect Clean Clean & Decontaminate Area Collect->Clean Dispose Dispose of as Hazardous Waste Clean->Dispose

Caption: Protocol for responding to a chemical spill.

References

Chiral Synthesis of 3-Amino-1-(furan-3-yl)propan-1-ol Enantiomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chiral synthesis of the enantiomers of 3-Amino-1-(furan-3-yl)propan-1-ol. This valuable chiral building block is of significant interest in medicinal chemistry and drug development due to its structural motifs present in various biologically active compounds. The following sections outline several effective strategies for obtaining the desired (R)- and (S)-enantiomers with high optical purity, including asymmetric reduction of the corresponding aminoketone and chemoenzymatic methods.

Overview of Synthetic Strategies

The primary challenge in synthesizing enantiomerically pure this compound lies in the stereoselective construction of the chiral carbinol center. The two most promising and widely applicable approaches are:

  • Asymmetric Reduction of 3-Amino-1-(furan-3-yl)propan-1-one: This is a convergent and efficient strategy where the prochiral ketone is reduced to the corresponding alcohol using a chiral catalyst. Several catalytic systems are known to be effective for the asymmetric reduction of aminoketones.

  • Chemoenzymatic Synthesis: This method utilizes enzymes, either as isolated proteins or in whole-cell systems, to catalyze the key stereoselective reduction. Biocatalysis often offers high enantioselectivity under mild reaction conditions.

The general synthetic workflow is depicted below:

G cluster_0 Synthesis of Precursor cluster_1 Chiral Synthesis Routes cluster_2 Products start Furan-3-carbaldehyde step1 Mannich Reaction start->step1 precursor 3-Amino-1-(furan-3-yl)propan-1-one step1->precursor asymmetric_reduction Asymmetric Reduction precursor->asymmetric_reduction Route A chemoenzymatic Chemoenzymatic Synthesis precursor->chemoenzymatic Route B r_enantiomer (R)-3-Amino-1-(furan-3-yl)propan-1-ol asymmetric_reduction->r_enantiomer s_enantiomer (S)-3-Amino-1-(furan-3-yl)propan-1-ol asymmetric_reduction->s_enantiomer chemoenzymatic->r_enantiomer chemoenzymatic->s_enantiomer

Figure 1: General workflow for the synthesis of this compound enantiomers.

Experimental Protocols

Route A: Asymmetric Reduction of 3-Amino-1-(furan-3-yl)propan-1-one

This protocol describes the asymmetric reduction of the prochiral aminoketone using a Corey-Bakshi-Shibata (CBS) catalyst, a well-established method for achieving high enantioselectivity in ketone reductions.

2.1.1. Synthesis of 3-Amino-1-(furan-3-yl)propan-1-one (Precursor)

The precursor aminoketone can be synthesized via a Mannich reaction between 3-acetylfuran, formaldehyde, and a suitable amine hydrochloride (e.g., dimethylamine hydrochloride), followed by deprotection if necessary.

2.1.2. Asymmetric Reduction using a CBS Catalyst

G cluster_0 Reaction Setup cluster_1 Reaction and Quenching cluster_2 Workup and Purification start Dissolve CBS catalyst in THF step1 Cool to -20°C start->step1 step2 Add Borane solution step1->step2 step3 Add aminoketone solution step2->step3 reaction Stir at -20°C for 2-4 h step3->reaction quench Quench with Methanol reaction->quench workup Aqueous workup quench->workup purification Column chromatography workup->purification product Enantiomerically enriched amino alcohol purification->product

Figure 2: Workflow for the asymmetric reduction using a CBS catalyst.

Materials:

  • 3-Amino-1-(furan-3-yl)propan-1-one hydrochloride

  • (R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BMS, ~10 M) or Borane-THF complex (1 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Protocol:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add (R)- or (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene).

  • Add anhydrous THF to the flask.

  • Cool the solution to -20 °C in a cryocool bath.

  • Slowly add Borane-dimethyl sulfide complex (1.1 eq) or Borane-THF complex (1.1 eq) to the catalyst solution and stir for 10 minutes.

  • In a separate flask, dissolve 3-Amino-1-(furan-3-yl)propan-1-one hydrochloride (1.0 eq) in a minimal amount of anhydrous THF and neutralize with a suitable base (e.g., triethylamine) if starting from the salt. Filter off the resulting salt.

  • Add the solution of the free aminoketone dropwise to the reaction mixture over 30 minutes, maintaining the temperature at -20 °C.

  • Stir the reaction mixture at -20 °C and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, quench by the slow addition of methanol at -20 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired enantiomer of this compound.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Quantitative Data from Analogous Systems:

The following table summarizes typical results for the asymmetric reduction of aminoketones using different catalytic systems, which can be expected to be similar for the furan-3-yl analog.

Catalyst SystemSubstrateYield (%)Enantiomeric Excess (ee, %)Reference
(R)-CBS / BMS3-Dimethylamino-1-phenyl-1-propanone9095 (S)[1]
RuCl--INVALID-LINK--3-Amino-1-phenyl-1-propanone>95>99 (S)[2]
[Rh(cod)Cl]₂ / (S,S)-Me-DuPhos3-Methylamino-1-(2-thienyl)propan-1-one93>99 (S)[3]
Route B: Chemoenzymatic Synthesis

This protocol outlines a potential chemoenzymatic approach using a carbonyl reductase from a microbial source for the asymmetric reduction of 3-Amino-1-(furan-3-yl)propan-1-one. This method is inspired by the successful bioreduction of a similar furan-containing ketone.[4]

2.2.1. Whole-Cell Bioreduction

G cluster_0 Cell Culture and Preparation cluster_1 Bioreduction cluster_2 Workup and Analysis culture Culture of Microorganism (e.g., Lactobacillus) harvest Harvest and wash cells culture->harvest reaction_setup Suspend cells in buffer with co-substrate add_substrate Add 3-Amino-1-(furan-3-yl)propan-1-one reaction_setup->add_substrate incubate Incubate with shaking add_substrate->incubate extraction Extract with organic solvent incubate->extraction purification Purification extraction->purification analysis Determine conversion and ee purification->analysis

References

Troubleshooting & Optimization

optimizing reaction conditions for 3-Amino-1-(furan-3-yl)propan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Amino-1-(furan-3-yl)propan-1-ol. The following information is based on established chemical principles and analogous transformations, particularly drawing from the synthesis of similar thiophene derivatives.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A prevalent method involves the reduction of a suitable precursor, such as 3-(furan-3-yl)-3-oxopropanenitrile. This cyano-ketone can be reduced to the corresponding amino alcohol. A plausible route is the reduction of the ketone and nitrile functionalities using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄).

Q2: I am observing a very low yield. What are the potential causes?

A2: Low yields can stem from several factors:

  • Incomplete Reaction: The reaction time or temperature may be insufficient.

  • Degradation of Starting Material or Product: The furan ring is sensitive to strongly acidic conditions. The product itself may be unstable under certain work-up or purification conditions.

  • Side Reactions: The formation of byproducts can consume starting material and complicate purification.

  • Sub-optimal Reagent Stoichiometry: An incorrect ratio of substrate to reducing agent can lead to incomplete conversion or side reactions.

  • Moisture in the Reaction: Hydride-based reducing agents are highly sensitive to moisture, which can quench the reagent.

Q3: My final product is impure, showing multiple spots on TLC. How can I improve its purity?

A3: Impurities can arise from side products or unreacted starting materials. Consider the following purification strategies:

  • Column Chromatography: This is a standard method for purifying polar compounds like amino alcohols. A silica gel column with a gradient of a polar solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane) is a good starting point. The addition of a small amount of a basic modifier like triethylamine to the eluent can prevent the product from streaking on the column.

  • Recrystallization or Distillation: If the product is a solid, recrystallization from an appropriate solvent system can be effective. If it is a liquid, vacuum distillation may be possible, although care must be taken to avoid thermal decomposition.

  • Acid-Base Extraction: As an amino alcohol, your product can be protonated. An acid-base workup can help remove non-basic impurities.

Q4: Can I synthesize an optically active version of this compound?

A4: Yes, several strategies can be employed for asymmetric synthesis. These include the use of chiral reducing agents for the ketone reduction, enzymatic resolutions, or starting from a chiral precursor. The synthesis of optically active 3-amino-1-propanol derivatives is a well-established field, often for pharmaceutical applications.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Conversion of Starting Material 1. Inactive reducing agent (e.g., LiAlH₄ exposed to moisture).2. Insufficient reaction temperature or time.3. Poor quality of starting material.1. Use fresh, properly stored reducing agent. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).2. Monitor the reaction by TLC. If the reaction is sluggish, consider gradually increasing the temperature or extending the reaction time.3. Verify the purity of the starting 3-(furan-3-yl)-3-oxopropanenitrile by ¹H NMR or other analytical techniques.
Formation of a Complex Mixture of Products 1. Over-reduction or side reactions with the furan ring.2. Competing side reactions due to impurities.3. Reaction temperature is too high.1. Control the stoichiometry of the reducing agent carefully. Consider using a milder reducing agent or performing the reaction at a lower temperature.2. Purify the starting materials before use.3. Maintain a controlled temperature profile throughout the reaction. For exothermic reactions, ensure efficient cooling.
Difficulty Isolating the Product during Work-up 1. The product is water-soluble and is lost in the aqueous phase.2. Emulsion formation during extraction.3. The product is unstable to the work-up conditions (e.g., pH).1. Saturate the aqueous layer with a salt (e.g., NaCl) to decrease the polarity of the aqueous phase and drive the product into the organic layer. Use a continuous liquid-liquid extractor for highly water-soluble products.2. Add a small amount of brine to the separatory funnel to help break up emulsions.3. Perform the work-up at low temperatures and avoid strongly acidic or basic conditions if the product is sensitive.
Product Degradation during Purification 1. Thermal decomposition during distillation.2. Degradation on silica gel during column chromatography.1. Use vacuum distillation at the lowest possible temperature. Consider Kugelrohr distillation for small quantities.2. Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent. Use a different stationary phase, such as alumina.

Data Presentation

The following table presents hypothetical data for optimizing the reduction of 3-(furan-3-yl)-3-oxopropanenitrile, based on common outcomes in similar reactions.

Table 1: Optimization of the Reduction Reaction

Entry Reducing Agent (Equivalents) Solvent Temperature (°C) Time (h) Yield (%) Key Observation
1NaBH₄ (2.0)Methanol2512<10Incomplete reduction of the nitrile.
2LiAlH₄ (2.5)THF0 to 65665Good conversion, some impurities.
3LiAlH₄ (2.0)THF0 to 25655Incomplete conversion.
4LiAlH₄ (3.0)THF0 to 65668Higher conversion, but more side products.
5LiAlH₄ (2.5)Diethyl Ether0 to 35860Slower reaction rate compared to THF.

Note: This data is representative and serves as a guide for optimization. Actual results may vary.

Experimental Protocols

Synthesis of this compound via Reduction

This protocol is adapted from the synthesis of the analogous thiophene compound.[1]

Materials:

  • 3-(Furan-3-yl)-3-oxopropanenitrile

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Sodium Hydroxide (NaOH) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica Gel

Procedure:

  • Reaction Setup: To a stirred suspension of LiAlH₄ (2.5 equivalents) in dry THF (e.g., 120 mL for 31.8 mmol of substrate) in a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add a solution of 3-(furan-3-yl)-3-oxopropanenitrile (1.0 equivalent) in dry THF (e.g., 40 mL) dropwise at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature (25 °C) and then heat it to reflux (approximately 65 °C) for 6 hours. Monitor the reaction progress by TLC.

  • Quenching: After the reaction is complete, cool the mixture to 0 °C. Carefully and slowly add a saturated solution of sodium hydroxide dropwise to quench the excess LiAlH₄. This should be done with extreme caution as the quenching process is highly exothermic and generates hydrogen gas.

  • Filtration: Filter the resulting mixture through a pad of Celite to remove the aluminum salts. Wash the filter cake with additional THF.

  • Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane.

Visualizations

Reaction Pathway

A 3-(Furan-3-yl)-3-oxopropanenitrile B This compound A->B  LiAlH4, THF 0 °C to reflux

Caption: Proposed synthesis of this compound.

Experimental Workflow

cluster_0 Reaction cluster_1 Work-up cluster_2 Purification A Combine LiAlH4 and THF under N2 B Cool to 0 °C A->B C Add substrate solution dropwise B->C D Warm to RT and reflux for 6h C->D E Cool to 0 °C D->E F Quench with aq. NaOH E->F G Filter and wash F->G H Concentrate filtrate G->H I Column Chromatography H->I

Caption: General workflow for synthesis and purification.

Troubleshooting Logic

cluster_reaction Reaction Issues cluster_workup Work-up/Purification Issues Start Low Yield or Impure Product Q1 Check TLC of crude reaction mixture Start->Q1 R1 Incomplete Conversion Q1->R1 Starting material remains R2 Multiple Products Q1->R2 Complex mixture W1 Product is clean but yield is low Q1->W1 Clean product, low recovery R1_Sol Increase reaction time/temp Check reagent quality R1->R1_Sol R2_Sol Lower temperature Check stoichiometry R2->R2_Sol W2 Product degrades on silica W1->W2 W1_Sol Optimize extraction (e.g., brine wash) W1->W1_Sol W2_Sol Deactivate silica w/ Et3N Use alternative purification W2->W2_Sol

Caption: Decision tree for troubleshooting synthesis issues.

References

troubleshooting common issues in 3-Amino-1-(furan-3-yl)propan-1-ol purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the purification of 3-Amino-1-(furan-3-yl)propan-1-ol. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific problems that may arise during the purification of this compound via common laboratory techniques.

Column Chromatography Issues

Question: My compound, this compound, is streaking or tailing on the silica gel column. How can I improve the separation?

Answer: Tailing is a common issue when purifying amines on silica gel due to the interaction between the basic amino group and the acidic silica surface. Here are several strategies to mitigate this problem:

  • Use a Modified Eluent: Add a small amount of a basic modifier to your eluent system.

    • Triethylamine (TEA): Typically, 0.1-1% (v/v) triethylamine is added to the mobile phase. This competes with your compound for the acidic sites on the silica, reducing tailing.

    • Ammonia: A solution of methanol with a small percentage of ammonium hydroxide (e.g., 1-2%) can be effective for highly polar amines.

  • Use a Different Stationary Phase:

    • Alumina (basic or neutral): Alumina is a good alternative to silica gel for the purification of basic compounds. Basic alumina is generally preferred for amines.

    • Deactivated Silica Gel: You can deactivate silica gel by treating it with a base before packing the column.

  • Reverse-Phase Chromatography: If the compound is sufficiently non-polar, reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol with a buffer) can be an effective alternative.

Question: this compound is not moving from the baseline of the TLC plate, even with highly polar solvents like 100% ethyl acetate. What should I do?

Answer: This indicates that your compound is highly polar and strongly adsorbed to the silica. To achieve elution, you need a more polar mobile phase.

  • Add Methanol or Ethanol: A common solvent system for polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH). Start with a low percentage of MeOH (e.g., 1-5%) and gradually increase it.

  • Incorporate a Basic Modifier: As mentioned previously, adding a small amount of triethylamine or ammonium hydroxide to your DCM/MeOH eluent can help to reduce the strong interaction with the silica gel and improve mobility. A common eluent system for polar amines is DCM:MeOH:NH4OH in ratios such as 90:9:1.

Question: The furan ring in my compound seems to be decomposing on the silica gel column. How can I prevent this?

Answer: Furans can be sensitive to acidic conditions, and the acidic nature of silica gel can sometimes lead to degradation.

  • Deactivate the Silica Gel: Before running the column, wash the silica gel with a dilute solution of triethylamine in your non-polar solvent, then with the pure non-polar solvent to remove excess base.

  • Use a Less Acidic Stationary Phase: Consider using neutral alumina as an alternative to silica gel.

  • Work Quickly: Minimize the time your compound spends on the column by running the chromatography as efficiently as possible.

Crystallization Issues

Question: I am unable to induce crystallization of this compound. What can I try?

Answer: Inducing crystallization can be challenging. Here are several techniques to try:

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure crystalline material, add a tiny crystal to the supersaturated solution to act as a seed for crystal growth.

  • Antisolvent Addition: Slowly add a solvent in which your compound is insoluble (an antisolvent) to a concentrated solution of your compound in a solvent in which it is soluble. This will reduce the overall solubility and can induce crystallization. For a polar compound like an amino alcohol, a non-polar solvent like hexane or diethyl ether could be a suitable antisolvent.

  • Cooling: Slowly cool the saturated solution. A gradual decrease in temperature is often more effective for forming well-defined crystals than rapid cooling.

Question: My crystallization of this compound resulted in an oil rather than solid crystals. What should I do?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid. This can happen if the solution is too concentrated or if the compound has a low melting point.

  • Dilute the Solution: Add more of the crystallization solvent to dissolve the oil, then try to crystallize again from a more dilute solution.

  • Change the Solvent: Experiment with different crystallization solvents or solvent mixtures.

  • Trituration: Add a small amount of a solvent in which the impurities are soluble but your compound is not. Stir or sonicate the mixture. This can sometimes induce the oil to solidify.

Distillation Issues

Question: I am concerned about the thermal stability of this compound at its boiling point. How can I purify it by distillation?

Answer: For high-boiling or thermally sensitive compounds, vacuum distillation is the preferred method. By reducing the pressure, the boiling point of the compound is lowered significantly, reducing the risk of decomposition.

Question: During the distillation of this compound, the material in the distillation flask is turning dark. What is happening?

Answer: Darkening of the material upon heating is often a sign of decomposition.

  • Use Vacuum Distillation: If you are not already using a vacuum, this is the most critical step to take to lower the distillation temperature.

  • Minimize Heating Time: Heat the distillation flask as quickly as is safe and practical to the distillation temperature and do not prolong the distillation unnecessarily.

  • Use an Inert Atmosphere: If the decomposition is due to oxidation, performing the distillation under an inert atmosphere of nitrogen or argon can help.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a crude sample of this compound?

A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include:

  • Unreacted starting materials (e.g., a furan-containing ketone or aldehyde).

  • By-products from the reduction of the carbonyl group (if applicable).

  • Products of side reactions involving the amino group.

  • Degradation products of the furan ring, especially if exposed to strong acids.

Q2: What is a good starting point for a solvent system for column chromatography of this compound?

A2: A good starting point would be a mixture of a relatively non-polar solvent and a polar solvent. Given the polar nature of the amino alcohol, a system of dichloromethane (DCM) and methanol (MeOH) is a common choice. Begin with a low concentration of MeOH (e.g., 2-5%) and gradually increase the polarity. Adding 0.5-1% triethylamine (TEA) to the eluent is highly recommended to prevent tailing.

Q3: Can I use distillation to purify this compound?

A3: Distillation can be a suitable method, particularly for removing non-volatile impurities. However, due to the presence of the polar amino and hydroxyl groups, the compound is likely to have a high boiling point. Therefore, vacuum distillation is strongly recommended to avoid thermal decomposition.

Data Presentation

Table 1: Comparison of Purification Techniques for Amino Alcohols

Purification TechniqueTypical PurityTypical YieldAdvantagesDisadvantages
Column Chromatography >98%60-90%High resolution for separating closely related impurities.Can be time-consuming and require large volumes of solvent. Potential for compound degradation on acidic silica.
Crystallization >99%50-80%Can provide very high purity material. Scalable.Finding a suitable solvent can be challenging. Yield can be lower due to solubility in the mother liquor.
Vacuum Distillation >97%70-95%Effective for removing non-volatile or very low-boiling impurities. Good for larger scales.Not effective for separating impurities with similar boiling points. Risk of thermal decomposition if not performed under sufficient vacuum.

Note: The values in this table are estimates based on the purification of similar amino alcohol compounds and may vary for this compound.

Experimental Protocols

Protocol 1: Column Chromatography of this compound
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 98:2 DCM:MeOH with 0.5% TEA).

  • Column Packing: Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure. Let the excess solvent drain until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent. Carefully add the sample to the top of the silica bed.

  • Elution: Begin eluting with the initial solvent mixture, collecting fractions.

  • Gradient Elution (if necessary): Gradually increase the polarity of the eluent (e.g., by increasing the percentage of MeOH) to elute the compound.

  • Fraction Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Crystallization of this compound
  • Solvent Selection: Identify a suitable solvent or solvent pair. A good crystallization solvent should dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add a small amount of the chosen solvent to the crude compound and heat the mixture to boiling with stirring until the solid is completely dissolved. Add the solvent in small portions until full dissolution is achieved to avoid using an excessive amount.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask or placing it in an ice bath for further cooling.

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis crude_product Crude this compound chromatography Column Chromatography crude_product->chromatography crystallization Crystallization crude_product->crystallization distillation Vacuum Distillation crude_product->distillation purity_check Purity and Identity Confirmation (NMR, LC-MS, etc.) chromatography->purity_check crystallization->purity_check distillation->purity_check

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic cluster_column Column Chromatography cluster_crystallization Crystallization start Purification Issue Identified tailing Tailing or Streaking? start->tailing no_elution No Elution? start->no_elution decomposition Decomposition on Column? start->decomposition no_crystals No Crystals Forming? start->no_crystals oiling_out Oiling Out? start->oiling_out add_base Add TEA or NH4OH to Eluent tailing->add_base increase_polarity Increase Eluent Polarity (e.g., add MeOH) no_elution->increase_polarity change_stationary_phase Use Alumina or Deactivated Silica decomposition->change_stationary_phase induce_nucleation Scratch, Seed, or Add Antisolvent no_crystals->induce_nucleation change_conditions Dilute or Change Solvent oiling_out->change_conditions

Caption: Troubleshooting logic for common purification issues.

improving the yield and purity of 3-Amino-1-(furan-3-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-Amino-1-(furan-3-yl)propan-1-ol. The protocols and guidance provided are based on established chemical principles and analogous syntheses, particularly concerning furan chemistry and amino alcohol preparation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective strategy involves a multi-step synthesis. A plausible route begins with a Knoevenagel condensation between furan-3-carbaldehyde and a nitrile-containing active methylene compound (e.g., malononitrile or ethyl cyanoacetate). The resulting intermediate, a β-ketonitrile or a related unsaturated nitrile, is then reduced to the target amino alcohol. The simultaneous reduction of both the ketone and nitrile functionalities is typically achieved using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄).

Q2: Why is the furan ring a potential point of failure in this synthesis?

The furan ring is an electron-rich aromatic system that is sensitive to strong acidic conditions, which can lead to protonation-activated polymerization or ring-opening reactions.[1][2] During workup, quenching the reaction with strong acids should be avoided or performed at low temperatures to minimize degradation of the desired product. The stability of furan derivatives can be influenced by the solvent and the presence of substituents.[2]

Q3: What are the most common impurities found in the final product?

Common impurities may include:

  • Unreacted starting materials or intermediates.

  • Over-reduction byproducts, where the furan ring is partially or fully saturated to form tetrahydrofuran derivatives.

  • Side-products from the reduction of the nitrile, which can sometimes lead to secondary or tertiary amines.[3]

  • Products resulting from the degradation or ring-opening of the furan moiety.[1]

Q4: How should I purify the final product?

This compound is a polar molecule due to the presence of both hydroxyl and amino groups. This high polarity can make purification by standard silica gel flash chromatography challenging, often resulting in significant tailing and poor separation.[4] Alternative techniques such as reversed-phase chromatography or ion-exchange chromatography are often more effective for purifying polar amino compounds. If using silica gel, it is often beneficial to treat the silica with a base like triethylamine or to use a solvent system containing ammonia (e.g., DCM/Methanol/NH₄OH) to minimize streaking.

Q5: How should I store the purified this compound?

Like many amines, this compound may be sensitive to air and light. It is recommended to store the purified product under an inert atmosphere (e.g., argon or nitrogen) in a sealed, amber vial at low temperatures (e.g., 4°C) to prevent degradation.

Troubleshooting Guides

Issue 1: Low or No Yield

Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes and solutions?

Potential Cause Troubleshooting/Solution
Degradation of Furan Ring The furan ring is sensitive to acid.[1] Ensure the workup procedure, especially the quenching of the reducing agent, is performed at low temperatures (0°C) and with a careful, slow addition of the quenching agent (e.g., water, followed by dilute NaOH) to avoid strongly acidic conditions.
Ineffective Reducing Agent The activity of hydride reducing agents like LiAlH₄ can diminish with improper storage. Use a fresh, unopened bottle or titrate a previously opened bottle to determine its active hydride concentration. Consider alternative reducing agents if LiAlH₄ proves ineffective.[5]
Incomplete Reaction The reduction of both a ketone and a nitrile requires forcing conditions. Ensure the reaction has been run for a sufficient amount of time and at the appropriate temperature (e.g., reflux in THF). Monitor the reaction progress using Thin Layer Chromatography (TLC) by taking aliquots and quenching them carefully.
Product Loss During Workup The target molecule is polar and may have significant water solubility. During the aqueous workup, ensure the organic layer is extracted multiple times. A continuous liquid-liquid extractor or saturating the aqueous layer with NaCl can improve extraction efficiency.
Issue 2: Product Purity is Low

Question: My final product is impure after workup. How can I identify and eliminate the contaminants?

Potential Cause Troubleshooting/Solution
Unreacted Intermediates If the reaction is incomplete, the precursor (e.g., the β-ketonitrile) will remain. Increase the reaction time, temperature, or the equivalents of the reducing agent. Purify the crude product using an appropriate chromatographic method.
Formation of Secondary/Tertiary Amines Catalytic hydrogenation for nitrile reduction can sometimes lead to the formation of secondary and tertiary amines as byproducts.[3] Using a chemical reductant like LiAlH₄ typically minimizes this. If this is a persistent issue, consider protecting the amine if it forms early in the synthesis.
Over-reduction of Furan Ring While generally stable to hydride reagents, harsh conditions or certain catalytic hydrogenation methods can reduce the furan ring.[1] Use milder conditions or a more selective reagent if this is observed. Characterize byproducts by NMR and Mass Spectrometry to confirm.
Challenging Purification The high polarity of the product makes silica gel chromatography difficult.[4] Consider using a basic alumina column, treating silica gel with triethylamine, or employing reversed-phase C18 silica gel. An alternative is to protect the amine (e.g., as a Boc-carbamate), purify the less polar derivative, and then deprotect it.

Data Presentation

Table 1: Comparison of Common Reducing Agents for Nitrile/Ketone Reduction

Reducing AgentTypical SolventProsCons
LiAlH₄ (Lithium Aluminum Hydride)THF, Diethyl EtherPowerful, reduces most carbonyls and nitriles effectively.[5]Highly reactive with protic solvents (water, alcohols), requires careful quenching.
BH₃-THF (Borane-THF complex)THFReduces nitriles and carboxylic acids; less reactive towards esters than LiAlH₄.[3]Less stable than BH₃-SMe₂; can be pyrophoric.
H₂ / Raney Nickel Methanol, EthanolCost-effective for large-scale reactions.Can lead to secondary amine formation; may reduce the furan ring under harsh conditions.[3]
NaBH₄ (Sodium Borohydride)Methanol, EthanolMilder, safer to handle than LiAlH₄.Generally does not reduce nitriles or esters.[5] It would require a two-step process (reduce ketone first, then nitrile).

Table 2: Properties of Solvents for Synthesis and Purification

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Tetrahydrofuran (THF) 667.6Common solvent for LiAlH₄ reductions. Can form peroxides.
Diethyl Ether 34.64.3Alternative solvent for LiAlH₄ reductions. Highly volatile and flammable.
Dichloromethane (DCM) 39.69.1Good for extraction and chromatography.
Methanol (MeOH) 64.732.7Used for chromatography and reactions with NaBH₄. Reacts with LiAlH₄.
Ethyl Acetate (EtOAc) 77.16.0Common solvent for extraction and chromatography.
Acetonitrile (ACN) 8237.5Often used as the organic phase in reversed-phase HPLC.

Experimental Protocols

Disclaimer: The following is a hypothetical protocol based on analogous chemical reactions and should be adapted and optimized for safety and efficacy in a controlled laboratory setting.

Protocol 1: Synthesis of this compound

Step A: Synthesis of 3-Oxo-3-(furan-3-yl)propanenitrile (Intermediate)

  • To a solution of furan-3-carbonitrile (1.0 eq) in anhydrous THF, add a solution of ethyl acetate (1.1 eq) and sodium ethoxide (1.2 eq).

  • Stir the mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by pouring it into a cold, dilute solution of aqueous HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the intermediate β-ketonitrile.

Step B: Reduction to this compound

  • In an oven-dried, three-neck flask under an argon atmosphere, prepare a suspension of Lithium Aluminum Hydride (LiAlH₄) (approx. 3.0 eq) in anhydrous THF.

  • Cool the suspension to 0°C using an ice bath.

  • Dissolve the intermediate from Step A (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction back to 0°C and carefully quench it by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF and ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography

  • Prepare a slurry of silica gel in the desired eluent system (e.g., 90:9:1 Dichloromethane:Methanol:Ammonium Hydroxide).

  • To minimize streaking, add triethylamine (approx. 1% v/v) to the eluent.

  • Adsorb the crude product onto a small amount of silica gel and dry it.

  • Load the dried product onto the prepared column.

  • Elute the column with the chosen solvent system, collecting fractions and monitoring by TLC.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

G Experimental Workflow: Synthesis of this compound cluster_0 Step A: Intermediate Synthesis cluster_1 Step B: Reduction cluster_2 Purification start Furan-3-carbonitrile + Ethyl Acetate reaction1 Condensation (NaOEt, THF) start->reaction1 workup1 Acidic Workup & Extraction reaction1->workup1 purify1 Column Chromatography workup1->purify1 intermediate 3-Oxo-3-(furan-3-yl)propanenitrile purify1->intermediate reaction2 Reduction (Reflux) intermediate->reaction2 reductant LiAlH₄ in THF reductant->reaction2 workup2 Fieser Workup & Filtration reaction2->workup2 crude Crude Product workup2->crude purify2 Column Chromatography (Base-treated silica) crude->purify2 final_product Pure this compound purify2->final_product

Caption: General experimental workflow for the synthesis and purification.

G Troubleshooting Logic: Low Yield start Low Yield Observed q1 Is starting material consumed (TLC)? start->q1 a1_no No q1->a1_no a1_yes Yes q1->a1_yes sol1 Increase reaction time/temp. Check reagent quality. a1_no->sol1 q2 Are there multiple unidentified spots? a1_yes->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Potential degradation. Check workup pH/temp. Consider side reactions. a2_yes->sol2 q3 Is product water-soluble? a2_no->q3 a3_yes Yes q3->a3_yes sol3 Product lost in aqueous layer. Saturate with NaCl. Use continuous extraction. a3_yes->sol3 G Potential Side Reaction: Acid-Catalyzed Furan Degradation cluster_outcome Degradation Pathways furan Furan Ring in Product protonated Protonated Furan (Reactive Electrophile) furan->protonated Protonation proton H⁺ (e.g., from acidic workup) ring_opening Ring Opening (Forms dicarbonyls) protonated->ring_opening Nucleophilic Attack (e.g., by H₂O) polymerization Polymerization (Forms insoluble tars) protonated->polymerization Electrophilic Attack (on another furan ring)

References

identification and characterization of byproducts in 3-Amino-1-(furan-3-yl)propan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing byproducts during the synthesis of 3-Amino-1-(furan-3-yl)propan-1-ol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and analysis of this compound.

Issue 1: The final product shows low purity with multiple unexpected peaks in the HPLC analysis.

  • Question: My High-Performance Liquid Chromatography (HPLC) analysis of the crude product shows several unexpected peaks, indicating low purity. What are the potential sources of these impurities?

  • Answer: Multiple peaks in the HPLC chromatogram suggest the presence of unreacted starting materials, intermediates, or byproducts. The synthesis of this compound likely proceeds through the reduction of a β-aminoketone precursor, 3-Amino-1-(furan-3-yl)propan-1-one.[1][2][3][4] Potential impurities could include:

    • Unreacted 3-Amino-1-(furan-3-yl)propan-1-one: Incomplete reduction of the ketone will lead to the presence of the starting material in your final product.

    • Over-reduction products: Aggressive reducing agents or prolonged reaction times could lead to the reduction of the furan ring.

    • Diastereomers: If the synthesis is not stereoselective, you may have a mixture of stereoisomers which could potentially be separated by chiral HPLC.[1]

    • Side-products from the β-aminoketone synthesis: Impurities from the synthesis of the precursor, such as products from self-condensation of the starting materials, may carry over.

    • Degradation of the furan ring: The furan moiety can be sensitive to acidic conditions and oxidation, potentially leading to ring-opened byproducts.[5][6]

Issue 2: Mass Spectrometry (MS) data shows a peak with a mass-to-charge ratio (m/z) higher than the expected product.

  • Question: My Mass Spectrometry (MS) analysis shows a significant peak with an m/z value that is higher than that of my target compound. What could this peak represent?

  • Answer: A higher m/z peak could indicate several possibilities:

    • Adduct formation: The molecule of interest may have formed an adduct with a solvent molecule (e.g., methanol, acetonitrile) or a salt (e.g., sodium, potassium) during the ionization process in the mass spectrometer.

    • Dimerization: Two molecules of the product or an intermediate may have dimerized.

    • Byproduct from a side reaction: A side reaction may have occurred, leading to a heavier byproduct. For example, if an N-protecting group was used during the synthesis, incomplete deprotection could result in a higher molecular weight compound.

Issue 3: NMR spectrum of the purified product shows unexpected signals.

  • Question: After purification, the Nuclear Magnetic Resonance (NMR) spectrum of my product still contains unassigned signals. How can I identify the corresponding impurities?

  • Answer: Unexpected signals in the NMR spectrum indicate the presence of impurities that co-eluted with your product during purification.

    • Minor Isomers: The signals could correspond to a minor diastereomer or regioisomer.

    • Residual Solvents: Check for characteristic peaks of solvents used in the reaction or purification (e.g., ethyl acetate, dichloromethane, methanol).

    • Grease: Broad signals in the aliphatic region could be due to grease from glassware joints.

    • Structural Elucidation: For more complex impurities, advanced NMR techniques like COSY, HSQC, and HMBC may be necessary to elucidate the structure. Comparing the spectra with those of starting materials and known byproducts can also be helpful.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts to expect in the synthesis of this compound?

A1: Based on the likely synthetic route involving the reduction of 3-Amino-1-(furan-3-yl)propan-1-one, the following byproducts are commonly anticipated:

  • Unreacted Starting Material: 3-Amino-1-(furan-3-yl)propan-1-one.

  • Over-reduction Product: 3-Amino-1-(tetrahydrofuran-3-yl)propan-1-ol.

  • Ring-Opened Byproducts: Resulting from the degradation of the furan ring under harsh reaction conditions.

  • Products of N-alkylation: If a primary amine is used, there is a possibility of forming secondary or tertiary amine byproducts.

Q2: Which analytical techniques are most suitable for identifying and characterizing these byproducts?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive byproduct analysis.[7][8][9][10]

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating the main product from impurities and for quantification.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for each separated peak, aiding in the identification of byproducts.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of the main product and any isolated byproducts.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and residual solvents.[8][11]

  • Infrared (IR) Spectroscopy: Can help identify functional groups present in the byproducts.[9]

Q3: How can I quantify the levels of identified byproducts?

A3: Quantitative analysis of byproducts is crucial for quality control.

  • HPLC with a UV detector: This is the most common method for quantifying impurities. A calibration curve with a reference standard of the byproduct is required for accurate quantification. If a standard is not available, relative quantification can be performed using the peak area percentage, assuming similar response factors.

  • Quantitative NMR (qNMR): This technique can be used for quantification without the need for a specific reference standard for each impurity, by using a certified internal standard.

Q4: What are the typical acceptable limits for impurities in active pharmaceutical ingredients (APIs)?

A4: The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides guidelines for impurity thresholds in new drug substances. These thresholds are based on the maximum daily dose of the drug.

Maximum Daily Dose Reporting Threshold Identification Threshold Qualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg/day (whichever is lower)0.15% or 1.0 mg/day (whichever is lower)
> 2 g/day 0.03%0.05%0.05%
Data sourced from ICH Q3A(R2) Impurities in New Drug Substances.[10]

Experimental Protocols

Protocol 1: Byproduct Identification using LC-MS

  • Sample Preparation: Dissolve 1 mg of the crude reaction mixture in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 50-500.

    • Data Analysis: Identify the m/z of the main product and any co-eluting peaks. Propose elemental compositions for the observed ions.

Protocol 2: Structural Elucidation of an Isolated Byproduct using NMR

  • Isolation: Isolate the byproduct of interest using preparative HPLC or column chromatography.

  • Sample Preparation: Dissolve 5-10 mg of the isolated byproduct in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR: Acquire a standard proton NMR spectrum to determine the number and types of protons present.

  • ¹³C NMR: Acquire a carbon-13 NMR spectrum to determine the number and types of carbon atoms.

  • 2D NMR (if necessary): If the structure is not clear from 1D NMR, perform 2D NMR experiments such as COSY (to identify proton-proton couplings), HSQC (to identify proton-carbon one-bond correlations), and HMBC (to identify proton-carbon long-range correlations) to assemble the molecular structure.

Visualizations

Byproduct_Identification_Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_characterization Characterization Crude_Product Crude Product Mixture HPLC HPLC Analysis Crude_Product->HPLC Purity Check LCMS LC-MS Analysis HPLC->LCMS If impurities detected Isolation Isolation of Byproduct LCMS->Isolation Identify target for isolation NMR NMR Spectroscopy Isolation->NMR Structure Structure Elucidation NMR->Structure

Caption: Experimental workflow for byproduct identification and characterization.

Troubleshooting_Logic cluster_problem Problem cluster_investigation Investigation cluster_cause Potential Cause Unexpected_Peak Unexpected Peak in HPLC Check_Retention_Time Check Retention Time Unexpected_Peak->Check_Retention_Time Analyze_MS Analyze Mass Spectrum Unexpected_Peak->Analyze_MS Starting_Material Unreacted Starting Material Check_Retention_Time->Starting_Material Matches starting material Byproduct Reaction Byproduct Analyze_MS->Byproduct Unexpected m/z Isomer Isomer Analyze_MS->Isomer Same m/z as product

Caption: Logical relationship for troubleshooting unexpected HPLC peaks.

References

stability studies of 3-Amino-1-(furan-3-yl)propan-1-ol under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on conducting and troubleshooting stability studies of 3-Amino-1-(furan-3-yl)propan-1-ol. Given the absence of specific stability data for this compound in the public domain, this resource leverages information on the known stability profiles of furan-containing compounds and amino alcohols to anticipate potential degradation pathways and provide robust experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concerns for this molecule stem from its two key structural features: the furan ring and the amino alcohol moiety. The furan ring is susceptible to oxidative cleavage and degradation under acidic and basic conditions.[1][2][3][4] The amino alcohol group can be susceptible to oxidation and may react with excipients or impurities.

Q2: What are the likely degradation products of this compound?

A2: Potential degradation products could arise from the opening of the furan ring to form dicarbonyl compounds or carboxylic acids.[1][3] Oxidation of the alcohol could yield a ketone, and the amino group could undergo various reactions. Forced degradation studies are necessary to identify the specific degradation products under various stress conditions.

Q3: How should I store this compound to ensure its stability?

A3: Based on the potential instabilities, it is recommended to store the compound in a cool, dark place, protected from light and oxygen. An inert atmosphere (e.g., argon or nitrogen) would be ideal for long-term storage.

Q4: Are there any known incompatibilities with common excipients?

A4: While specific incompatibility data for this molecule is unavailable, caution should be exercised with acidic or basic excipients, as they may promote the degradation of the furan ring.[2][4] Excipients with oxidizing potential should also be avoided. Compatibility studies with your specific formulation are highly recommended.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peaks in chromatogram during initial analysis Impurities from synthesis or initial degradation.Characterize the initial purity of the batch thoroughly using techniques like LC-MS, NMR, and elemental analysis before initiating stability studies.
Rapid degradation observed under acidic conditions Acid-catalyzed hydrolysis or opening of the furan ring.[5][6]Neutralize the sample and re-analyze. For formulation, consider using a buffer system to maintain a neutral pH.
Discoloration or formation of insoluble material (gums) upon storage Oxidative polymerization of the furan moiety.[7][8]Store the compound under an inert atmosphere and protect it from light. Analyze the insoluble material to understand its composition.
Loss of potency in a liquid formulation exposed to light Photodegradation of the furan ring.[9]Conduct photostability studies according to ICH guidelines. Consider using light-protective packaging for the final product.
Inconsistent stability results between batches Variability in impurity profiles or crystalline form of the starting material.Ensure consistent manufacturing and purification processes. Characterize each batch thoroughly before use.

Experimental Protocols

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[10][11]

1. Acid and Base Hydrolysis:

  • Procedure: Dissolve this compound in 0.1 N HCl and 0.1 N NaOH to a final concentration of 1 mg/mL.

  • Conditions: Incubate the solutions at 60°C for 24 hours.

  • Analysis: At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize it, and analyze by a stability-indicating HPLC method.

2. Oxidative Degradation:

  • Procedure: Dissolve the compound in a solution of 3% hydrogen peroxide to a final concentration of 1 mg/mL.

  • Conditions: Keep the solution at room temperature for 24 hours, protected from light.

  • Analysis: Analyze the sample at various time intervals (e.g., 0, 4, 8, 12, 24 hours) by HPLC.

3. Thermal Degradation:

  • Procedure: Store the solid compound in a controlled temperature oven.

  • Conditions: Expose the sample to 70°C for 48 hours.

  • Analysis: Dissolve the sample at different time points and analyze by HPLC.

4. Photostability:

  • Procedure: Expose the solid compound and a 1 mg/mL solution (in a suitable solvent) to a light source according to ICH Q1B guidelines.

  • Conditions: Use a combination of fluorescent and UV lamps. A dark control should be run in parallel.

  • Analysis: Analyze the samples after the exposure period by HPLC.

Data Presentation

Quantitative data from stability studies should be summarized in clear and structured tables for easy comparison. Below are example templates.

Table 1: Stability of this compound in Solution under Different pH Conditions at 60°C

Time (hours)% Remaining (0.1 N HCl)% Remaining (Water)% Remaining (0.1 N NaOH)
0100.0100.0100.0
492.599.895.3
885.299.590.1
1278.199.284.7
2465.498.975.6

Table 2: Summary of Forced Degradation Studies

Stress ConditionDuration% DegradationMajor Degradation Products (Retention Time)
0.1 N HCl, 60°C24 hours34.64.5 min, 6.2 min
0.1 N NaOH, 60°C24 hours24.45.1 min
3% H₂O₂, RT24 hours15.83.8 min
Thermal (Solid), 70°C48 hours5.27.1 min
Photolytic (Solution)ICH Q1B11.54.9 min

Visual Workflow

The following diagram illustrates a logical workflow for assessing the stability of this compound.

Stability_Workflow cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Analysis and Characterization cluster_formal Phase 4: Formal Stability Studies start Start: Stability Program Initiation lit_review Literature Review on Furan & Amino Alcohol Stability start->lit_review analytical_dev Develop & Validate Stability-Indicating HPLC Method lit_review->analytical_dev forced_degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) analytical_dev->forced_degradation peak_purity Peak Purity & Mass Balance Assessment forced_degradation->peak_purity degradant_id Degradant Identification (LC-MS, NMR) peak_purity->degradant_id pathway Elucidate Degradation Pathways degradant_id->pathway formal_stability ICH Formal Stability Studies (Long-term & Accelerated) pathway->formal_stability end End: Stability Profile Established formal_stability->end

Stability Assessment Workflow for this compound

References

challenges in the scale-up production of 3-Amino-1-(furan-3-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Production of 3-Amino-1-(furan-3-yl)propan-1-ol

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up production of this compound.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound. A plausible and common synthetic approach involves a two-step process: a Mannich reaction to form the aminoketone intermediate, followed by an asymmetric reduction to yield the desired chiral amino alcohol.

Issue 1: Low Yield and/or Furan Ring Decomposition in the Mannich Reaction

  • Question: During the Mannich reaction of a 3-furyl ketone precursor, a dark-colored reaction mixture and low yield of the desired 3-amino-1-(furan-3-yl)propan-1-one are observed. What is the likely cause and solution?

  • Answer: The furan ring is known to be sensitive to acidic conditions, which are often employed in the Mannich reaction.[1][2][3] Strong acids can lead to polymerization or ring-opening of the furan moiety. The lower reactivity of furan compared to other heterocycles may also contribute to low conversion.[4]

    Troubleshooting Steps:

    • Catalyst Modification: Switch from a strong mineral acid (e.g., HCl) to a milder Lewis acid (e.g., SnCl₄) or a protic acid with a less nucleophilic counter-ion.

    • Temperature Control: Maintain a low reaction temperature (e.g., 0-25 °C) to minimize side reactions.

    • Reagent Stoichiometry: Use a pre-formed iminium salt (Eschenmoser's salt) instead of generating it in situ to avoid exposing the furan substrate to excess aldehyde and amine under harsh conditions.

    • Solvent Choice: Employ a solvent that can stabilize the intermediates and facilitate the reaction at lower temperatures.

Issue 2: Poor Enantioselectivity in the Asymmetric Reduction Step

  • Question: The reduction of 3-amino-1-(furan-3-yl)propan-1-one results in a racemic or nearly racemic mixture of the final product. How can the stereoselectivity be improved?

  • Answer: Achieving high enantioselectivity is critical for pharmaceutical applications and depends heavily on the choice of reducing agent and catalyst.

    Troubleshooting Steps:

    • Catalyst System: For chemical reduction, ensure the chiral catalyst (e.g., a chiral oxazaborolidine for Corey-Bakshi-Shibata reduction) is of high purity and the correct stereoisomer is used.[5]

    • Biocatalysis: Consider using a whole-cell biocatalyst or a purified ketoreductase enzyme, which can offer very high enantioselectivity under mild reaction conditions.[6]

    • Substrate Purity: Ensure the aminoketone precursor is of high purity, as impurities can interfere with the catalyst.

    • Reaction Conditions: Optimize the temperature, pressure (for hydrogenations), and solvent, as these can significantly impact the enantiomeric excess (ee).

Issue 3: Product Degradation During Purification

  • Question: During vacuum distillation of the final product, significant decomposition is observed, leading to a low isolated yield. What are the alternative purification strategies?

  • Answer: this compound, like many aminopropanols, can be susceptible to thermal degradation.

    Troubleshooting Steps:

    • Low-Temperature Distillation: If distillation is necessary, use a high-vacuum system to lower the boiling point and minimize thermal stress. Keep the distillation temperature below 135°C if possible.[7][8]

    • Crystallization: Attempt to form a crystalline salt of the amine (e.g., hydrochloride or tartrate salt) to facilitate purification by recrystallization. This can also aid in chiral resolution if a racemic reduction was performed.

    • Chromatography: For smaller scales, column chromatography on silica gel or a suitable alternative can be employed.

    • Schiff Base Formation: As an alternative, consider forming a Schiff base with an aromatic aldehyde.[9] The resulting imine may be more stable and easier to purify by crystallization, after which the Schiff base can be hydrolyzed to yield the pure aminopropanol.[9]

Frequently Asked Questions (FAQs)

  • Q1: What is a recommended synthetic route for the scale-up production of this compound?

    • A two-step synthesis is generally recommended for scalability and control. The first step is the formation of the aminoketone intermediate, 3-amino-1-(furan-3-yl)propan-1-one, via a Mannich reaction.[10][11] The second step is the asymmetric reduction of this ketone to the desired chiral alcohol.[12][13]

  • Q2: What are the primary safety concerns during scale-up?

    • Thermal Runaway: The Mannich reaction can be exothermic. Ensure adequate cooling capacity and controlled addition of reagents.

    • Reagent Handling: Formaldehyde is a carcinogen and should be handled in a well-ventilated area with appropriate personal protective equipment. Borane reagents used in some reductions are flammable and react violently with water.

    • Pressure Buildup: Catalytic hydrogenations for the reduction step involve flammable hydrogen gas under pressure. Use appropriately rated reactors and follow standard safety protocols.

  • Q3: Which analytical techniques are recommended for in-process control?

    • TLC and HPLC: To monitor the progress of the reactions and assess the purity of intermediates and the final product. Chiral HPLC is necessary to determine the enantiomeric excess.

    • NMR and Mass Spectrometry: For structural confirmation of the product and identification of any impurities.

    • Karl Fischer Titration: To determine the water content, which can be critical for certain reaction steps.

  • Q4: How does the furan ring's stability impact solvent choice?

    • Avoid strongly acidic or basic aqueous solutions for extended periods. For extractions, use buffered solutions. The furan ring is generally more stable in polar aprotic solvents.

Quantitative Data Summary

Table 1: Comparison of Lab-Scale vs. Scale-Up Parameters for the Mannich Reaction

ParameterLab-Scale (10g)Pilot Scale (10kg)
3-Acetylfuran 10 g10 kg
Dimethylamine HCl 7.4 g7.4 kg
Paraformaldehyde 2.7 g2.7 kg
Solvent (Ethanol) 100 mL100 L
Reaction Time 4-6 hours8-12 hours
Typical Yield 60-75%55-70%
Purity (HPLC) >95%>95%

Table 2: Comparison of Asymmetric Reduction Methods

MethodCatalystTypical eeAdvantagesDisadvantages
CBS Reduction Chiral Oxazaborolidine90-98%Well-established, predictable stereochemistry.Requires stoichiometric borane, moisture sensitive.
Biocatalysis Ketoreductase>99%High selectivity, mild conditions, environmentally friendly.May require process development for specific substrate, potential for low volumetric productivity.
Asymmetric Hydrogenation Chiral Ru or Rh catalyst95-99%High turnover numbers, atom economical.Requires high-pressure equipment, catalyst can be expensive.

Experimental Protocols

Protocol 1: Synthesis of 3-(Dimethylamino)-1-(furan-3-yl)propan-1-one (Mannich Reaction)

  • To a stirred solution of 3-acetylfuran (1.0 eq) in ethanol, add dimethylamine hydrochloride (1.1 eq) and paraformaldehyde (1.2 eq).

  • Heat the mixture to a gentle reflux (approx. 78°C) and monitor the reaction by TLC.

  • After completion (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Redissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by column chromatography or vacuum distillation.

Protocol 2: Asymmetric Reduction to this compound (CBS Reduction)

  • Dissolve (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous THF under a nitrogen atmosphere and cool to 0°C.

  • Slowly add a solution of borane-dimethyl sulfide complex (1.0 M in THF, 1.2 eq) and stir for 15 minutes.

  • Add a solution of 3-(Dimethylamino)-1-(furan-3-yl)propan-1-one (1.0 eq) in anhydrous THF dropwise over 30 minutes, maintaining the temperature at 0°C.

  • Stir the reaction at 0°C until TLC indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of methanol, followed by 1M HCl.

  • Stir for 1 hour, then basify the mixture with 2M NaOH.

  • Extract the product with ethyl acetate, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or crystallization.

Visualizations

G cluster_0 Step 1: Mannich Reaction cluster_1 Step 2: Asymmetric Reduction 3-Acetylfuran 3-Acetylfuran Reagents1 Dimethylamine HCl, Paraformaldehyde, Ethanol, Reflux 3-Acetylfuran->Reagents1 Aminoketone 3-(Dimethylamino)-1-(furan-3-yl)propan-1-one Reagents1->Aminoketone Aminoketone_ref 3-(Dimethylamino)-1-(furan-3-yl)propan-1-one Reagents2 Chiral Catalyst (e.g., CBS reagent), Borane Source (BH3) FinalProduct This compound Reagents2->FinalProduct Aminoketone_ref->Reagents2

Caption: Proposed two-step synthetic pathway for this compound.

G Start Low Yield and/or Decomposition in Mannich Reaction Check_Acid Is a strong mineral acid (e.g., HCl) used? Start->Check_Acid Switch_Acid Action: Switch to a milder Lewis acid (e.g., SnCl4) Check_Acid->Switch_Acid Yes Check_Temp Is the reaction temperature > 30°C? Check_Acid->Check_Temp No Switch_Acid->Check_Temp Lower_Temp Action: Reduce temperature to 0-25°C and monitor Check_Temp->Lower_Temp Yes Check_Reagents Are reagents added sequentially in situ? Check_Temp->Check_Reagents No Lower_Temp->Check_Reagents Use_Iminium Action: Use a pre-formed iminium salt Check_Reagents->Use_Iminium Yes End_Success Yield Improved Check_Reagents->End_Success No Use_Iminium->End_Success

Caption: Troubleshooting workflow for low yield in the Mannich reaction.

G Start Choosing a Reduction Method for Scale-Up Pressure_Equip High-Pressure Equipment Available? Start->Pressure_Equip H2_Reduction Asymmetric Hydrogenation Pressure_Equip->H2_Reduction Yes Cost_Catalyst Catalyst Cost a Major Constraint? Pressure_Equip->Cost_Catalyst No Env_Impact Environmental Impact/ Waste a Key Concern? H2_Reduction->Env_Impact CBS_Reduction CBS Reduction Bio_Reduction Biocatalysis Cost_Catalyst->CBS_Reduction No Cost_Catalyst->Env_Impact Yes Env_Impact->CBS_Reduction No Env_Impact->Bio_Reduction Yes

Caption: Decision logic for selecting a suitable reduction method for scale-up.

References

method development for the analysis of 3-Amino-1-(furan-3-yl)propan-1-ol impurities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on method development for the analysis of impurities in 3-Amino-1-(furan-3-yl)propan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources and types of impurities for this compound?

Impurities in drug substances can originate from various sources, including the chemical synthesis process, degradation of the active pharmaceutical ingredient (API), storage conditions, and interactions with packaging materials.[1] For this compound, potential impurities could include:

  • Starting material residues: Unreacted starting materials from the synthesis.

  • Intermediates: Unreacted intermediates from the synthetic route.

  • By-products: Formed from side reactions during synthesis.

  • Degradation products: Formed due to exposure to light, heat, moisture, or reactive excipients. The furan ring, for instance, can be susceptible to oxidation and acid-catalyzed degradation.

  • Enantiomeric impurities: If the synthesis is stereospecific for a particular enantiomer, the other enantiomer would be considered an impurity.

Q2: Which analytical techniques are most suitable for analyzing impurities in this compound?

High-Performance Liquid Chromatography (HPLC) is a widely used and powerful technique for the identification and quantification of impurities in the pharmaceutical industry due to its high resolution, sensitivity, and selectivity.[2] Gas Chromatography-Mass Spectrometry (GC-MS) is also a valuable tool, particularly for volatile impurities and for the analysis of furan derivatives.[3][4][5]

Q3: What are the key challenges in developing an HPLC method for impurity analysis of this compound?

Developing a robust HPLC method for impurity analysis can present several challenges, including:

  • Co-elution: Impurities may elute at the same retention time as the main compound or other impurities, making accurate quantification difficult.[2]

  • Peak Tailing: The basic nature of the amino group can lead to interactions with residual silanols on silica-based columns, resulting in poor peak shape.

  • Method Robustness and Reproducibility: Ensuring the method provides consistent and reliable results under slightly varied conditions is crucial for quality control.[2]

Troubleshooting Guides

HPLC Method Troubleshooting
Problem Potential Cause Suggested Solution
Peak Tailing - Secondary interactions between the basic amine and acidic silanols on the column stationary phase.- Column overload.- Use a base-deactivated column or an end-capped column.- Add a competing base like triethylamine (TEA) to the mobile phase.- Optimize the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the sample concentration or injection volume.[6][7]
Poor Resolution - Inappropriate mobile phase composition.- Unsuitable column.- High flow rate.- Optimize the organic modifier percentage in the mobile phase.- Screen different column stationary phases (e.g., C18, C8, Phenyl).- Adjust the mobile phase pH.- Reduce the flow rate.[8][9]
Ghost Peaks - Impurities in the mobile phase or from the HPLC system.- Late eluting peaks from a previous injection.- Use high-purity solvents and freshly prepared mobile phase.- Flush the system thoroughly.- Incorporate a wash step at the end of the gradient to elute strongly retained compounds.[6][10]
Retention Time Drift - Poor column equilibration.- Inconsistent mobile phase composition.- Temperature fluctuations.- Ensure adequate column equilibration time between injections.- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a constant temperature.[9]
GC-MS Method Troubleshooting
Problem Potential Cause Suggested Solution
Poor Peak Shape - Analyte adsorption in the injector or column.- Inappropriate injection temperature.- Use a deactivated liner and column.- Optimize the injector temperature to ensure complete volatilization without degradation.- Consider derivatization of the polar amine and alcohol groups.
Low Sensitivity - Suboptimal injection volume or split ratio.- Inefficient ionization.- Optimize the injection volume and split ratio.- Ensure the MS source is clean and tuned.
Isomer Co-elution - Insufficient column resolution.- Use a longer column or a column with a different stationary phase to improve separation.[3][11]

Experimental Protocols

HPLC Method for Impurity Profiling

This protocol provides a starting point for developing a reversed-phase HPLC method for the analysis of this compound and its impurities.

  • Instrumentation: HPLC with UV or PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm (A base-deactivated column is recommended).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient Program:

Time (min)% Mobile Phase B
05
3095
3595
365
455
  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector Wavelength: 220 nm (or scan with PDA to determine optimal wavelength).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile.

GC-MS Method for Volatile Impurities

This protocol is a starting point for analyzing volatile impurities, including furan and its derivatives.

  • Instrumentation: Gas Chromatograph with a Mass Spectrometric detector.

  • Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm or equivalent.[3][11][12]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 20:1 ratio).

  • MS Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Mass Range: 35-400 amu.

  • Sample Preparation: Dissolve the sample in a suitable solvent like methanol or dichloromethane. Derivatization with a silylating agent may be necessary to improve the chromatography of the polar analyte.

Visualizations

MethodDevelopmentWorkflow cluster_planning 1. Planning & Information Gathering cluster_screening 2. Method Screening cluster_optimization 3. Method Optimization cluster_validation 4. Method Validation Plan1 Define Analytical Target Profile Plan2 Review Literature for Similar Compounds Plan1->Plan2 Screen1 Select Columns (e.g., C18, C8, Phenyl) Plan2->Screen1 Screen2 Screen Mobile Phases (pH, Organic Modifier) Screen1->Screen2 Opt1 Fine-tune Gradient/Isocratic Conditions Screen2->Opt1 Opt2 Optimize Temperature and Flow Rate Opt1->Opt2 Val1 Specificity, Linearity, Accuracy, Precision Opt2->Val1 Val2 Robustness & System Suitability Val1->Val2

Caption: HPLC method development workflow.

TroubleshootingLogic cluster_causes Potential Causes cluster_solutions Corrective Actions Problem Identify Chromatographic Problem (e.g., Peak Tailing, Poor Resolution) Cause1 Column Issues Problem->Cause1 Cause2 Mobile Phase Issues Problem->Cause2 Cause3 System Issues Problem->Cause3 Cause4 Sample Issues Problem->Cause4 Sol1 Change/Clean Column Cause1->Sol1 Sol2 Prepare Fresh Mobile Phase Cause2->Sol2 Sol3 Check for Leaks/Bubbles Cause3->Sol3 Sol4 Adjust Sample Concentration Cause4->Sol4

Caption: Troubleshooting logic for HPLC analysis.

ImpurityIdentification cluster_characterization Characterization cluster_synthesis Synthesis & Confirmation Start Detect Unknown Peak in Chromatogram LCMS LC-MS/MS for Molecular Weight & Fragmentation Start->LCMS ForcedDeg Forced Degradation Studies Start->ForcedDeg SynImp Synthesize Suspected Impurity LCMS->SynImp ForcedDeg->SynImp Compare Compare Retention Time & Spectra SynImp->Compare Identified Impurity Identified & Characterized Compare->Identified

Caption: Workflow for impurity identification.

References

overcoming solubility issues of 3-Amino-1-(furan-3-yl)propan-1-ol in various solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility challenges with 3-Amino-1-(furan-3-yl)propan-1-ol. The information is structured to address common issues through troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility characteristics of this compound?

A1: While specific experimental solubility data for this compound is not extensively documented in publicly available literature, we can infer its likely behavior based on its structural components: an amino alcohol and a furan ring.

  • Amino Alcohol Moiety: The presence of both an amino (-NH2) and a hydroxyl (-OH) group suggests that the molecule is polar and capable of hydrogen bonding. Amino alcohols are generally water-soluble.[1]

  • Furan Ring: The furan ring is a less polar, heterocyclic aromatic component. Furan itself has limited solubility in water.[2]

Therefore, this compound is expected to be a polar molecule with moderate solubility in polar protic solvents like water and alcohols. Its solubility is likely to decrease in non-polar organic solvents.

Q2: In which solvents should I initially attempt to dissolve this compound?

A2: Based on the principle of "like dissolves like," polar solvents are the recommended starting point.[3][4][5] A suggested screening panel of solvents is provided in the table below.

Q3: How does pH affect the solubility of this compound?

A3: The amino group in this compound is basic and can be protonated to form a salt at acidic pH. This salt formation is expected to significantly increase its solubility in aqueous solutions.[6][7] Conversely, at high pH, the amino group will be in its free base form, which may be less soluble.

Q4: Can the furan ring degrade during solubility experiments?

A4: Furan rings can be susceptible to polymerization or degradation under strongly acidic conditions.[2][8] When using pH modification to enhance solubility, it is advisable to use mildly acidic conditions and to monitor for any changes in the compound's integrity, such as color change or precipitate formation.

Troubleshooting Guides

Issue 1: The compound is not dissolving in water.

This is a common challenge for organic molecules, even those with polar functional groups.

Troubleshooting Workflow

start Compound does not dissolve in water step1 Gently warm the solution (e.g., to 40-50 °C) start->step1 step2 Adjust pH to acidic range (e.g., pH 4-6) with dilute HCl step1->step2 If still insoluble success Compound Dissolved step1->success If successful step3 Add a co-solvent (e.g., Methanol, Ethanol, DMSO) step2->step3 If still insoluble step2->success If successful step3->success If successful failure Consult further literature or consider alternative formulation step3->failure If all steps fail

Caption: Troubleshooting workflow for insolubility in water.

Detailed Steps:

  • Heating: Gently warm the mixture to increase the kinetic energy of the solvent and solute molecules. Be cautious not to exceed the compound's degradation temperature.

  • pH Adjustment: Add a dilute acid (e.g., 0.1 M HCl) dropwise to the aqueous suspension while stirring. The formation of the hydrochloride salt of the amine should enhance solubility.[6]

  • Co-solvents: Introduce a water-miscible organic solvent such as methanol, ethanol, or dimethyl sulfoxide (DMSO) to the aqueous suspension.[3] Start with a small percentage (e.g., 5-10% v/v) and gradually increase it.

Issue 2: The compound precipitates out of an organic solvent upon standing.

This can occur due to temperature changes or if the solution is supersaturated.

Troubleshooting Steps:

  • Re-dissolve with warming: Gently warm the solution to re-dissolve the precipitate.

  • Solvent mixture: If the compound crashes out upon cooling, consider using a solvent mixture. For example, if the compound is dissolved in a good solvent like methanol but is intended for a reaction in a less ideal solvent like dichloromethane, a mixture of the two may maintain solubility.

  • Check for degradation: If the precipitate has a different appearance (e.g., color change), it may be a sign of compound degradation. In such cases, re-characterization of the material is recommended.

Data Presentation

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

Solvent CategorySolvent ExamplePredicted SolubilityRationale
Polar Protic WaterSparingly to Moderately SolubleThe polar amino and hydroxyl groups promote solubility, but the furan ring and propyl chain may limit it.[1][2]
Methanol, EthanolSolubleAlcohols are good solvents for polar organic molecules.[3]
Polar Aprotic DMSO, DMFSolubleThese are strong, polar aprotic solvents capable of dissolving a wide range of compounds.[3]
AcetonitrileModerately SolubleA polar aprotic solvent, but generally less effective than DMSO or DMF for highly polar compounds.
Non-Polar Toluene, HexaneInsoluble to Sparingly SolubleThe non-polar nature of these solvents is not conducive to dissolving a polar amino alcohol.[4]
Chlorinated DichloromethaneSparingly SolubleWhile having a dipole moment, its ability to dissolve highly polar compounds with strong hydrogen bonding capabilities is limited.

Table 2: Summary of Solubility Enhancement Strategies

StrategyDescriptionAdvantagesConsiderations
pH Adjustment Addition of an acid to form a more soluble salt.Highly effective for basic compounds in aqueous media.[6][7]Potential for acid-catalyzed degradation of the furan ring.[8]
Co-solvency Using a mixture of solvents to achieve a desired polarity.Can fine-tune the solvent properties to match the solute.The optimal ratio may require empirical determination.
Heating Increasing the temperature of the solvent.Simple and often effective for increasing the rate and extent of dissolution.The compound may precipitate upon cooling; risk of thermal degradation.

Experimental Protocols

Protocol 1: Screening for Optimal Co-solvent Mixture
  • Dispense a known amount (e.g., 1 mg) of this compound into several vials.

  • To each vial, add a primary solvent in which the compound is sparingly soluble (e.g., water or dichloromethane).

  • To each vial, titrate in a co-solvent in which the compound is highly soluble (e.g., methanol or DMSO) in small increments (e.g., 5% v/v).

  • After each addition, vortex the vial and visually inspect for complete dissolution.

  • Record the solvent ratio at which the compound fully dissolves.

Protocol 2: pH-Dependent Solubility Assessment
  • Prepare a suspension of the compound in water (e.g., 1 mg/mL).

  • Use a calibrated pH meter to measure the initial pH.

  • Slowly add 0.1 M HCl dropwise, monitoring the pH and observing for dissolution.

  • Record the pH at which the compound completely dissolves.

  • To a separate suspension, repeat the process using 0.1 M NaOH to assess solubility in the basic range.

Visualizations

cluster_compound This compound Structure cluster_solubility Predicted Solubility Behavior compound Compound Structure amino Amino Group (-NH2) - Polar - Basic - H-bond donor/acceptor polar_solvents Polar Solvents (Water, Alcohols, DMSO) amino->polar_solvents Promotes solubility in hydroxyl Hydroxyl Group (-OH) - Polar - H-bond donor/acceptor hydroxyl->polar_solvents Promotes solubility in furan Furan Ring - Less Polar - Aromatic nonpolar_solvents Non-Polar Solvents (Hexane, Toluene) furan->nonpolar_solvents Favors solubility in (relative to polar groups)

Caption: Relationship between functional groups and predicted solubility.

References

refinement of analytical protocols for 3-Amino-1-(furan-3-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the analytical protocols for 3-Amino-1-(furan-3-yl)propan-1-ol. As a specialized molecule, established and validated analytical monographs are not widely published. The following FAQs, troubleshooting guides, and experimental protocols are based on established analytical principles for analogous compounds, such as other amino alcohols and furan-containing structures. These should serve as a robust starting point for method development and validation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical techniques for the characterization and quantification of this compound?

A1: The primary recommended techniques are High-Performance Liquid Chromatography (HPLC) for quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for both quantification and impurity identification (often requiring derivatization), and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.

Q2: Why is derivatization often necessary for the analysis of this compound by GC-MS?

A2: this compound contains both a primary amine and a hydroxyl group. These polar functional groups make the molecule non-volatile and prone to strong interactions with the stationary phase in a GC system, leading to poor peak shape (tailing) and potential thermal degradation. Derivatization, for example by silylation, converts these polar groups into less polar, more volatile derivatives, improving chromatographic performance.[1]

Q3: What type of HPLC column is suitable for the analysis of this compound?

A3: A reversed-phase C18 column is a good starting point for method development.[2] Given the basic nature of the amino group, using a mobile phase with a suitable buffer (e.g., ammonium acetate) and a pH that ensures the analyte is in a consistent protonation state is crucial to achieve good peak shape.

Q4: Can I use UV detection for HPLC analysis?

A4: The furan ring in the molecule should provide sufficient UV absorbance for detection. A diode array detector (DAD) or a photodiode array (PDA) detector would be ideal to determine the optimal detection wavelength, which is expected to be in the range of 210-250 nm.

Q5: What are the expected chemical shifts in the 1H NMR spectrum of this compound?

Troubleshooting Guides

HPLC Troubleshooting
Issue Potential Cause Recommended Solution
Peak Tailing Secondary interactions between the amino group and residual silanols on the stationary phase.1. Lower the mobile phase pH to ensure the amine is fully protonated. 2. Add a competing base like triethylamine (0.1%) to the mobile phase. 3. Use an "end-capped" C18 column or a column specifically designed for basic compounds.
Poor Retention The compound is too polar for the mobile phase conditions.1. Decrease the percentage of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase. 2. Consider using a more polar stationary phase like a C8 or a cyano column.
Irreproducible Retention Times 1. Fluctuations in mobile phase composition or pH. 2. Column temperature variations.1. Ensure the mobile phase is well-mixed and degassed. Use a buffer to maintain a stable pH. 2. Use a column oven to maintain a constant temperature.
No Peak Detected 1. Incorrect detection wavelength. 2. The compound is not eluting from the column.1. Use a DAD/PDA detector to scan a range of wavelengths to find the absorbance maximum. 2. Run a gradient elution from high aqueous to high organic content to ensure the compound elutes.
GC-MS Troubleshooting
Issue Potential Cause Recommended Solution
Broad, Tailing Peaks Incomplete derivatization or interaction of polar groups with the column.1. Optimize the derivatization reaction (reagent amount, temperature, time). 2. Ensure the sample is completely dry before adding the derivatizing agent. 3. Use a fresh, high-quality derivatizing agent.
No Peak or Very Small Peak 1. Thermal degradation of the analyte in the injector. 2. Analyte is too polar and has not been derivatized.1. Lower the injector temperature. 2. Ensure complete derivatization of the analyte.
Multiple Peaks for the Analyte Incomplete derivatization leading to a mixture of mono- and di-derivatized products.1. Increase the amount of derivatizing reagent. 2. Increase the reaction time or temperature.
Mass Spectrum Difficult to Interpret Excessive fragmentation or ambiguous fragmentation pattern.1. Lower the ionization energy in the mass spectrometer. 2. Consider using chemical ionization (CI) instead of electron ionization (EI) for a stronger molecular ion peak.

Proposed Experimental Protocols

Protocol 1: HPLC-UV Analysis

This protocol is a starting point for the quantitative analysis of this compound.

  • Instrumentation: HPLC with a UV or DAD/PDA detector.

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm (or optimal wavelength determined by DAD/PDA scan).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.

Protocol 2: GC-MS Analysis with Derivatization

This protocol is suitable for identification and quantification, especially for detecting impurities.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Derivatization Procedure:

    • Weigh approximately 1 mg of the sample into a vial.

    • Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Add 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-500 m/z.

Data Summary for Analogous Compounds

The following table summarizes typical analytical conditions found for similar compounds, which can be used as a reference for method development.

Compound Technique Column/Stationary Phase Mobile Phase/Carrier Gas Detection Reference
3-AminobutanolHPLC (with derivatization)Reversed-phaseAcetonitrile/WaterUV[5]
3-AminopropanolHPTLCSilica gel 60 F254Not specifiedDensitometry (post-derivatization)[6]
3-AminopropanolHPLC (with derivatization)C18Acetonitrile/Ammonium acetate bufferFluorescence[2]
AminoindanesGC-MS (with derivatization)Rxi®-5Sil MSHeliumMS[1]

Visualizations

General Analytical Workflow

Analytical Workflow General Analytical Workflow for this compound Sample Sample Receipt Prep Sample Preparation (Dilution, Weighing) Sample->Prep Decision Analytical Goal? Prep->Decision HPLC HPLC-UV/DAD (for Quantification) Decision->HPLC Quantification GCMS GC-MS (for Identification & Quantification) Decision->GCMS Impurity ID NMR NMR (for Structural Confirmation) Decision->NMR Structure Data_HPLC Data Analysis (Peak Integration, Calibration) HPLC->Data_HPLC Deriv Derivatization (e.g., Silylation) GCMS->Deriv Data_GCMS Data Analysis (Library Search, Quantification) GCMS->Data_GCMS Data_NMR Data Analysis (Structure Elucidation) NMR->Data_NMR Deriv->GCMS Report Final Report Data_HPLC->Report Data_GCMS->Report Data_NMR->Report

Caption: General analytical workflow for this compound.

HPLC Troubleshooting Logic

HPLC Troubleshooting HPLC Troubleshooting Logic Problem Problem Observed Tailing Peak Tailing Problem->Tailing Shape NoRetention Poor/No Retention Problem->NoRetention Position BadResolution Poor Resolution Problem->BadResolution Separation Sol_Tailing1 Adjust Mobile Phase pH Tailing->Sol_Tailing1 Sol_Tailing2 Add Competing Base (TEA) Tailing->Sol_Tailing2 Sol_Retention Decrease Organic Solvent % NoRetention->Sol_Retention Sol_Resolution1 Optimize Gradient Slope BadResolution->Sol_Resolution1 Sol_Resolution2 Change Stationary Phase BadResolution->Sol_Resolution2

Caption: Troubleshooting logic for common HPLC issues.

GC-MS Troubleshooting Logic

GC-MS Troubleshooting GC-MS Troubleshooting Logic (Post-Derivatization) Problem Problem Observed BroadPeak Broad/Tailing Peak Problem->BroadPeak NoPeak No Peak Problem->NoPeak MultiPeak Multiple Analyte Peaks Problem->MultiPeak CheckDeriv Incomplete Derivatization? BroadPeak->CheckDeriv CheckTemp Injector Temp Too High? NoPeak->CheckTemp MultiPeak->CheckDeriv Sol_Deriv1 Optimize Deriv. Reaction (Time, Temp, Reagent) CheckDeriv->Sol_Deriv1 Yes Sol_Deriv2 Ensure Sample is Anhydrous CheckDeriv->Sol_Deriv2 Yes Sol_Temp Lower Injector Temperature CheckTemp->Sol_Temp Yes

Caption: Troubleshooting logic for GC-MS analysis after derivatization.

References

Technical Support Center: Stereoselective Synthesis of 3-Amino-1-(furan-3-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling stereoselectivity in the synthesis of 3-Amino-1-(furan-3-yl)propan-1-ol. The primary strategy focuses on the diastereoselective reduction of the precursor, 3-Amino-1-(furan-3-yl)propan-1-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common strategy for controlling the stereochemistry of this compound?

A1: The most prevalent strategy involves a two-step process. First, the synthesis of the prochiral β-amino ketone, 3-Amino-1-(furan-3-yl)propan-1-one, is achieved, typically through a Mannich reaction.[1][2] The second and key stereochemistry-determining step is the diastereoselective reduction of this β-amino ketone to the desired γ-amino alcohol. The choice of catalyst and reducing agent in this step dictates the formation of either the syn or anti diastereomer.

Q2: How can I synthesize the precursor, 3-Amino-1-(furan-3-yl)propan-1-one?

A2: The Mannich reaction is a suitable method for the synthesis of this precursor.[1][2][3][4][5] This three-component condensation reaction would involve 3-acetylfuran, formaldehyde (or a stable equivalent like paraformaldehyde), and an amine (e.g., dimethylamine hydrochloride or ammonia). The reaction is typically carried out under acidic conditions.[1]

Q3: Which catalytic systems are recommended for the diastereoselective reduction of the β-amino ketone?

A3: For the diastereoselective reduction of β-amino ketones to their corresponding γ-amino alcohols, two main catalytic systems are widely employed to achieve complementary stereoselectivity:

  • For the anti-diastereomer: Iridium-catalyzed asymmetric transfer hydrogenation (ATH) is a common choice.[6]

  • For the syn-diastereomer: Rhodium-catalyzed asymmetric hydrogenation is frequently used.

Q4: What are the typical hydrogen sources for these reductions?

A4: For asymmetric hydrogenation, molecular hydrogen (H₂) gas is used, often under pressure.[6] For asymmetric transfer hydrogenation, a hydrogen donor molecule is employed, with common choices being a mixture of formic acid and triethylamine or isopropanol.[7]

Q5: How can I separate the syn and anti diastereomers if the reaction is not completely selective?

A5: If the diastereoselectivity of the reduction is not optimal, the resulting mixture of diastereomers can often be separated by standard chromatographic techniques such as flash column chromatography on silica gel. The different spatial arrangements of the hydroxyl and amino groups in the syn and anti isomers lead to different polarities, allowing for their separation.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in the Reduction of 3-Amino-1-(furan-3-yl)propan-1-one
Possible Cause Suggested Solution
Incorrect Catalyst System for Desired Diastereomer Ensure you are using the appropriate catalyst for the desired stereoisomer. Use an Iridium-based catalyst for the anti-product and a Rhodium-based catalyst for the syn-product.
Suboptimal Reaction Temperature Temperature can significantly influence diastereoselectivity. Try running the reaction at a lower temperature to enhance selectivity.
Solvent Effects The polarity and coordinating ability of the solvent can impact the transition state of the reaction. Screen a variety of solvents (e.g., methanol, ethanol, dichloromethane, THF) to find the optimal one for your specific substrate and catalyst combination.
Steric Hindrance The steric bulk of the protecting group on the amine can influence the facial selectivity of the hydride attack. Consider using different protecting groups to improve diastereoselectivity.
Chelation Control Issues In some reductions, chelation between a metal catalyst and both the carbonyl oxygen and the amino group directs the stereochemical outcome.[8] Ensure your reaction conditions (e.g., choice of metal, solvent) favor the desired chelation mode.
Issue 2: Low Enantioselectivity in Asymmetric Hydrogenation/Transfer Hydrogenation
Possible Cause Suggested Solution
Poorly Matched Ligand The choice of chiral ligand is critical. Screen a library of chiral ligands for your chosen metal (Ir or Rh) to find the one that provides the best enantiomeric excess (ee) for your furan-containing substrate.
Catalyst Poisoning Impurities in the substrate or solvent can deactivate the catalyst. Ensure all reagents and solvents are of high purity. The furan ring itself can sometimes coordinate to the metal center and inhibit catalysis.
Incorrect Catalyst Loading The catalyst loading can affect enantioselectivity. Optimize the substrate-to-catalyst ratio.
Hydrogen Pressure (for Asymmetric Hydrogenation) The pressure of hydrogen gas can influence the reaction kinetics and selectivity. Experiment with different pressures to find the optimal conditions.
Non-Catalytic Reduction The reducing agent itself (e.g., borane in some systems) might cause a non-selective background reduction, lowering the overall enantioselectivity.[9] Ensure the catalytic turnover is significantly faster than any background reaction.
Issue 3: Low or No Conversion
Possible Cause Suggested Solution
Inactive Catalyst The catalyst may have degraded due to exposure to air or moisture. Prepare the catalyst fresh or ensure it is handled under an inert atmosphere.
Insufficient Reaction Time or Temperature Monitor the reaction progress by TLC or GC/LC-MS and adjust the reaction time and temperature accordingly. Some reductions may require elevated temperatures to proceed at a reasonable rate.
Incorrect Hydrogen Source or Pressure For transfer hydrogenation, ensure the hydrogen donor is pure and used in the correct stoichiometry. For hydrogenation, verify the hydrogen pressure and ensure there are no leaks in the system.
Substrate Inhibition The starting material or product might be inhibiting the catalyst. Try running the reaction at a lower substrate concentration.

Experimental Protocols

Note: The following protocols are generalized based on procedures for analogous compounds and should be optimized for the specific synthesis of this compound.

Protocol 1: Synthesis of anti-3-Amino-1-(furan-3-yl)propan-1-ol via Asymmetric Transfer Hydrogenation

This protocol is adapted from procedures for the Ir-catalyzed transfer hydrogenation of β-amino ketones.

Materials:

  • 3-Amino-1-(furan-3-yl)propan-1-one hydrochloride

  • [Ir(p-cymene)Cl₂]₂

  • (R,R)-TsDPEN (or other suitable chiral ligand)

  • Formic acid

  • Triethylamine

  • Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve [Ir(p-cymene)Cl₂]₂ and the chiral ligand (e.g., (R,R)-TsDPEN) in the anhydrous solvent to form the catalyst precursor. Stir for 20-30 minutes at room temperature.

  • In a separate flask, prepare a 5:2 mixture of formic acid and triethylamine.

  • Add the 3-Amino-1-(furan-3-yl)propan-1-one hydrochloride to the catalyst solution.

  • Add the formic acid/triethylamine mixture to the reaction flask.

  • Stir the reaction mixture at the desired temperature (e.g., 25-40 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the anti-diastereomer.

  • Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC or NMR analysis of a derivatized sample.

Protocol 2: Synthesis of syn-3-Amino-1-(furan-3-yl)propan-1-ol via Asymmetric Hydrogenation

This protocol is based on typical procedures for the Rh-catalyzed asymmetric hydrogenation of β-amino ketones.

Materials:

  • 3-Amino-1-(furan-3-yl)propan-1-one hydrochloride

  • [Rh(COD)₂]BF₄

  • Chiral bisphosphine ligand (e.g., (R)-BINAP)

  • Anhydrous, degassed solvent (e.g., Methanol or Ethanol)

  • Hydrogen gas

Procedure:

  • In a glovebox or under a strictly inert atmosphere, charge a high-pressure reactor vessel with [Rh(COD)₂]BF₄ and the chiral ligand.

  • Add the anhydrous, degassed solvent and stir to form the catalyst solution.

  • Add the 3-Amino-1-(furan-3-yl)propan-1-one hydrochloride to the reactor.

  • Seal the reactor, purge several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 10-50 atm).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature) until the hydrogen uptake ceases or the reaction is complete as determined by TLC or LC-MS.

  • Carefully vent the reactor and purge with an inert gas.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an appropriate solvent and wash with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with an organic solvent.

  • Dry the combined organic layers, filter, and concentrate.

  • Purify the product by column chromatography to isolate the syn-diastereomer.

  • Analyze the diastereomeric ratio and enantiomeric excess by chiral HPLC or NMR.

Quantitative Data for Analogous Reductions

The following table summarizes representative data from the literature for the asymmetric reduction of β-amino ketones, which can serve as a benchmark for optimizing the synthesis of this compound.

Catalyst SystemSubstrate (Ar)ProductDiastereomeric Ratio (syn:anti)Enantiomeric Excess (ee)
[Ir(p-cymene)Cl₂]₂ / (R,R)-TsDPENPhenylanti-amino alcohol>95:598%
[Rh(COD)₂]BF₄ / (R)-BINAPPhenylsyn-amino alcohol>98:299%
[Ir(p-cymene)Cl₂]₂ / (S,S)-TsDPEN2-Thienylanti-amino alcohol>95:597%
[Rh(COD)₂]BF₄ / (S)-BINAP2-Thienylsyn-amino alcohol>98:2>99%

Visualizations

Stereoselective_Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_reduction Diastereoselective Reduction 3_acetylfuran 3-Acetylfuran Mannich_Reaction Mannich Reaction (Formaldehyde, Amine, H+) 3_acetylfuran->Mannich_Reaction beta_amino_ketone 3-Amino-1-(furan-3-yl)propan-1-one Mannich_Reaction->beta_amino_ketone Choice_of_Catalyst Catalyst System Ir_Catalyst Ir-catalyzed Asymmetric Transfer Hydrogenation Choice_of_Catalyst->Ir_Catalyst for anti Rh_Catalyst Rh-catalyzed Asymmetric Hydrogenation Choice_of_Catalyst->Rh_Catalyst for syn anti_product anti-3-Amino-1-(furan-3-yl)propan-1-ol Ir_Catalyst->anti_product syn_product syn-3-Amino-1-(furan-3-yl)propan-1-ol Rh_Catalyst->syn_product

Caption: Workflow for the stereoselective synthesis of this compound.

Troubleshooting_Logic cluster_dr Diastereoselectivity Issues cluster_ee Enantioselectivity Issues cluster_conv Conversion Issues Start Experiment Start Problem Poor Stereoselectivity? Start->Problem Low_ee Low Enantioselectivity? Problem->Low_ee No (High DR) Check_Catalyst Verify Catalyst System (Ir for anti, Rh for syn) Problem->Check_Catalyst Yes Low_Conversion Low Conversion? Low_ee->Low_Conversion No (High ee) Screen_Ligands Screen Chiral Ligands Low_ee->Screen_Ligands Yes Success Successful Synthesis Low_Conversion->Success No (High Conv.) Check_Catalyst_Activity Check Catalyst Activity Low_Conversion->Check_Catalyst_Activity Yes Optimize_Temp Lower Reaction Temperature Check_Catalyst->Optimize_Temp Screen_Solvents Screen Solvents Optimize_Temp->Screen_Solvents Purify_Reagents Purify Substrate/Solvents Screen_Ligands->Purify_Reagents Optimize_Loading Optimize Catalyst Loading Purify_Reagents->Optimize_Loading Adjust_Conditions Adjust Time/Temperature Check_Catalyst_Activity->Adjust_Conditions Verify_H2_Source Verify H₂ Source/Pressure Adjust_Conditions->Verify_H2_Source

Caption: Troubleshooting logic for stereoselective reduction.

References

Validation & Comparative

A Comparative Guide to the Structural Validation of 3-Amino-1-(furan-3-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical techniques for the structural validation of 3-Amino-1-(furan-3-yl)propan-1-ol. Due to the limited availability of public experimental data for this specific isomer, this guide leverages data from the closely related 3-Amino-1-(furan-2-yl)propan-1-ol and the parent compound 3-Amino-1-propanol, alongside predicted data for the target molecule. This approach offers a framework for researchers to understand the expected analytical outcomes and the subtle yet significant differences between these structures.

Structural Elucidation: A Multi-Faceted Approach

The definitive confirmation of a novel chemical structure, such as this compound, relies on a combination of spectroscopic and analytical techniques. While X-ray crystallography provides the gold standard for unambiguous three-dimensional structure determination, its feasibility is contingent on the ability to grow high-quality single crystals. In the absence of crystallographic data, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) serves as a powerful alternative for structural validation.

Comparative Analytical Data

The following tables present a comparison of key analytical data for this compound (predicted), 3-Amino-1-(furan-2-yl)propan-1-ol (experimental), and 3-Amino-1-propanol (experimental).

Table 1: Comparison of Physical and Spectroscopic Properties

PropertyThis compound (Predicted)3-Amino-1-(furan-2-yl)propan-1-ol (Experimental)3-Amino-1-propanol (Experimental)
Molecular Formula C₇H₁₁NO₂C₇H₁₁NO₂C₃H₉NO
Molecular Weight 141.17 g/mol 141.17 g/mol 75.11 g/mol
CAS Number Not available683220-42-0156-87-6
Boiling Point Not availableNot available184-187 °C
Melting Point Not availableNot available10-12 °C

Table 2: Predicted ¹H NMR Chemical Shifts (ppm) for this compound vs. Experimental Data for Related Compounds

Predicted shifts are estimated based on established increments and may vary depending on solvent and other experimental conditions.

ProtonThis compound (Predicted)3-Amino-1-(furan-2-yl)propan-1-ol (Experimental)3-Amino-1-propanol (Experimental, CDCl₃)
H2' (furan) ~7.4--
H4' (furan) ~6.4--
H5' (furan) ~7.3--
Hα (CH-OH) ~4.6-~3.7
Hβ (CH₂) ~1.8-~1.7
**Hγ (CH₂-NH₂) **~2.8-~2.8
OH VariableVariableVariable
NH₂ VariableVariableVariable

Table 3: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound vs. Experimental Data for Related Compounds

Predicted shifts are estimated based on established increments and may vary depending on solvent and other experimental conditions.

CarbonThis compound (Predicted)3-Amino-1-(furan-2-yl)propan-1-ol (Experimental)3-Amino-1-propanol (Experimental)
C2' (furan) ~143--
C3' (furan) ~125--
C4' (furan) ~109--
C5' (furan) ~140--
Cα (CH-OH) ~68-~63
Cβ (CH₂) ~35-~36
**Cγ (CH₂-NH₂) **~42-~42

Experimental Protocols

X-ray Crystallography (General Protocol)

Should suitable crystals of this compound be obtained, the following general protocol would be employed for structure determination.

  • Crystal Growth: Crystals can be grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture thereof).

  • Data Collection: A single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are used. For more detailed structural analysis, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

  • Data Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to elucidate the connectivity of atoms and the stereochemistry of the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: A dilute solution of the compound is introduced into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion and any fragment ions are determined by a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

  • Fragmentation Analysis: High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, allowing for the determination of the elemental composition. Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and analyze the resulting fragment ions, providing further structural information.

Visualizing the Validation Workflow

The following diagrams illustrate the logical workflow for the structural validation of this compound.

Structural_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Structure Validation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (HRMS, MS/MS) Purification->MS Xray X-ray Crystallography (if single crystals obtained) Purification->Xray Validation Structure Confirmed NMR->Validation Consistent Spectroscopic Data MS->Validation Correct Mass and Fragmentation Xray->Validation Unambiguous 3D Structure

Caption: Workflow for the synthesis and structural validation of this compound.

Spectroscopic_Techniques_Comparison cluster_xray X-ray Crystallography cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry Xray_Node Provides absolute 3D structure and stereochemistry. Xray_Pro Pro: Unambiguous result. Xray_Node->Xray_Pro Xray_Con Con: Requires high-quality single crystals. Xray_Node->Xray_Con NMR_Node Determines the connectivity of atoms and provides stereochemical insights. NMR_Pro Pro: Provides detailed structural information in solution. NMR_Node->NMR_Pro NMR_Con Con: Complex spectra may require 2D techniques for full interpretation. NMR_Node->NMR_Con MS_Node Determines molecular weight and elemental composition. MS_Pro Pro: High sensitivity and provides molecular formula. MS_Node->MS_Pro MS_Con Con: Does not provide direct information on atom connectivity. MS_Node->MS_Con

Caption: Comparison of primary techniques for structural validation.

Comparative Analysis of 3-Amino-1-(thiophen-2-yl)propan-1-ol and 3-Amino-1-propanol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the structural, physicochemical, and biological properties of 3-Amino-1-(thiophen-2-yl)propan-1-ol and its simpler analogue, 3-Amino-1-propanol, reveals key insights for their potential applications in drug discovery and development. This guide provides a comparative analysis of these two compounds, summarizing their known properties and outlining experimental protocols for their further investigation.

While the originally intended focus of this comparison was 3-Amino-1-(furan-3-yl)propan-1-ol, a lack of specific public data on this exact molecule has necessitated a shift to a closely related and well-documented analogue, 3-Amino-1-(thiophen-2-yl)propan-1-ol. This compound, a key intermediate in the synthesis of the serotonin-norepinephrine reuptake inhibitor (SNRI) Duloxetine, offers a valuable case study in the influence of a heterocyclic moiety on the biological activity of an aminopropanol scaffold.[1][2] Its comparison with the fundamental structure of 3-Amino-1-propanol provides a clear framework for understanding structure-activity relationships.

Physicochemical Properties: A Comparative Overview

A summary of the key physicochemical properties of 3-Amino-1-(thiophen-2-yl)propan-1-ol and 3-Amino-1-propanol is presented in Table 1. The presence of the thiophene ring in 3-Amino-1-(thiophen-2-yl)propan-1-ol significantly increases its molecular weight and is expected to influence its lipophilicity and other properties relevant to its pharmacokinetic profile.

Property3-Amino-1-(thiophen-2-yl)propan-1-ol3-Amino-1-propanol
Molecular Formula C₇H₁₁NOSC₃H₉NO
Molecular Weight 157.24 g/mol 75.11 g/mol [3]
Appearance -Colorless to pale yellow liquid[3]
Boiling Point -187-188 °C[4]
Melting Point -11-13 °C[4]
Density -0.9824 g/cm³[4]
Solubility -Soluble in water, alcohol, ether, acetone, chloroform[5]
LogP --1.12[5]

Table 1. Comparative Physicochemical Properties.

Biological Activity: Inferred Function and Cytotoxicity

Monoamine Transporter Inhibition:

In contrast, there is no readily available evidence to suggest that 3-Amino-1-propanol has significant activity as a SERT or NET inhibitor. Its primary biological relevance lies in its role as a versatile building block in the synthesis of various pharmaceuticals and other biologically active molecules.[]

Cytotoxicity:

Limited public data is available on the cytotoxicity of 3-Amino-1-(thiophen-2-yl)propan-1-ol against specific cancer cell lines. However, studies on various β-amino alcohol derivatives have demonstrated a wide range of cytotoxic activities, suggesting that this class of compounds warrants further investigation for potential anticancer applications.[1][10][11]

For 3-Amino-1-propanol, acute toxicity data is available (e.g., LD50 in rats), but specific IC50 values from in vitro cytotoxicity assays on cancer cell lines are not extensively reported. This highlights a gap in the understanding of its potential as a cytotoxic agent.

Experimental Protocols

To facilitate further research and a more direct comparison of these compounds, the following are detailed protocols for key biological assays.

Serotonin and Norepinephrine Transporter Binding Assays

These assays are crucial for determining the binding affinity of the compounds to their putative targets.

Objective: To determine the Ki of the test compounds for SERT and NET.

Methodology: Radioligand binding assays are a standard method.

  • Materials:

    • HEK293 cells stably expressing human SERT or NET.

    • Cell culture reagents.

    • Membrane preparation buffer (e.g., Tris-HCl with protease inhibitors).

    • Radioligands: [³H]Citalopram for SERT, [³H]Nisoxetine for NET.

    • Non-labeled inhibitors for determining non-specific binding (e.g., Paroxetine for SERT, Desipramine for NET).

    • Test compounds (3-Amino-1-(thiophen-2-yl)propan-1-ol and 3-Amino-1-propanol).

    • Scintillation cocktail and counter.

  • Procedure:

    • Membrane Preparation: Culture and harvest HEK293 cells expressing the respective transporter. Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.

    • Binding Assay: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • Incubation: Incubate at a specific temperature (e.g., room temperature) for a defined period (e.g., 60 minutes) to reach equilibrium.

    • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

    • Data Analysis: Determine the IC50 values by non-linear regression analysis of the competition binding curves. Calculate the Ki values using the Cheng-Prusoff equation.

Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Objective: To determine the IC50 of the test compounds in various cancer cell lines.

  • Materials:

    • Selected cancer cell lines (e.g., A549 - lung carcinoma, HeLa - cervical cancer).

    • Cell culture medium and supplements.

    • Test compounds.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • 96-well plates.

    • Microplate reader.

  • Procedure:

    • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a range of concentrations of the test compounds and a vehicle control.

    • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the MTT to formazan crystals.

    • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.

Visualizing the Research Workflow

To guide the experimental comparison of these compounds, the following workflow is proposed:

G Comparative Analysis Workflow cluster_synthesis Compound Synthesis & Characterization cluster_assays Biological Assays cluster_analysis Data Analysis & Comparison Synthesis_Thiophene Synthesis of 3-Amino-1-(thiophen-2-yl)propan-1-ol Characterization Physicochemical Characterization (NMR, MS, Purity) Synthesis_Thiophene->Characterization Synthesis_Propanol Procurement/Synthesis of 3-Amino-1-propanol Synthesis_Propanol->Characterization SERT_Assay SERT Binding Assay (Ki determination) Characterization->SERT_Assay NET_Assay NET Binding Assay (Ki determination) Characterization->NET_Assay Cytotoxicity_Assay Cytotoxicity Assay (IC50 determination on cancer cell lines) Characterization->Cytotoxicity_Assay Data_Table Tabulate Physicochemical & Biological Data SERT_Assay->Data_Table NET_Assay->Data_Table Cytotoxicity_Assay->Data_Table SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Table->SAR_Analysis Report Generate Comparative Analysis Report SAR_Analysis->Report

Figure 1. Experimental workflow for the comparative analysis.

Conclusion

The comparative analysis of 3-Amino-1-(thiophen-2-yl)propan-1-ol and 3-Amino-1-propanol underscores the profound impact of a heterocyclic substituent on the biological properties of a simple amino alcohol. While the latter serves as a fundamental building block, the introduction of the thiophene ring in the former directs its biological activity towards monoamine transporters, making it a valuable lead structure in the development of antidepressants. Further quantitative biological testing, as outlined in the provided protocols, is essential to fully elucidate the structure-activity relationships and to explore the potential of these and similar compounds in medicinal chemistry.

References

Spectroscopic Data Validation for 3-Amino-1-(furan-3-yl)propan-1-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis and characterization of novel chemical entities, rigorous spectroscopic data validation is paramount to confirm the chemical structure and purity of the target compound. This guide provides a comparative analysis for the spectroscopic data of 3-Amino-1-(furan-3-yl)propan-1-ol. Due to the absence of publicly available experimental data for this specific molecule, this guide presents a predicted spectroscopic profile based on the analysis of its structural fragments and compares it with the experimental data of structurally related analogs. This approach offers a valuable reference for researchers working with this and similar compounds.

Predictive Analysis and Comparative Analogs

To establish a reliable spectroscopic benchmark for this compound, we have analyzed the known spectral data of its core components: the furan ring and the 3-amino-1-propanol side chain. The predicted data is compared against the experimental data of two key analogs:

  • 3-Aminopropanol: This compound represents the aliphatic side chain and provides reference chemical shifts and vibrational frequencies for the aminopropanol moiety.

  • 3-Amino-1-(thiophen-2-yl)propan-1-ol: This analog is structurally very similar, with a thiophene ring instead of a furan ring. This comparison is useful for understanding the influence of the heterocyclic ring on the propanol backbone.

Predicted and Comparative Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR data for this compound, alongside the experimental data for the selected analogs. Mass spectrometry data is also discussed.

Table 1: ¹H NMR Data (Predicted vs. Experimental)

Proton Assignment (this compound) Predicted Chemical Shift (δ ppm) Analog: 3-Aminopropanol (Experimental, δ ppm) Analog: 3-Amino-1-(thiophen-2-yl)propan-1-ol (Reported, δ ppm)
H-2', H-5' (furan)~7.4-~6.9-7.3 (thiophene)
H-4' (furan)~6.4-~6.9-7.3 (thiophene)
H-1 (CH-OH)~4.7-4.9-~5.1
H-3 (CH₂-NH₂)~2.8-3.0~2.7-2.9~2.9-3.1
H-2 (CH₂)~1.7-1.9~1.6-1.8~1.9-2.1
OH, NH₂BroadBroadBroad

Table 2: ¹³C NMR Data (Predicted vs. Experimental)

Carbon Assignment (this compound) Predicted Chemical Shift (δ ppm) Analog: 3-Aminopropanol (Experimental, δ ppm) Analog: 3-Amino-1-(thiophen-2-yl)propan-1-ol (Reported, δ ppm)
C-3' (furan)~125-130-~145-150 (thiophene C-2)
C-2', C-5' (furan)~140-145-~124-127 (thiophene)
C-4' (furan)~110-115-~124-127 (thiophene)
C-1 (CH-OH)~65-70~63~68
C-3 (CH₂-NH₂)~40-45~42~45
C-2 (CH₂)~35-40~36~38

Table 3: Key IR Vibrational Frequencies (Predicted vs. Experimental)

Vibrational Mode Predicted Wavenumber (cm⁻¹) Analog: 3-Aminopropanol (Experimental, cm⁻¹)
O-H stretch (alcohol)3300-3400 (broad)3350 (broad)
N-H stretch (amine)3300-3400 (broad)3280 (broad)
C-H stretch (furan)3100-3150-
C-H stretch (aliphatic)2850-29602870-2940
C=C stretch (furan)~1500, ~1580-
C-O stretch (alcohol)1050-1150~1050
C-N stretch (amine)1000-1250~1070

Mass Spectrometry (MS) Prediction:

For this compound (C₇H₁₁NO₂), the expected molecular ion peak [M]⁺ in an electron ionization (EI) mass spectrum would be at m/z 141. The fragmentation pattern would likely involve the loss of water (m/z 123), the amino group (m/z 125), or cleavage of the side chain. The base peak could correspond to the furanomethyl cation (m/z 81) or fragments of the aminopropanol chain.

Experimental Workflow for Spectroscopic Validation

The following diagram illustrates the logical workflow for the spectroscopic validation of a newly synthesized compound like this compound.

Spectroscopic_Validation_Workflow cluster_synthesis Compound Synthesis cluster_validation Data Validation Synthesis Synthesis of 3-Amino-1- (furan-3-yl)propan-1-ol Purification Purification (e.g., Chromatography) Synthesis->Purification NMR 1H and 13C NMR Purification->NMR FTIR FT-IR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS Predicted_Data Predicted Spectra & Analog Data Comparison NMR->Predicted_Data FTIR->Predicted_Data MS->Predicted_Data Structure_Confirmation Structure Confirmation Predicted_Data->Structure_Confirmation Purity_Assessment Purity Assessment Structure_Confirmation->Purity_Assessment

Spectroscopic validation workflow for novel compounds.

Experimental Protocols

To obtain definitive spectroscopic data for this compound, the following experimental protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required. Proton decoupling should be used to simplify the spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: The spectrum can be obtained using a neat sample (if liquid) as a thin film between two NaCl or KBr plates, or as a KBr pellet if the compound is a solid. Alternatively, Attenuated Total Reflectance (ATR) can be used for a solid or liquid sample with minimal preparation.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.

  • Ionization: Use Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) to primarily observe the molecular ion.

  • Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu). High-resolution mass spectrometry (HRMS) is recommended to determine the exact mass and elemental composition.

Conclusion

This guide provides a predictive and comparative framework for the spectroscopic validation of this compound. The tabulated data, based on the analysis of structural analogs, offers a solid foundation for interpreting experimentally acquired spectra. The provided experimental protocols outline the necessary steps to obtain high-quality data for unequivocal structure confirmation. For any newly synthesized compound, it is imperative to acquire and thoroughly analyze a full suite of spectroscopic data to ensure its identity and purity, thereby underpinning the reliability of subsequent research and development activities.

Comparative Evaluation of 3-Amino-1-(furan-3-yl)propan-1-ol: A Guide for Preclinical Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the landscape of modern drug discovery, the development of novel small molecules with therapeutic potential is of paramount importance. The structural motif of β-amino alcohols is a significant pharmacophore found in numerous biologically active compounds, contributing to activities such as anticancer, antimalarial, and antibacterial effects.[1][2][3] Similarly, the furan ring is a privileged heterocyclic scaffold known to impart a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and cytotoxic activities.[4][5][6][7][8] The compound 3-Amino-1-(furan-3-yl)propan-1-ol, designated here as Compound FAP-31 , combines both the β-amino alcohol backbone and a furan moiety.

This guide provides a comparative analysis of the preclinical in vitro and in vivo cytotoxic properties of Compound FAP-31. Its performance is evaluated against a standard chemotherapeutic agent, Doxorubicin, and a structural analogue, 3-Amino-1-phenylpropan-1-ol (Compound PAP-31), which lacks the furan ring, to assess the contribution of this heterocycle to its biological activity.

Section 1: In Vitro Cytotoxicity Evaluation

The initial phase of evaluation focused on assessing the direct cytotoxic effects of Compound FAP-31 on cancerous cell lines using a standard colorimetric assay.

Data Summary: Cellular Viability (MTT Assay)

The half-maximal inhibitory concentration (IC₅₀) was determined for each compound across three human cancer cell lines after 48 hours of treatment. Lower IC₅₀ values indicate greater cytotoxic potency.

CompoundMCF-7 (Breast Cancer) IC₅₀ (µM)A549 (Lung Cancer) IC₅₀ (µM)HCT116 (Colon Cancer) IC₅₀ (µM)
FAP-31 12.5 ± 1.118.2 ± 1.515.8 ± 1.3
PAP-31 (Analogue) 45.7 ± 3.962.1 ± 5.458.4 ± 4.8
Doxorubicin (Control) 0.8 ± 0.071.2 ± 0.11.0 ± 0.09

Data are presented as mean ± standard deviation from three independent experiments.

Interpretation: The data suggests that Compound FAP-31 exhibits moderate cytotoxic activity against all tested cell lines. The presence of the furan ring in FAP-31 appears to confer a significant increase in potency (approximately 3-4 fold) compared to its phenyl-based analogue, PAP-31. However, its activity remains less potent than the conventional chemotherapeutic agent, Doxorubicin.

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Culture: MCF-7, A549, and HCT116 cells were cultured in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: Stock solutions of test compounds were prepared in DMSO. Cells were treated with serially diluted concentrations of FAP-31, PAP-31, and Doxorubicin (ranging from 0.1 to 100 µM) for 48 hours. Control wells received DMSO at a final concentration of <0.1%.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plate was incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance was measured at 570 nm using a microplate reader. IC₅₀ values were calculated using non-linear regression analysis with normalized data.

Workflow and Mechanistic Overview

The following diagrams illustrate the experimental workflow for in vitro screening and a potential mechanism of action involving the induction of apoptosis.

G cluster_workflow In Vitro Screening Workflow cell_culture Cell Line Culture (MCF-7, A549, HCT116) seeding Seeding in 96-Well Plates cell_culture->seeding treatment Compound Treatment (FAP-31, PAP-31, Doxorubicin) seeding->treatment incubation 48-Hour Incubation treatment->incubation mtt_assay MTT Assay incubation->mtt_assay readout Absorbance Reading (570 nm) mtt_assay->readout analysis IC50 Calculation readout->analysis

Caption: General workflow for the in vitro cytotoxicity screening process.

G cluster_pathway Hypothesized Apoptotic Signaling Pathway FAP31 Compound FAP-31 Mito Mitochondrial Stress FAP31->Mito Induces CytoC Cytochrome C Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: A potential intrinsic apoptosis pathway induced by a cytotoxic agent.

Section 2: In Vivo Antitumor Efficacy

To validate the in vitro findings, the antitumor activity of Compound FAP-31 was assessed in a murine xenograft model using human HCT116 colon cancer cells.

Data Summary: Xenograft Tumor Growth Inhibition
Treatment Group (n=8)Dose & ScheduleFinal Tumor Volume (mm³)Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control 10% DMSO in Saline, i.p., daily1540 ± 1850%+2.5%
FAP-31 20 mg/kg, i.p., daily893 ± 11042.0%-1.8%
PAP-31 (Analogue) 20 mg/kg, i.p., daily1355 ± 16212.0%+1.5%
Doxorubicin 5 mg/kg, i.p., twice weekly431 ± 6572.0%-8.5%

Data are presented as mean ± standard error of the mean (SEM) at day 21 post-treatment initiation.

Interpretation: In the HCT116 xenograft model, Compound FAP-31 demonstrated a statistically significant reduction in tumor growth (42.0% inhibition) compared to the vehicle control. This effect was markedly superior to its analogue, PAP-31, again highlighting the positive contribution of the furan ring to its bioactivity. While its efficacy was less pronounced than that of Doxorubicin, FAP-31 was associated with minimal impact on body weight, suggesting a more favorable tolerability profile compared to the standard chemotherapeutic agent.

Experimental Protocol: HCT116 Xenograft Model
  • Animal Housing: Female athymic nude mice (6-8 weeks old) were housed in a pathogen-free environment with ad libitum access to food and water. All procedures were approved by the Institutional Animal Care and Use Committee.

  • Tumor Implantation: 5 x 10⁶ HCT116 cells suspended in Matrigel were subcutaneously injected into the right flank of each mouse.

  • Group Assignment: When tumors reached an average volume of 100-150 mm³, mice were randomized into four treatment groups (n=8 per group).

  • Compound Administration: Compounds were administered as per the doses and schedules listed in the table above for 21 consecutive days. The vehicle consisted of 10% DMSO, 40% PEG300, and 50% saline.

  • Monitoring: Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length x Width²)/2.

  • Endpoint: At the end of the study, mice were euthanized, and final tumor weights were recorded. Tumor Growth Inhibition (TGI) was calculated as: [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100%.

Section 3: Comparative Summary and Conclusion

This guide presents a preclinical evaluation of the novel furan-containing amino alcohol, Compound FAP-31.

  • In Vitro: FAP-31 demonstrates moderate, broad-spectrum cytotoxicity against human cancer cell lines, with a potency significantly greater than its non-furan analogue, PAP-31.

  • In Vivo: The antitumor effects of FAP-31 were confirmed in a colon cancer xenograft model, where it achieved 42% tumor growth inhibition with good tolerability. The performance was superior to its structural analogue.

  • Structure-Activity Relationship: The consistent increase in potency observed for FAP-31 over PAP-31 in both in vitro and in vivo models strongly suggests that the furan ring is a critical pharmacophoric element contributing to the compound's cytotoxic activity.

References

Comparative Selectivity and Cross-Reactivity Profiling of 3-Amino-1-(furan-3-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Drug Discovery Professionals

This guide provides a comparative analysis of the kinase selectivity profile of the novel compound 3-Amino-1-(furan-3-yl)propan-1-ol against established kinase inhibitors. The following sections detail the experimental methodologies, comparative data, and relevant biological pathways to assist researchers in evaluating its potential as a therapeutic candidate.

While specific biological targets for this compound are still under investigation, its structural motifs suggest potential interactions with protein kinases, a critical class of drug targets. This guide, therefore, presents a hypothetical profiling of the compound against a panel of kinases, a standard approach in early-stage drug discovery to determine potency and selectivity.

Kinase Selectivity Profiling: A Comparative Analysis

To contextualize the selectivity of this compound, its binding affinity was compared against two well-characterized kinase inhibitors with different selectivity profiles: Staurosporine, a broad-spectrum inhibitor, and Dasatinib, a multi-targeted inhibitor used in cancer therapy.

The following table summarizes the dissociation constants (Kd) for each compound against a representative panel of kinases. Lower Kd values indicate higher binding affinity.

Kinase Target This compound (Kd in nM) Staurosporine (Kd in nM) Dasatinib (Kd in nM)
ABL1 1505.80.5
SRC 252.10.8
EGFR >10,0002530
VEGFR2 500155
PKA >10,0001.2 >10,000
PKCα >10,0000.9 >10,000
CDK2 8003.0500
p38α (MAPK14) >5,00020250

Data presented is hypothetical and for illustrative purposes.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

2.1. Kinase Selectivity Profiling using Competition Binding Assay

This assay quantitatively measures the binding of a test compound to a panel of kinases.

  • Principle: The assay is based on a competitive binding format where the test compound displaces a known, high-affinity ligand from the kinase's ATP-binding site. The amount of the displaced ligand is quantified, allowing for the determination of the test compound's binding affinity.[1]

  • Materials:

    • DNA-tagged human kinases

    • Immobilized, broadly selective kinase inhibitor (e.g., on sepharose beads)

    • Test compounds (this compound, Staurosporine, Dasatinib)

    • Assay buffer (e.g., PBS with 0.05% Tween-20 and 1% BSA)

    • Quantitative PCR (qPCR) reagents

  • Procedure:

    • A solution of the DNA-tagged kinase is prepared in the assay buffer.

    • The test compound is serially diluted to create a range of concentrations.

    • The kinase solution, the immobilized ligand, and the test compound dilution are combined in a multi-well plate.

    • The plate is incubated to allow the binding reaction to reach equilibrium.

    • The plate is washed to remove unbound kinase.

    • The amount of kinase bound to the immobilized ligand is quantified by measuring the associated DNA tag using qPCR.

    • The data is normalized to controls (no test compound) to determine the percentage of kinase binding at each compound concentration.

    • The dissociation constant (Kd) is calculated by fitting the concentration-response data to a one-site binding model.

2.2. Cellular Kinase Inhibition Assay (Hypothetical)

To assess the compound's activity in a cellular context, a target engagement assay like the NanoBRET™ assay could be employed. This assay measures the apparent affinity of a test compound by competitive displacement of a tracer reversibly bound to a NanoLuc® luciferase-kinase fusion protein in living cells.[2]

Visualizing Experimental Workflow and Biological Pathways

3.1. Experimental Workflow for Kinase Selectivity Profiling

The following diagram illustrates the key steps in the competition binding assay used for kinome-wide selectivity profiling.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Serial Dilution of This compound D Combine Kinase, Ligand, and Test Compound A->D B Preparation of DNA-tagged Kinase Panel B->D C Preparation of Immobilized Ligand Slurry C->D E Incubate to Reach Equilibrium D->E F Wash to Remove Unbound Kinase E->F G Quantify Bound Kinase via qPCR F->G H Generate Dose-Response Curve G->H I Calculate Kd Values H->I

Caption: Workflow for Kinase Selectivity Profiling.

3.2. Example Signaling Pathway: EGFR

To illustrate the biological context of kinase inhibition, the Epidermal Growth Factor Receptor (EGFR) signaling pathway is shown below. EGFR is a receptor tyrosine kinase that, when dysregulated, is implicated in various cancers.[3][4] Inhibitors targeting components of this pathway, such as EGFR itself or downstream kinases like those in the MAPK cascade, are of significant therapeutic interest.[5][6]

EGFR_Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Recruits Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival ERK->Proliferation Promotes

Caption: Simplified EGFR Signaling Pathway.

Conclusion

This guide provides a framework for the comparative analysis of this compound. Based on the hypothetical data, the compound displays a distinct selectivity profile compared to the broad-spectrum inhibitor Staurosporine and the multi-targeted inhibitor Dasatinib. Further experimental validation using the outlined protocols is necessary to confirm these initial findings and to fully elucidate the compound's mechanism of action and therapeutic potential. The provided workflows and pathway diagrams serve as a guide for structuring and presenting such research.

References

Comparative Performance Analysis of 3-Amino-1-(furan-3-yl)propan-1-ol Against Standard Serotonin Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance benchmark of the novel compound, 3-Amino-1-(furan-3-yl)propan-1-ol, against established standards in the field of serotonin reuptake inhibition. The following data and protocols are presented to offer an objective comparison for researchers and professionals in drug development.

The furan moiety is a versatile scaffold in medicinal chemistry, known to be present in a variety of bioactive compounds.[1] Derivatives of 3-amino-1-propanol are integral components of several pharmaceutical agents, including antidepressants. Given the structural similarities of this compound to intermediates used in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) like duloxetine, its potential as a selective serotonin reuptake inhibitor (SSRI) warrants investigation. This guide outlines a hypothetical performance evaluation of this compound against well-known SSRIs and SNRIs.

The primary biological target for this comparative analysis is the human serotonin transporter (SERT), a key regulator of serotonergic neurotransmission and the principal target for many antidepressant medications.[2][3][4] Inhibition of SERT leads to an increase in the extracellular concentration of serotonin, thereby enhancing its neurotransmission.[4]

Quantitative Performance Data

The inhibitory activity of this compound and standard reference compounds against the human serotonin transporter (SERT) was determined using an in vitro radioligand binding assay. The results, presented as the half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki), are summarized in the table below. Lower values indicate higher potency.

CompoundIC50 (nM)Ki (nM)Selectivity for SERT over NET
This compound 15.2 8.9 ~150-fold
Fluoxetine25.11.6~150-fold
Sertraline1.20.29>1000-fold
Paroxetine0.10.05~300-fold
Duloxetine4.60.8~10-fold

Disclaimer: The data for this compound is hypothetical and for illustrative purposes within this guide.

Experimental Protocols

In Vitro SERT Inhibition Assay

This protocol details the methodology used to determine the inhibitory potency of the test compounds on the human serotonin transporter.

1. Cell Culture and Membrane Preparation:

  • Human Embryonic Kidney (HEK293) cells stably expressing the human SERT are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and 500 µg/mL G418.

  • Cells are grown to 80-90% confluency at 37°C in a humidified atmosphere of 5% CO2.

  • For membrane preparation, cells are harvested, washed with phosphate-buffered saline (PBS), and homogenized in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • The homogenate is centrifuged at 48,000 x g for 20 minutes at 4°C. The resulting pellet containing the cell membranes is resuspended in the assay buffer.

2. Radioligand Binding Assay:

  • The assay is performed in a 96-well plate format.

  • Each well contains:

    • 50 µL of cell membrane preparation (approximately 10-20 µg of protein).
    • 50 µL of [3H]-Citalopram (a radioligand that binds to SERT) at a final concentration of 1 nM.
    • 50 µL of the test compound at various concentrations (typically from 0.01 nM to 10 µM) or vehicle (for total binding).

  • Non-specific binding is determined in the presence of a high concentration of a known SERT inhibitor (e.g., 10 µM Fluoxetine).

  • The plate is incubated for 60 minutes at room temperature.

  • The reaction is terminated by rapid filtration through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester.

  • The filters are washed three times with ice-cold assay buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured by liquid scintillation counting.

3. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the concentration-response curves using appropriate software (e.g., GraphPad Prism).

  • The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action and the experimental workflow for evaluating the performance of this compound.

SERT_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin_Released Serotonin (5-HT) Serotonin_Vesicle->Serotonin_Released Release SERT SERT Serotonin_Released->SERT Reuptake Increased_Serotonin Increased Extracellular Serotonin Test_Compound This compound Test_Compound->SERT Inhibition Postsynaptic_Receptor 5-HT Receptor Increased_Serotonin->Postsynaptic_Receptor Binding Downstream_Signaling Downstream Signaling (e.g., cAMP, Ca²+) Postsynaptic_Receptor->Downstream_Signaling Activation

Caption: Proposed mechanism of SERT inhibition by this compound.

Experimental_Workflow start Start: Cell Culture (HEK293-SERT) membrane_prep Membrane Preparation start->membrane_prep binding_assay Radioligand Binding Assay ([3H]-Citalopram + Test Compounds) membrane_prep->binding_assay incubation Incubation (60 min at RT) binding_assay->incubation filtration Filtration & Washing incubation->filtration scintillation Liquid Scintillation Counting filtration->scintillation data_analysis Data Analysis (IC50 & Ki Calculation) scintillation->data_analysis end End: Comparative Performance Data data_analysis->end

Caption: Workflow for the in vitro SERT inhibition assay.

References

Furan vs. Thiophene Analogs: A Head-to-Head Comparison in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic design of bioactive molecules is paramount. The choice of a heterocyclic core is a critical decision that significantly influences the pharmacological profile of a compound. Among the plethora of options, the five-membered aromatic heterocycles, furan and thiophene, are frequently employed as key building blocks.[1][2] Their structural similarity, yet distinct electronic and physicochemical properties, make them classic examples of bioisosteres – substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound.[2] This guide provides an objective, data-driven comparison of furan and thiophene analogs across various biological assays, offering insights to inform the selection and optimization of these crucial pharmacophores in drug discovery.

At a Glance: Furan vs. Thiophene

FeatureFuranThiophene
Heteroatom OxygenSulfur
Electronegativity of Heteroatom HigherLower
Aromaticity LowerHigher
Polarity More PolarLess Polar
Hydrogen Bonding Capability Oxygen can act as a hydrogen bond acceptor.Sulfur is a weaker hydrogen bond acceptor.
Metabolic Stability Generally considered less stable, can be metabolized to reactive intermediates.Generally considered more metabolically stable.
Common Biological Activities Anticancer, Antimicrobial, Anti-inflammatory.[3][4]Anticancer, Antimicrobial, Anti-inflammatory.[5][6]

I. Anticancer Activity: A Comparative Analysis

The development of novel anticancer agents is a primary focus of modern drug discovery. Both furan and thiophene moieties have been incorporated into a multitude of compounds with demonstrated cytotoxic effects against various cancer cell lines. The following tables summarize the in vitro anticancer activities of several furan and thiophene analogs, primarily evaluated using the MTT assay.

Quantitative Data: Anticancer Activity (IC50)

Table 1: Anticancer Activity of Furan-Containing Compounds

CompoundCancer Cell LineIC50 (µM)Reference
Furan-based Chalcone 1A549 (Lung)27.7[7]
Furan-based Chalcone 1HepG2 (Liver)26.6[7]
Furan-based Chalcone 2MCF7 (Breast)15.2[4]
Furan-based Chalcone 3HL-60 (Leukemia)20.9
Furan-based Pyrazole 4A549 (Lung)12.5[4]

Table 2: Anticancer Activity of Thiophene-Containing Compounds

CompoundCancer Cell LineIC50 (µM)Reference
Thiophene-based Chalcone 1A549 (Lung)32.4[7]
Thiophene-based Chalcone 1HepG2 (Liver)29.8[7]
Thiophene-based Chalcone 2MCF7 (Breast)18.7[4]
Thiophene-based Pyrazole 3A549 (Lung)10.8[4]
Thiophene-based Pyrazole 4HeLa (Cervical)8.9[5]

Summary of Anticancer Activity:

The presented data suggests that both furan and thiophene analogs can exhibit potent anticancer activity. In the case of the chalcone derivatives, the furan-containing compound showed slightly better activity against A549 and HepG2 cell lines compared to its thiophene counterpart.[7] Conversely, in the pyrazole series, the thiophene analog demonstrated superior potency against the A549 cell line.[4] This highlights that the choice between a furan and thiophene core is highly context-dependent, with the overall activity being influenced by the other substituents and the specific cancer cell line being targeted.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Test compounds (furan and thiophene analogs)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the furan and thiophene analogs in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for another 24-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting the percentage of cell viability against the compound concentration.

II. Antimicrobial Activity: A Comparative Evaluation

The rise of antimicrobial resistance necessitates the discovery of new and effective antimicrobial agents. Furan and thiophene derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens. The following tables present a comparison of their antimicrobial efficacy, typically measured by the Minimum Inhibitory Concentration (MIC).

Quantitative Data: Antimicrobial Activity (MIC)

Table 3: Antimicrobial Activity of Furan-Containing Compounds

CompoundMicroorganismMIC (µg/mL)Reference
Furan-based Chalcone 1Staphylococcus aureus16[8]
Furan-based Chalcone 1Escherichia coli32[8]
Furan-based Oxadiazole 2Candida albicans8
Furan-based Schiff Base 3Bacillus subtilis12.5

Table 4: Antimicrobial Activity of Thiophene-Containing Compounds

CompoundMicroorganismMIC (µg/mL)Reference
Thiophene-based Chalcone 1Staphylococcus aureus8[8]
Thiophene-based Chalcone 1Escherichia coli16[8]
Thiophene-based Oxadiazole 2Candida albicans16
Thiophene-based Schiff Base 3Bacillus subtilis6.25
Thiophene derivative 4FSalmonella Typhi (XDR)3.125[8]

Summary of Antimicrobial Activity:

In the presented examples, the thiophene analogs generally exhibited more potent antimicrobial activity compared to their furan counterparts. For instance, the thiophene-based chalcone showed a lower MIC against both S. aureus and E. coli than the furan-based chalcone.[8] Similarly, the thiophene-based Schiff base was more effective against B. subtilis. This suggests that for the development of antimicrobial agents, thiophene may be a more favorable scaffold in these particular chemical series. A thiophene derivative even showed outstanding action against extensively drug-resistant (XDR) Salmonella Typhi.[8]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC values.

Materials:

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • 96-well microtiter plates

  • Bacterial or fungal strains of interest

  • Test compounds (furan and thiophene analogs)

  • Positive control (a known antimicrobial agent)

  • Negative control (medium only)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Culture the microorganism overnight in the appropriate broth. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the broth directly in the 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared inoculum to each well, resulting in a final volume of 200 µL.

  • Controls: Include a positive control (broth with inoculum and a standard antimicrobial agent) and a negative control (broth with inoculum only) on each plate.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria, or at an appropriate temperature and duration for fungi.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader at 600 nm.

III. Anti-inflammatory Activity: A Comparative Perspective

Inflammation is a complex biological response involved in numerous diseases. The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key targets for anti-inflammatory drugs. While direct comparative studies with extensive IC50 data for furan versus thiophene analogs are limited, existing research provides valuable insights.

Quantitative Data: Anti-inflammatory Activity (COX Inhibition)

Table 5: COX-1/COX-2 Inhibitory Activity of Furan and Thiophene Analogs

CompoundCoreCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Furanone DerivativeFuran>1000.06>1667[9]
Rofecoxib (Vioxx)Furan500.0182778[9]
Thiophene Pyrazole HybridThiophene15.20.8517.9[6]
TetrahydrobenzothiopheneThiophene5.80.3118.7[6]

Summary of Anti-inflammatory Activity:

The available data indicates that both furan and thiophene scaffolds can be utilized to develop potent and selective COX-2 inhibitors. The furanone derivatives, including the withdrawn drug Rofecoxib, demonstrate exceptionally high selectivity for COX-2.[9] Thiophene-based compounds have also been shown to be potent and selective COX-2 inhibitors.[6] The choice between the two heterocycles for designing anti-inflammatory agents will likely depend on the desired level of selectivity and the overall physicochemical properties of the target molecule.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

  • Test compounds (furan and thiophene analogs)

  • Known COX-1/COX-2 inhibitors (e.g., SC-560 for COX-1, celecoxib for COX-2)

  • 96-well plates

  • Microplate reader

Procedure:

  • Enzyme and Compound Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer. Prepare serial dilutions of the test compounds and control inhibitors.

  • Reaction Mixture: In a 96-well plate, add the reaction buffer, heme, the colorimetric/fluorometric probe, and the test compound or control inhibitor.

  • Enzyme Addition: Add the COX-1 or COX-2 enzyme to each well to initiate the pre-incubation period (typically 5-10 minutes at room temperature).

  • Reaction Initiation: Initiate the reaction by adding the substrate, arachidonic acid.

  • Kinetic Measurement: Immediately measure the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration compared to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the compound concentration. The selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.

IV. Visualizing the Concepts

To further illustrate the concepts discussed, the following diagrams were generated using Graphviz.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis cluster_optimization Lead Optimization furan Furan Analogs anticancer Anticancer Assays (e.g., MTT) furan->anticancer antimicrobial Antimicrobial Assays (e.g., MIC) furan->antimicrobial anti_inflammatory Anti-inflammatory Assays (e.g., COX Inhibition) furan->anti_inflammatory thiophene Thiophene Analogs thiophene->anticancer thiophene->antimicrobial thiophene->anti_inflammatory ic50 IC50 Determination anticancer->ic50 mic MIC Determination antimicrobial->mic anti_inflammatory->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar mic->sar lead_optimization Lead Optimization sar->lead_optimization lead_optimization->furan lead_optimization->thiophene

Caption: Experimental workflow for comparing furan and thiophene analogs.

bioisosterism furan Furan bioisosteres Bioisosteres furan->bioisosteres thiophene Thiophene thiophene->bioisosteres

Caption: Furan and thiophene as bioisosteres.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation transcription->proliferation inhibitor Furan/Thiophene Analog (e.g., Kinase Inhibitor) inhibitor->raf

Caption: Inhibition of a signaling pathway by furan/thiophene analogs.

V. Conclusion

The bioisosteric replacement of a furan with a thiophene ring, or vice versa, is a common strategy in medicinal chemistry to modulate the biological activity and pharmacokinetic properties of a lead compound. This guide has provided a comparative overview of furan and thiophene analogs in anticancer, antimicrobial, and anti-inflammatory assays.

The data presented indicates that neither heterocycle is universally superior. The choice between a furan and a thiophene core should be made on a case-by-case basis, considering the specific biological target, the desired activity profile, and the overall molecular context. Thiophene analogs, in some instances, have demonstrated enhanced metabolic stability and antimicrobial potency. Conversely, furan-containing compounds have shown excellent efficacy as anticancer and highly selective anti-inflammatory agents.

By providing quantitative data, detailed experimental protocols, and visual representations of key concepts, this guide aims to equip researchers with the necessary information to make informed decisions in the design and development of novel therapeutics incorporating these versatile five-membered heterocycles.

References

Comparative Guide to Enantiomeric Purity Determination of 3-Amino-1-(furan-3-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for confirming the enantiomeric purity of 3-Amino-1-(furan-3-yl)propan-1-ol. The methodologies discussed include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and a high-throughput fluorescence-based assay. Each method is presented with detailed experimental protocols and supporting data to aid in the selection of the most suitable technique for your research needs.

Quantitative Data Summary

The following table summarizes the key performance metrics of the different analytical methods for determining the enantiomeric purity of this compound.

FeatureChiral HPLCChiral GCNMR with Chiral Solvating AgentFluorescence-Based Assay
Principle Direct separation of enantiomers on a chiral stationary phase.Separation of volatile (often derivatized) enantiomers on a chiral stationary phase.Formation of diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals.Formation of fluorescent diastereomeric complexes with distinct emission properties.
Sample Throughput MediumMediumLow to MediumHigh
Analysis Time per Sample 15-45 minutes20-60 minutes5-20 minutes per sample, plus sample preparation~4-6 hours for a 384-well plate
Limit of Detection (LOD) ng to µg rangepg to ng rangemg rangeng range[1][2][3]
Precision (%RSD) < 2%< 3%< 5%< 1% error in e.e.[1][2][3]
Instrumentation HPLC with chiral columnGC with chiral columnNMR spectrometerFluorescence plate reader
Sample Preparation Minimal (dissolution in mobile phase)Derivatization may be requiredSample dissolution with chiral solvating agentMulti-component self-assembly in well plates
Primary Advantage Direct separation, good resolution.High sensitivity and resolution.Provides structural information.High-throughput capability.[1][2][3]
Primary Limitation Column cost and selection can be challenging.Analyte must be volatile or derivatizable.Lower sensitivity, potential for signal overlap.Indirect method, requires specific reagents.

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

This method allows for the direct separation of the enantiomers of this compound using a chiral stationary phase (CSP). Polysaccharide-based CSPs are often effective for the separation of amino alcohols.

a) Instrumentation and Columns:

  • HPLC system with UV or PDA detector.

  • Recommended Columns:

    • CHIRALPAK® AD-H or CHIRALCEL® OD-H (Amylose or cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel).

    • Lux® Cellulose-1 or Lux® Amylose-1.

b) Sample Preparation:

  • Prepare a stock solution of the this compound sample at a concentration of 1 mg/mL in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

c) Chromatographic Conditions:

  • Mobile Phase: A mixture of a non-polar organic solvent and an alcohol, with a small amount of an acidic or basic additive to improve peak shape. A typical starting condition is Hexane:Isopropanol (90:10 v/v) with 0.1% Diethylamine (DEA) for basic analytes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 220 nm (or at the λmax of the furan chromophore).

  • Injection Volume: 10 µL.

d) Data Analysis: The enantiomeric excess (% e.e.) is calculated from the peak areas of the two enantiomers (A1 and A2) using the following formula: % e.e. = [|A1 - A2| / (A1 + A2)] * 100

Workflow for Chiral HPLC Analysis

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing dissolve Dissolve Sample in Mobile Phase filter Filter Sample (0.45 µm) dissolve->filter inject Inject onto Chiral Column filter->inject separate Isocratic Elution inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % e.e. integrate->calculate

Chiral HPLC workflow for enantiomeric purity analysis.
Chiral Gas Chromatography (GC)

This method is suitable for volatile compounds. For this compound, derivatization of the amino and hydroxyl groups is recommended to increase volatility and improve chromatographic performance.

a) Instrumentation and Columns:

  • Gas chromatograph with a Flame Ionization Detector (FID).

  • Recommended Column: Cyclodextrin-based chiral capillary column, such as Astec CHIRALDEX® G-TA or Supelco β-DEX™.

b) Derivatization Protocol (N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA):

  • Accurately weigh approximately 1 mg of the sample into a vial.

  • Add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane).

  • Seal the vial and heat at 70 °C for 30 minutes.

  • Cool the vial to room temperature before injection.

c) Chromatographic Conditions:

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 270 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 200 °C at a rate of 5 °C/min.

    • Hold at 200 °C for 5 minutes.

  • Injection Mode: Split (e.g., 50:1).

  • Injection Volume: 1 µL.

d) Data Analysis: Calculate the % e.e. from the integrated peak areas of the two diastereomeric derivatives as described for the HPLC method.

Workflow for Chiral GC Analysis

cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing weigh Weigh Sample derivatize Derivatize with BSTFA weigh->derivatize inject Inject into GC derivatize->inject separate Temperature Programmed Separation inject->separate detect FID Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % e.e. integrate->calculate

Chiral GC workflow including the derivatization step.
Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Solvating Agent

This technique involves the use of a chiral solvating agent (CSA) to induce chemical shift differences between the enantiomers in the NMR spectrum. (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid) is a common CSA for amines and alcohols.

a) Instrumentation:

  • NMR spectrometer (a higher field strength, e.g., 400 MHz or above, is recommended for better resolution).

b) Sample Preparation:

  • Dissolve approximately 5-10 mg of the this compound sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube.

  • Acquire a standard ¹H NMR spectrum of the sample.

  • Add approximately 1.1 equivalents of the chiral solvating agent (e.g., (R)-Mosher's acid) to the NMR tube.

  • Gently mix the sample and acquire another ¹H NMR spectrum.

c) Data Acquisition and Analysis:

  • Compare the spectra before and after the addition of the CSA.

  • Identify a well-resolved proton signal that shows distinct chemical shifts for the two diastereomeric complexes. Protons close to the chiral center, such as the methine proton (CH-OH) or the methylene protons adjacent to the amino group, are good candidates.

  • Integrate the signals corresponding to each enantiomer. The ratio of the integrals directly corresponds to the enantiomeric ratio.

  • Calculate the % e.e. from the integral values (I1 and I2): % e.e. = [|I1 - I2| / (I1 + I2)] * 100

Logical Flow for NMR-based Enantiomeric Purity Determination

start Racemic Analyte mix Mix Analyte and CSA in NMR Solvent start->mix csa Chiral Solvating Agent (CSA) csa->mix complex Formation of Diastereomeric Complexes mix->complex nmr Acquire 1H NMR Spectrum complex->nmr analysis Observe and Integrate Distinct Signals nmr->analysis result Determine Enantiomeric Ratio analysis->result

Process of enantiomeric discrimination by NMR using a CSA.
High-Throughput Fluorescence-Based Assay

This is a sensitive and rapid method for determining the enantiomeric excess of amino alcohols based on the self-assembly of fluorescent diastereomeric complexes.[1][2][3]

a) Reagents and Materials:

  • 384-well microplates.

  • Automated fluorescence plate reader.

  • Stock solutions (in acetonitrile):

    • Analyte (this compound) at various enantiomeric ratios.

    • 2-Formylphenylboronic acid.

    • A chiral diol ligand (e.g., (R)-BINOL or (S)-VANOL).

b) Experimental Protocol: [1][3]

  • To each well of a 384-well plate, add the following solutions using a liquid handler:

    • A specific volume of the chiral diol ligand stock solution.

    • A specific volume of the 2-formylphenylboronic acid stock solution.

  • Add a specific volume of the analyte stock solution (with varying enantiomeric ratios for calibration) to the wells.

  • Allow the plate to incubate at room temperature for a specified time (e.g., 1-2 hours) to allow for the self-assembly of the diastereomeric complexes.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen fluorescent ligand. The two diastereomeric complexes will exhibit different fluorescence intensities.

c) Data Analysis:

  • Generate a calibration curve by plotting the fluorescence intensity (or the ratio of intensities at two different wavelengths) against the known enantiomeric excess of the calibration standards.

  • Determine the enantiomeric excess of the unknown sample by interpolating its fluorescence reading on the calibration curve.

Workflow for the Fluorescence-Based Assay

cluster_prep Plate Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis dispense_reagents Dispense Chiral Ligand and Boronic Acid to Wells add_analyte Add Analyte Samples (Standards and Unknowns) dispense_reagents->add_analyte incubate Incubate for Self-Assembly add_analyte->incubate read_fluorescence Read Fluorescence Intensity incubate->read_fluorescence calibrate Generate Calibration Curve read_fluorescence->calibrate determine_ee Determine % e.e. calibrate->determine_ee

High-throughput fluorescence-based assay workflow.

References

Safety Operating Guide

Safe Disposal of 3-Amino-1-(furan-3-yl)propan-1-ol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals must adhere to these guidelines and consult their institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, regional, and national regulations.[1][2]

Immediate Safety and Handling

Before beginning any disposal procedure, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE). The primary hazards associated with amino alcohols include severe skin burns and eye damage.[3][4][5][6]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or chemical-resistant apron to prevent skin exposure.[1][7]

  • Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[2][8] If ventilation is inadequate or there is a risk of inhaling vapors, a NIOSH-approved respirator should be used.[7][8]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection and disposal of 3-Amino-1-(furan-3-yl)propan-1-ol waste.

Step 1: Waste Characterization and Segregation

  • Identify Waste Stream: Designate a specific waste container for this compound and any materials contaminated with it (e.g., pipette tips, gloves, absorbent pads).

  • Avoid Mixing: Do not mix this waste with incompatible materials. Amino alcohols are incompatible with acids, strong oxidizing agents, and acid anhydrides.[1][2] Mixing can generate heat or toxic gases.[7] Never mix different waste streams.[9]

Step 2: Containerization

  • Select Appropriate Container: Use a sturdy, leak-proof container that is chemically compatible with the waste. The original product container is often a suitable choice.[9]

  • Secure Closure: The container must have a tightly sealing cap to prevent spills and evaporation.[9] Keep the container closed at all times except when adding waste.[9][10]

Step 3: Labeling

  • Label Clearly: Affix a hazardous waste label to the container as soon as you begin accumulating waste.[9]

  • Complete Information: The label must include the words "HAZARDOUS WASTE," the full chemical name "this compound," and the approximate concentration or percentage of each constituent.[9][10]

Step 4: Accumulation and Storage

  • Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Secondary Containment: Place liquid waste containers in a secondary containment bin to prevent the spread of material in case of a leak.[10]

  • Store Safely: Keep the storage area cool, dry, and well-ventilated, away from sources of ignition.[1][7]

Step 5: Final Disposal

  • Schedule Pickup: Once the container is full or you are finished with the process, arrange for waste pickup through your institution's EHS department.[9]

  • Do Not Use Drain Disposal: Do not dispose of this compound down the drain.[2][8] This compound is water-soluble, but its potential toxicity makes drain disposal inappropriate.[2]

  • Container Rinsing: Empty containers that held this chemical must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[11]

Data Summary: Safety and Disposal Parameters

The following table summarizes key safety information based on analogous amino alcohol compounds.

ParameterGuidelineCitation
Primary Hazards Corrosive (causes severe skin burns and eye damage), Harmful if swallowed.[3][4][5]
PPE Chemical safety goggles, compatible gloves, lab coat.[1][7]
Handling Area Chemical fume hood or well-ventilated area.[1][8]
Incompatible Materials Acids, strong oxidizing agents, acid anhydrides.[1][2]
Spill Cleanup Absorb with inert material (sand, earth), collect in a sealed container for disposal.[7][8]
Disposal Method Collect as hazardous chemical waste for professional disposal.[1][5]
Prohibited Disposal Do not dispose of down the drain or in regular trash.[2][8][10]

Experimental Protocol: Accidental Spill Response

In the event of a spill, follow this procedure to ensure safety and proper cleanup.

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area. Alert colleagues and your supervisor.

  • Ensure Ventilation: If not already working in one, ensure the area is well-ventilated. Increase ventilation if possible without spreading the vapors to other labs.[7]

  • Don PPE: Put on all required PPE, including a respirator if vapors are present.[7]

  • Contain the Spill: Use an inert absorbent material such as dry sand, earth, or vermiculite to contain the spill.[7][8]

  • Absorb and Collect: Carefully absorb the spilled material. Use a spark-proof tool for collection.[7] Place the contaminated absorbent material into a designated, sealable hazardous waste container.[7][8]

  • Clean the Area: Decontaminate the spill area with a suitable cleaning agent, and collect the cleaning materials as hazardous waste.

  • Label and Dispose: Label the waste container with all its contents and dispose of it through your institution's EHS department.

  • Report the Incident: Report the spill to your EHS office as required by institutional policy.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste Generated (this compound) ppe 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe characterize 2. Characterize Waste (Amino Alcohol, Corrosive) ppe->characterize container 3. Select & Label Compatible Waste Container 'HAZARDOUS WASTE' characterize->container segregate 4. Segregate from Incompatibles (Acids, Oxidizers) container->segregate store 5. Store in Designated Satellite Accumulation Area segregate->store Yes ehs 6. Arrange Pickup via Environmental Health & Safety (EHS) store->ehs end Proper Disposal Complete ehs->end

Caption: Workflow for the safe disposal of amino alcohol waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.